Biotinyl-5'-AMP
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H28N7O9PS |
|---|---|
Molecular Weight |
573.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C20H28N7O9PS/c21-17-14-18(23-7-22-17)27(8-24-14)19-16(30)15(29)10(35-19)5-34-37(32,33)36-12(28)4-2-1-3-11-13-9(6-38-11)25-20(31)26-13/h7-11,13,15-16,19,29-30H,1-6H2,(H,32,33)(H2,21,22,23)(H2,25,26,31)/t9-,10+,11-,13-,15+,16+,19+/m0/s1 |
InChI Key |
UTQCSTJVMLODHM-RHCAYAJFSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Biotinyl-5'-AMP in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotinyl-5'-adenosine monophosphate (Biotinyl-5'-AMP) is a pivotal, high-energy intermediate in the metabolic pathway of biotin (B1667282), a crucial water-soluble B vitamin. This technical guide provides an in-depth exploration of the synthesis, function, and significance of this compound. It details the enzymatic reactions catalyzed by biotin protein ligases (BPLs), such as Escherichia coli BirA, and human holocarboxylase synthetase (HCS), which are responsible for its formation and subsequent utilization in the biotinylation of key metabolic enzymes. This guide summarizes available quantitative data, outlines detailed experimental protocols for studying biotinylation, and presents visual representations of the core metabolic pathways and experimental workflows.
Introduction
Biotin, also known as vitamin B7, is an essential cofactor for a class of enzymes known as biotin-dependent carboxylases. These enzymes play critical roles in a variety of metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2] The covalent attachment of biotin to these apocarboxylases is a post-translational modification that is essential for their function. This process is not spontaneous; it requires the activation of biotin into a high-energy intermediate, this compound.[3][4]
This guide focuses on the central role of this compound as this activated biotin donor. We will delve into the enzymatic machinery that governs its synthesis and transfer, its role in gene regulation, and its emerging significance in biotechnology.
The Synthesis and Transfer of Biotin: The Role of this compound
The journey of biotin from a free vitamin to a functional cofactor is a two-step enzymatic process facilitated by biotin protein ligases (BPLs) in prokaryotes and holocarboxylase synthetase (HCS) in eukaryotes.[4][5]
Step 1: Synthesis of this compound
The first committed step is the activation of biotin's carboxyl group. In an ATP-dependent reaction, the biotin carboxylate attacks the α-phosphate of ATP, forming a mixed anhydride (B1165640) bond and releasing pyrophosphate (PPi).[4][6] This reaction produces the highly reactive intermediate, this compound, which remains tightly, but non-covalently, bound within the active site of the enzyme.[7][8]
Step 2: Transfer of the Biotinyl Moiety
In the second step, the activated biotinyl group is transferred from this compound to the ε-amino group of a specific lysine (B10760008) residue on the target apocarboxylase, forming a stable amide bond.[6] This reaction releases AMP and results in the formation of a functional holocarboxylase.[4]
Key Enzymes: BirA and Holocarboxylase Synthetase (HCS)
In E. coli, the bifunctional protein BirA acts as both a biotin protein ligase and a transcriptional repressor of the biotin operon.[6][8] In humans, a single enzyme, holocarboxylase synthetase (HCS), is responsible for the biotinylation of all five human biotin-dependent carboxylases.[5][9]
Quantitative Data
Precise kinetic parameters for the synthesis and transfer of this compound are often context-dependent, varying with the specific enzyme, substrate, and reaction conditions. However, several studies have provided valuable quantitative insights into these processes.
| Parameter | Enzyme/System | Value | Reference(s) |
| Apparent KM for Biotin | E. coli BirA (Wild-Type) | 57 nM | [10] |
| E. coli BirA (R118K mutant) | 118 nM | [10] | |
| E. coli BirA* (R118G mutant) | 333 nM | [10] | |
| Human Holocarboxylase Synthetase (Normal) | 11.6 - 15 nM | [11][12] | |
| Human Holocarboxylase Synthetase (Mutant) | 48 - 1062 nM | [12] | |
| Dissociation Constant (Kd) for this compound | E. coli BirA (Wild-Type) | Extremely low (tight binding) | [3] |
| E. coli BirA* (R118G mutant) | 400-fold higher than Wild-Type | [13] | |
| Half-life of BirA-Biotinyl-5'-AMP complex | E. coli BirA (Wild-Type) | ~30 minutes (in vitro) | [3] |
Signaling Pathways and Regulatory Roles
Beyond its primary role as a metabolic intermediate, this compound has been implicated in cellular signaling and gene regulation.
Regulation of the Biotin Operon in E. coli
In E. coli, when biotin is abundant, BirA synthesizes this compound. The binding of this intermediate to BirA induces a conformational change that promotes the dimerization of BirA, increasing its affinity for the bio operator DNA sequence.[6] This binding represses the transcription of the biotin biosynthetic operon, thus providing a negative feedback mechanism.[6][8]
Proposed Role in cGMP Signaling
There is evidence to suggest that this compound may be involved in a signal transduction cascade that includes soluble guanylate cyclase (sGC) and cGMP-dependent protein kinase (PKG).[4][14][15] It is proposed that HCS-produced this compound activates sGC, leading to an increase in cellular cGMP levels.[16] This, in turn, can influence the expression of genes, including those for HCS and biotin-dependent carboxylases.[16] The precise mechanism of sGC activation by this compound is still under investigation.
Experimental Protocols
In Vitro Biotinylation of Avi-Tagged Proteins using BirA
This protocol describes the enzymatic biotinylation of a protein containing an AviTag, a 15-amino acid peptide sequence that is a high-affinity substrate for BirA.
Materials:
-
Purified Avi-tagged protein
-
Purified BirA enzyme
-
10x Reaction Buffer (500 mM Bicine-HCl pH 8.3)
-
10 mM ATP solution
-
10 mM D-biotin solution
-
50 mM Magnesium Acetate
Procedure:
-
Set up the reaction mixture on ice in the following order:
-
Water to final volume
-
10x Reaction Buffer (to 1x final concentration)
-
Avi-tagged protein (e.g., to a final concentration of 40-80 µM)
-
10 mM ATP (to a final concentration of 1 mM)
-
10 mM D-biotin (to a final concentration of 0.5 mM)
-
50 mM Magnesium Acetate (to a final concentration of 5 mM)
-
-
Add BirA enzyme to the reaction mixture. The amount of BirA may need to be optimized, but a starting point is a 1:40 molar ratio of BirA to the Avi-tagged protein.
-
Incubate the reaction at 30°C for 1-2 hours.
-
The extent of biotinylation can be assessed by a gel-shift assay. Biotinylated proteins will exhibit a shift in mobility when incubated with streptavidin prior to SDS-PAGE analysis.
Assay for this compound Synthetase Activity of Holocarboxylase Synthetase
This assay measures the first step of the HCS reaction by detecting the formation of biotinyl-hydroxamate from this compound.[17]
Materials:
-
Cell lysate or purified HCS
-
[³H]-Biotin
-
ATP
-
Anion-exchange resin
Procedure:
-
Incubate the enzyme source with [³H]-biotin and ATP in an appropriate buffer to allow the formation of [³H]-Biotinyl-5'-AMP.
-
Add hydroxylamine to the reaction. Hydroxylamine will non-enzymatically react with the newly synthesized [³H]-Biotinyl-5'-AMP to form neutral [³H]-biotinyl-hydroxamate.
-
Stop the reaction and add a slurry of an anion-exchange resin. The negatively charged, unreacted [³H]-biotin will bind to the resin.
-
Centrifuge the mixture to pellet the resin.
-
Measure the radioactivity in the supernatant, which corresponds to the amount of [³H]-biotinyl-hydroxamate formed.
Chemical Synthesis of this compound Analogs
The chemical synthesis of this compound and its analogs is a complex process often involving multiple protection and deprotection steps. A general strategy for synthesizing analogs like biotinol-5'-AMP involves the DCC (dicyclohexylcarbodiimide) mediated coupling of a protected biotin derivative to a protected adenosine (B11128) monophosphate.[4][18] An improved synthesis of biotinol-5'-AMP has been reported, which can serve as a basis for synthesizing similar compounds.[18]
Visualizations
Caption: The two-step enzymatic pathway of protein biotinylation.
Caption: The regulatory role of this compound in the E. coli biotin operon.
References
- 1. Improved Synthesis of Biotinol-5'-AMP: Implications for Antibacterial Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Towards improving proximity labeling by the biotin ligase BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|Activated Biotin Intermediate [benchchem.com]
- 5. Holocarboxylase synthetase - Wikipedia [en.wikipedia.org]
- 6. Biotin—(acetyl-CoA-carboxylase) ligase - Wikipedia [en.wikipedia.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Active site conformational changes upon reaction intermediate this compound binding in biotin protein ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. MANAGEMENT OF A PATIENT WITH HOLOCARBOXYLASE SYNTHETASE DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotinoyl domain of human acetyl-CoA carboxylase: Structural insights into the carboxyl transfer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: Showing metabocard for this compound (HMDB0004220) [hmdb.ca]
- 15. P. aeruginosa Metabolome Database: this compound (PAMDB000655) [pseudomonas.umaryland.edu]
- 16. Holocarboxylase synthetase is an obligate participant in biotin-mediated regulation of its own expression and of biotin-dependent carboxylases mRNA levels in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deficiency of biotinyl-AMP synthetase activity in fibroblasts of patients with holocarboxylase synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improved Synthesis of Biotinol-5′-AMP: Implications for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Biotinyl-5'-AMP structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotinyl-5'-AMP (B-AMP) is a pivotal intermediate in biotin (B1667282) metabolism, serving as the activated form of biotin essential for the biotinylation of carboxylases and histones. This molecule plays a crucial role in a variety of fundamental cellular processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Beyond its metabolic functions, this compound also acts as a signaling molecule, notably through the activation of a soluble guanylate cyclase (sGC) pathway. This technical guide provides an in-depth overview of the structure, chemical properties, biological functions, and experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a mixed anhydride (B1165640) formed from the carboxyl group of biotin and the phosphate (B84403) group of adenosine (B11128) monophosphate (AMP). This activation, catalyzed by holocarboxylase synthetase (HCS) or biotin protein ligase (BPL), is a prerequisite for the transfer of the biotin moiety to target proteins.
Chemical Structure
The chemical structure of this compound consists of a biotin molecule linked to the 5'-phosphate of adenosine monophosphate.
The Genesis of a Covalent Bond: An In-depth Technical Guide to Biotinyl-5'-AMP Formation by Biotin Protein Ligase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular mechanism underpinning the formation of biotinyl-5'-AMP, a critical intermediate in protein biotinylation, catalyzed by the ubiquitous enzyme Biotin (B1667282) Protein Ligase (BPL). BPLs, also known as holocarboxylase synthetases in mammals, are essential for cellular metabolism, playing a pivotal role in the covalent attachment of biotin to key metabolic enzymes. Understanding the intricacies of this mechanism is paramount for the development of novel therapeutics targeting metabolic disorders and infectious diseases.
Core Mechanism: A Two-Act Enzymatic Play
The synthesis of this compound is the first of a two-step reaction catalyzed by BPL. This process is analogous to the activation of amino acids by aminoacyl-tRNA synthetases.[1][2]
Step 1: Activation of Biotin. The reaction initiates with the nucleophilic attack of the biotin carboxylate on the α-phosphate of an ATP molecule.[1][3] This condensation reaction results in the formation of a high-energy mixed anhydride (B1165640) intermediate, this compound, and the release of pyrophosphate (PPi).[4][5][6] This activated form of biotin remains tightly, but non-covalently, bound within the active site of the enzyme.[1][3]
Step 2: Biotin Transfer. In the subsequent step, the biotinyl moiety is transferred from the this compound intermediate to the ε-amino group of a specific lysine (B10760008) residue on an acceptor protein, forming a stable amide bond. This results in the release of AMP and the formation of the holo-biotinylated protein.[1][2][5][7]
Structural Choreography: Substrate Binding and Conformational Dynamics
The crystal structures of BPLs from various organisms, including Escherichia coli (BirA), have revealed a multi-domain architecture, typically comprising an N-terminal DNA-binding domain (in bifunctional BPLs), a central catalytic domain, and a C-terminal domain.[1][6] The central catalytic domain houses the binding pockets for both biotin and ATP.
The binding of substrates induces significant conformational changes within the enzyme.[8] Upon binding of biotin and ATP, and subsequent formation of this compound, a flexible loop in the catalytic domain becomes ordered. This structural rearrangement is crucial for catalysis and, in the case of bifunctional BPLs like E. coli BirA, for its role as a transcriptional repressor of the biotin biosynthetic operon.[7] The this compound intermediate acts as a co-repressor, stabilizing a dimeric form of BirA that binds to the bio operator DNA.[7]
Quantitative Insights into Enzyme Performance
The efficiency of this compound formation can be quantified through steady-state kinetic analysis. The Michaelis-Menten constants (KM) for biotin and ATP, as well as the catalytic rate constant (kcat), provide valuable information about the enzyme's affinity for its substrates and its turnover rate.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| E. coli BirA (Wild-type) | Biotin | 2.0 | 0.5 | 2.5 x 105 | [9] |
| MgATP | 250 | 0.5 | 2.0 x 103 | [9] | |
| E. coli BirA (K277E mutant) | MgATP | 1700 | 0.5 | 2.9 x 102 | [9] |
| E. coli BirA (R317E mutant) | MgATP | 6200 | 0.5 | 8.1 x 101 | [9] |
| Human Holocarboxylase Synthetase | Biotin | 0.224 | N/A | N/A | [10] |
Note: The Vmax for the human enzyme is reported as 143.9 pmol/min/mg. kcat values were not explicitly provided in the cited source. The data for the E. coli BirA mutants highlight the importance of the C-terminal domain in ATP binding.[9]
Experimental Protocols
In Vitro Biotin Protein Ligase Activity Assay
This protocol is designed to measure the formation of this compound and the subsequent biotinylation of an acceptor protein.
Materials:
-
Purified Biotin Protein Ligase (e.g., E. coli BirA)
-
Biotin stock solution (e.g., 50 mM)
-
ATP stock solution (e.g., 100 mM)
-
Magnesium Acetate (MgOAc) or Magnesium Chloride (MgCl2) stock solution (e.g., 1 M)
-
Acceptor protein with a biotinylation tag (e.g., AviTag™-fused protein)
-
Reaction Buffer (e.g., 50 mM Bicine, pH 8.3 or 50 mM Tris-HCl, pH 8.0)
-
[α-32P]ATP (for radiometric detection)
-
Thin Layer Chromatography (TLC) plate (cellulose or silica (B1680970) gel)
-
TLC Developing Solvent: Isobutyric acid:NH4OH:water (66:1:33 by volume)
-
Phosphor imager or autoradiography film
Procedure:
-
Reaction Setup: Assemble the reaction mixture on ice in a final volume of 20 µL. The final concentrations of the components should be optimized but can be started as follows:
-
50 mM Reaction Buffer
-
10 mM ATP
-
10 mM MgOAc
-
50 µM Biotin
-
1-5 µM BPL
-
10-50 µM Acceptor Protein
-
Spike the reaction with [α-32P]ATP for detection.
-
-
Initiation and Incubation: Initiate the reaction by transferring the tubes to a 30°C or 37°C water bath. Incubate for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of 100 mM EDTA or by spotting directly onto the TLC plate.
-
TLC Analysis:
-
Spot 1-2 µL of each reaction mixture onto the origin line of a pre-activated TLC plate.
-
Allow the spots to dry completely.
-
Develop the chromatogram in a sealed TLC chamber containing the developing solvent.
-
Allow the solvent front to migrate to near the top of the plate.
-
Remove the plate and allow it to air dry completely.
-
-
Detection: Expose the dried TLC plate to a phosphor screen or autoradiography film to visualize the radiolabeled ATP, AMP, and the this compound intermediate. The different species will have distinct retention factors (Rf).
-
Quantification: The amount of product formed can be quantified by densitometry of the spots on the phosphor image or autoradiogram.
Thin Layer Chromatography (TLC) for this compound Detection
Principle: TLC separates molecules based on their differential partitioning between a stationary phase (the TLC plate coating) and a mobile phase (the developing solvent). This compound, being more nonpolar than ATP and AMP, will migrate further up the plate.
Procedure:
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1.5 cm from the bottom of the TLC plate. Mark the lanes for each sample.
-
Sample Application: Carefully spot 1-2 µL of the quenched reaction mixture onto the origin line in the designated lane. Use a new pipette tip for each sample to avoid cross-contamination. Allow the spots to dry completely.
-
Chamber Saturation: Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the chamber and allow it to equilibrate for at least 15-20 minutes.
-
Development: Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to air dry in a fume hood. For radiolabeled samples, proceed to autoradiography or phosphor imaging. For non-radiolabeled detection, specific staining methods may be required, although these are less common for this application.
Visualizing the Molecular Logic
To better illustrate the intricate processes involved in this compound formation, the following diagrams, generated using the DOT language, depict the core reaction pathway and a typical experimental workflow.
Caption: The catalytic pathway of this compound formation by Biotin Protein Ligase.
Caption: A typical experimental workflow for a BPL activity assay using TLC.
References
- 1. Structural insights into BirA from Haemophilus influenzae, a bifunctional protein as a biotin protein ligase and a transcriptional repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. frederick.cancer.gov [frederick.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the substrate tolerance of biotin ligase through exploration of enzymes from diverse species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The C-terminal domain of biotin protein ligase from E. coli is required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallization and preliminary X-ray diffraction analysis of biotin acetyl-CoA carboxylase ligase (BirA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Central Intermediate: A Deep Dive into the Discovery and History of Biotinyl-5'-AMP Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinyl-5'-adenylate (Biotinyl-5'-AMP) is a pivotal, high-energy intermediate in biotin (B1667282) metabolism, essential for the covalent attachment of biotin to its target enzymes in all domains of life.[1][2] Its discovery was a landmark in understanding the regulation of biotin biosynthesis and the mechanism of action of biotin-dependent enzymes. This technical guide provides a comprehensive overview of the discovery, history, and key research findings related to this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the core biochemical principles, experimental methodologies, and the compound's role in cellular signaling and modern biotechnology.
Discovery and Historical Context
The journey to understanding the role of this compound began with studies on the regulation of the biotin (bio) operon in Escherichia coli. In a seminal 1979 paper published in the Proceedings of the National Academy of Sciences, Prakash and Eisenberg provided compelling evidence that this compound, and not biotin itself, is the true corepressor of the bio operon.[3][4] Their research demonstrated a significant discrepancy in the concentrations of biotin required for half-maximal activity in two different in vitro assays.
A DNA filter-binding assay, which directly measures the interaction between the biotin repressor protein (BirA) and the bio operator DNA, showed a half-maximal binding constant (K₀.₅) of 1 µM for biotin.[4][5] In contrast, a coupled transcription-translation system, which measures the repression of biotin biosynthetic gene expression, yielded a K₀.₅ of 7.1 nM for biotin.[4][5] This more than 100-fold difference in effective concentration led to the hypothesis that biotin was being converted to an "active" form in the transcription-translation system.
Through paper chromatography and a biotin hydroxamate formation assay, the researchers identified this activated molecule as this compound.[3][4] Subsequent experiments with chemically synthesized this compound confirmed its role as the potent corepressor, exhibiting a K₀.₅ of 1.1 nM in the DNA-binding assay, a concentration much closer to that observed for repression in the more physiologically relevant transcription-translation system.[4][5] This discovery fundamentally shifted the understanding of how biotin homeostasis is maintained in bacteria.
The Enzymatic Synthesis of this compound: A Two-Step Reaction
This compound is synthesized from biotin and ATP in a two-step reaction catalyzed by the enzyme Biotin Protein Ligase (BPL) in prokaryotes, and its ortholog, Holocarboxylase Synthetase (HCS) in mammals.[1][6][7] This enzyme is bifunctional in many bacteria, acting as both a ligase and a transcriptional repressor (BirA).[4][8][9]
The reaction proceeds as follows:
-
Activation of Biotin: The carboxyl group of biotin performs a nucleophilic attack on the α-phosphate of ATP, forming the mixed anhydride (B1165640) intermediate, this compound, and releasing pyrophosphate (PPi).[10][11][12] This intermediate remains tightly bound to the enzyme's active site.[11][12]
-
Transfer of Biotin: The ε-amino group of a specific lysine (B10760008) residue on the target apo-carboxylase attacks the carbonyl carbon of the biotinyl moiety in the this compound intermediate. This results in the formation of a stable amide bond, covalently attaching biotin to the carboxylase and releasing AMP.[10][12]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound and related molecules.
Table 1: Half-Maximal Effective Concentrations (K₀.₅) for Biotin and this compound in E. coli
| Compound | Assay | K₀.₅ | Reference |
| Biotin | DNA Filter-Binding Assay | 1 µM | [4][5] |
| Biotin | Coupled Transcription-Translation | 7.1 nM | [4][5] |
| This compound | DNA Filter-Binding Assay | 1.1 nM | [4][5] |
| This compound | Coupled Transcription-Translation | 10 nM | [4][5] |
Table 2: Kinetic Parameters for BirA from Various Organisms
| Enzyme Source | Substrate/Inhibitor | Parameter | Value | Reference |
| E. coli BirA (WT) | Biotin (for BAP biotinylation) | Apparent Kм | 57 nM | [13] |
| E. coli BirA (R118K) | Biotin (for BAP biotinylation) | Apparent Kм | 118 nM | [13] |
| E. coli BirA* (R118G) | Biotin (for BAP biotinylation) | Apparent Kм | 333 nM | [13] |
| S. aureus BPL | Biotinol-5′-AMP | Kᵢᵃᵖᵖ | 18 nM | [8] |
| M. tuberculosis BPL | Biotinol-5′-AMP | Kᵢᵃᵖᵖ | 52 nM | [8] |
| Human BPL | Biotinol-5′-AMP | Kᵢᵃᵖᵖ | 182 nM | [8] |
Table 3: Antibacterial Activity of Biotinol-5′-AMP
| Bacterial Species | Parameter | Value | Reference |
| S. aureus (clinical isolates) | MIC | 1-8 µg/mL | [8] |
| M. tuberculosis (resistant strains) | MIC | 0.5-2.5 µg/mL | [8] |
Experimental Protocols
Chemical Synthesis of this compound
While the original synthesis was described by Lane et al. in 1964, an improved method for a stable analog, biotinol-5'-AMP, was more recently reported.[8] The following is a generalized summary of a synthetic approach.
Principle: The synthesis involves the coupling of a protected biotin derivative with a protected adenosine (B11128) monophosphate, followed by deprotection steps.
Generalized Steps:
-
Protection of Biotin: The carboxylic acid group of biotin is protected to prevent side reactions.
-
Protection of Adenosine Monophosphate: The hydroxyl groups of the ribose and the amino group of the adenine (B156593) base are protected.
-
Coupling Reaction: The protected biotin and AMP derivatives are coupled using a suitable coupling agent (e.g., DCC).
-
Deprotection: The protecting groups are removed to yield the final product.
-
Purification: The final product is purified using techniques such as reverse-phase HPLC.[8]
For a detailed, step-by-step protocol for a similar conjugate, refer to Huang et al. (2008) which describes the synthesis of a biotin-AMP conjugate for RNA labeling.[2][14]
Biotin Hydroxamate Formation Assay
This colorimetric assay is used to quantify the formation of this compound.
Principle: The high-energy mixed anhydride bond of this compound reacts with hydroxylamine (B1172632) to form biotinyl hydroxamate. This product forms a colored complex with ferric ions, which can be measured spectrophotometrically.
Generalized Protocol:
-
Enzymatic Reaction: Incubate the BPL/HCS enzyme with biotin, ATP, and other necessary cofactors (e.g., Mg²⁺) to generate this compound.
-
Hydroxylamine Treatment: Stop the enzymatic reaction and add hydroxylamine to convert this compound to biotinyl hydroxamate.
-
Color Development: Add a ferric chloride solution in an acidic environment.
-
Spectrophotometry: Measure the absorbance of the resulting colored complex at a specific wavelength (typically around 500-540 nm).
-
Quantification: Compare the absorbance to a standard curve generated with known concentrations of a hydroxamate standard.
DNA Filter-Binding Assay
This assay is used to measure the binding of a protein (e.g., BirA) to a specific DNA sequence (e.g., the bio operator).[12][15][16]
Principle: Proteins bind to nitrocellulose filters, whereas double-stranded DNA does not.[15] If a protein is bound to a radioactively or fluorescently labeled DNA fragment, the complex will be retained on the filter, and the amount of bound DNA can be quantified.[15][16]
Generalized Protocol:
-
DNA Labeling: The DNA fragment containing the binding site is labeled, typically with ³²P or a fluorescent tag.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of the protein in a suitable binding buffer.
-
Filtration: The binding reaction mixture is passed through a nitrocellulose filter under vacuum.
-
Washing: The filter is washed to remove unbound DNA.
-
Quantification: The amount of labeled DNA retained on the filter is quantified using a scintillation counter (for radioactivity) or a fluorescence reader.
-
Data Analysis: The fraction of bound DNA is plotted against the protein concentration to determine the binding affinity (e.g., K₀.₅ or Kd).[16]
Signaling Pathways and Experimental Workflows
Biotinylation and Transcriptional Regulation by BirA in E. coli
The dual function of BirA as both a biotin protein ligase and a transcriptional repressor is tightly regulated by the intracellular concentration of biotin and the availability of apo-carboxylases. The following diagram illustrates this regulatory circuit.
Caption: Regulation of the E. coli biotin operon by BirA.
Holocarboxylase Synthetase and cGMP Signaling Pathway in Mammals
In mammalian cells, this compound has been implicated in a signaling cascade that involves soluble guanylate cyclase (sGC) and cGMP-dependent protein kinase (PKG).[9][12] This pathway is thought to play a role in regulating gene expression, including that of HCS itself and biotin-dependent carboxylases.[17]
Caption: this compound-mediated cGMP signaling pathway.
Proximity-Dependent Biotin Identification (BioID) Experimental Workflow
The promiscuous nature of certain mutant forms of BirA (e.g., BirA*) has been harnessed in a powerful technique called BioID to identify protein-protein interactions and proximity in living cells.[1] These mutants release the highly reactive this compound, which then biotinylates nearby proteins.
Caption: General experimental workflow for BioID.
Conclusion and Future Directions
The discovery of this compound as the activated form of biotin and the corepressor of the bio operon was a pivotal moment in our understanding of vitamin metabolism and gene regulation. Since then, research into this fascinating molecule has expanded to encompass its role in mammalian signaling and its application as a powerful tool in proteomics. For researchers, scientists, and drug development professionals, a thorough understanding of the biochemistry and history of this compound is crucial. The enzymes that synthesize it, such as BPL and HCS, are potential targets for novel antimicrobial and therapeutic agents. Furthermore, the continued development of techniques like BioID, which are predicated on the unique chemistry of this compound, promises to further illuminate the intricate networks of protein interactions that govern cellular life. Future research will likely focus on further elucidating the non-canonical signaling roles of this compound and developing more refined tools for its detection and manipulation in living systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of biotin-AMP conjugate for 5' biotin labeling of RNA through one-step in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards improving proximity labeling by the biotin ligase BirA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Holocarboxylase synthetase - Wikipedia [en.wikipedia.org]
- 8. Improved Synthesis of Biotinol-5′-AMP: Implications for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. birA DNA-binding transcriptional repressor/biotin- [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. BioID-Principles, Features and Applications - Creative Proteomics [iaanalysis.com]
- 11. usherbrooke.ca [usherbrooke.ca]
- 12. Filter-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Filter binding assay - Wikipedia [en.wikipedia.org]
- 16. takara.co.kr [takara.co.kr]
- 17. researchgate.net [researchgate.net]
Biotinyl-5'-AMP: The Activated Intermediate at the Core of Biotinylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Abstract
Biotin (B1667282), or vitamin B7, is an essential cofactor for a small but vital group of enzymes known as biotin-dependent carboxylases, which play critical roles in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The covalent attachment of biotin to these enzymes, a post-translational modification termed biotinylation, is not a spontaneous process. It requires the activation of biotin to a high-energy intermediate, Biotinyl-5'-AMP . This technical guide provides a comprehensive overview of the enzymatic synthesis, function, and significance of this compound. It delves into the kinetics of the enzymes that produce it, details experimental protocols for its study, and explores its application in modern proteomics, offering valuable insights for researchers in basic science and drug development.
The Central Role of this compound in Biotinylation
The covalent attachment of biotin to a specific lysine (B10760008) residue on a target protein is catalyzed by a class of enzymes known as Biotin-Protein Ligases (BPLs), also referred to as Holocarboxylase Synthetases (HCS) in mammals.[1][2] This process universally proceeds through a two-step mechanism, with this compound as the indispensable activated intermediate.[2][3][4]
Step 1: Activation of Biotin
In the first step, the carboxyl group of biotin launches a nucleophilic attack on the α-phosphate of an ATP molecule.[2] This reaction, catalyzed by BPL, results in the formation of a mixed anhydride, this compound, and the release of pyrophosphate (PPi).[3][4] This activated intermediate remains tightly, but non-covalently, bound to the active site of the BPL.[2]
Step 2: Transfer of Biotin
In the second step, the ε-amino group of a specific lysine residue on the apo-carboxylase (the non-biotinylated protein substrate) acts as a nucleophile, attacking the carbonyl carbon of the biotinyl moiety in the this compound intermediate.[3][4] This results in the formation of a stable amide bond, covalently linking biotin to the lysine residue, and the release of AMP.[3][4]
The overall reaction mechanism is analogous to that of aminoacyl-tRNA synthetases, which activate amino acids with ATP to form aminoacyl-adenylates before their transfer to tRNA.[2]
The Architect of Activation: Biotin-Protein Ligase (BPL)
BPLs are highly specific enzymes, with the E. coli BPL, BirA, being the most extensively studied.[2] BirA is a bifunctional protein that not only catalyzes protein biotinylation but also acts as a transcriptional repressor of the biotin biosynthetic operon.[5] The formation of the this compound-BirA complex is a key regulatory point; when the acceptor protein is scarce, this complex accumulates and binds to the bio operator, repressing transcription.[3]
The structure of BPLs reveals distinct domains for ATP and biotin binding. The binding of this compound induces significant conformational changes, leading to an ordered state of the active site loops, which is crucial for the subsequent interaction with the acceptor protein.[6]
Quantitative Insights: The Kinetics of Biotin Activation
The efficiency of this compound synthesis and the subsequent biotinylation are governed by the kinetic parameters of the BPL enzyme. Understanding these parameters is crucial for in vitro assay design and for the development of inhibitors. The Michaelis-Menten model is commonly used to describe the enzyme kinetics of BPLs.[7][8]
| Enzyme Source | Substrate | Km | Ki (for Biotinol-5'-AMP) | Reference |
| Escherichia coli BirA | Biotin | - | - | [9] |
| ATP | - | - | [9] | |
| Mycobacterium tuberculosis BPL | Biotin | ~420 nM | 52 nM | [10] |
| BCCP | ~5.2 µM | - | [10] | |
| Staphylococcus aureus BPL | Biotin | - | 18 nM | [10] |
| Saccharomyces cerevisiae BPL | Biotin | - | - | [9] |
| ATP | - | - | [9] | |
| Human BPL | Biotin | - | 182 nM | [10] |
Note: This table summarizes available quantitative data. A dash (-) indicates that the specific value was not provided in the cited sources.
Visualizing the Process: Diagrams and Workflows
To provide a clearer understanding of the processes involving this compound, the following diagrams illustrate the key reaction pathway and a common experimental workflow.
Caption: The two-step enzymatic reaction of protein biotinylation.
Caption: A simplified workflow for proximity-dependent biotin identification (BioID).
Experimental Protocols
Detailed methodologies are essential for the successful study and application of this compound.
Enzymatic Synthesis and Purification of this compound
A detailed, publicly available protocol for the chemical synthesis and purification of the authentic, labile this compound is not readily found in the literature. However, an enzymatic synthesis followed by purification can be performed.
Materials:
-
Purified Biotin-Protein Ligase (e.g., E. coli BirA)
-
D-Biotin
-
ATP, disodium (B8443419) salt
-
MgCl₂
-
Tricine buffer, pH 8.3
-
Pyrophosphatase (optional, to drive the reaction forward)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order: 50 mM Tricine buffer (pH 8.3), 10 mM ATP, 10 mM MgCl₂, and 50 µM D-biotin.
-
Enzyme Addition: Add purified BirA to a final concentration of 1-5 µM. If using, add pyrophosphatase to a final concentration of 1-2 units/mL.
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Monitoring the Reaction: The formation of this compound can be monitored by the consumption of ATP using thin-layer chromatography (TLC) on PEI-cellulose plates or by HPLC.
-
Purification:
-
Size-Exclusion Chromatography: To remove the enzyme and larger proteins, pass the reaction mixture through a pre-equilibrated Sephadex G-25 column. Collect the fractions containing the lower molecular weight compounds (ATP, AMP, this compound, biotin).
-
Reverse-Phase HPLC: Purify this compound from the remaining components using a C18 reverse-phase HPLC column with a triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate buffer system and an acetonitrile (B52724) gradient. Monitor the elution profile at 260 nm.
-
-
Quantification and Storage: Quantify the purified this compound using its molar extinction coefficient at 259 nm. Due to its instability, it is recommended to use the purified product immediately or store it at -80°C in small aliquots.
Biotin-Protein Ligase (BPL) Activity Assay
BPL activity can be measured by detecting the formation of one of the reaction products. A common method is to measure the incorporation of radiolabeled biotin into an acceptor protein.
Materials:
-
Purified BPL
-
[³H]-Biotin or [¹⁴C]-Biotin
-
ATP
-
MgCl₂
-
Bicine buffer, pH 8.3
-
Biotin acceptor protein (e.g., a peptide with an AviTag™ sequence or purified apo-BCCP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Bicine buffer (pH 8.3), 10 mM ATP, 10 mM MgCl₂, a known concentration of the biotin acceptor protein, and a specific activity of radiolabeled biotin.
-
Initiate the Reaction: Add a limiting amount of purified BPL to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of cold 10% TCA.
-
Precipitation and Washing: Incubate on ice for 30 minutes to precipitate the protein. Collect the precipitate by vacuum filtration through a glass fiber filter. Wash the filter multiple times with cold 5% TCA to remove unincorporated radiolabeled biotin.
-
Quantification: Dry the filter and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of biotin incorporated into the protein based on the specific activity of the radiolabeled biotin and the measured counts per minute.
Proximity-Dependent Biotinylation (BioID) Workflow
BioID is a powerful technique to identify protein-protein interactions and the constituents of cellular compartments in living cells.[11]
Materials:
-
Mammalian cell line of interest
-
Expression vector for a fusion protein of the "bait" protein and a promiscuous BPL mutant (e.g., BirA*)
-
Transfection reagent
-
Cell culture medium
-
D-Biotin (high concentration, e.g., 50 µM)
-
Lysis buffer (containing SDS and other detergents)
-
Streptavidin-coated beads (e.g., magnetic beads)
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Vector Construction and Transfection: Clone the gene of the "bait" protein in-frame with the BirA* gene in a suitable expression vector. Transfect the construct into the chosen cell line. Stable cell line generation is recommended for reproducibility.[12]
-
Biotin Labeling: Culture the transfected cells and induce the expression of the fusion protein. Add excess biotin (e.g., 50 µM) to the culture medium and incubate for a defined period (e.g., 18-24 hours) to allow for promiscuous biotinylation of proximal proteins.[12]
-
Cell Lysis: Harvest the cells and lyse them in a stringent lysis buffer containing SDS to denature proteins and disrupt non-covalent interactions, while preserving the covalent biotin-protein linkage.[13]
-
Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins.[11]
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the biotinylated proteins from the beads. The proteins are then typically digested on-bead or after elution with trypsin to generate peptides for mass spectrometry analysis.
-
Mass Spectrometry (LC-MS/MS): Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[11]
-
Data Analysis: Identify proteins that are significantly enriched in the bait-BirA* sample compared to a control (e.g., cells expressing BirA* alone) to determine the proximal interactome of the bait protein.
Applications in Drug Development
The essentiality of biotinylation for the survival of many pathogenic bacteria, such as Mycobacterium tuberculosis and Staphylococcus aureus, makes BPL a promising target for the development of novel antibiotics.[10] Inhibitors designed to mimic the this compound intermediate have shown potent antibacterial activity.[10][14] For instance, biotinol-5'-AMP, a stable phosphodiester mimic of this compound, has demonstrated pan-inhibitory activity against BPLs from several clinically important bacteria.[10]
The development of high-throughput screening assays for BPL activity is crucial for identifying new inhibitor scaffolds. The methodologies described in this guide can be adapted for such screening campaigns.
Conclusion
This compound stands as a pivotal molecule in the biological utilization of biotin. Its formation represents the energetic commitment to protein biotinylation, a post-translational modification essential for central metabolic pathways. The enzyme responsible for its synthesis, Biotin-Protein Ligase, offers a compelling target for antimicrobial drug discovery. Furthermore, the promiscuous nature of certain BPL mutants, which release this compound into the cellular milieu, has been ingeniously harnessed in the BioID technique, revolutionizing the study of protein-protein interactions in their native cellular context. A thorough understanding of the synthesis, kinetics, and experimental handling of this compound is therefore of paramount importance for researchers and drug development professionals working at the interface of enzymology, metabolism, and chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Active site conformational changes upon reaction intermediate this compound binding in biotin protein ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. researchgate.net [researchgate.net]
- 9. Biotin protein ligase from Saccharomyces cerevisiae. The N-terminal domain is required for complete activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved Synthesis of Biotinol-5′-AMP: Implications for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved Synthesis of Biotinol-5'-AMP: Implications for Antibacterial Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of Biotinyl-5'-AMP from Biotin and ATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinyl-5'-AMP is a critical intermediate in the covalent attachment of biotin (B1667282) to proteins, a post-translational modification essential for the activity of several key carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. This activated form of biotin is synthesized enzymatically from biotin and ATP. Beyond its role in protein biotinylation, this compound also functions as a signaling molecule in the regulation of gene expression, particularly in the biotin biosynthetic pathway in prokaryotes. Understanding the enzymatic synthesis of this molecule is crucial for researchers in various fields, including enzymology, drug discovery, and molecular biology. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, including detailed experimental protocols, quantitative data, and visualizations of the key processes.
The Enzymology of this compound Synthesis
The synthesis of this compound is catalyzed by a highly conserved family of enzymes known as Biotin Protein Ligases (BPLs). In prokaryotes, such as Escherichia coli, this enzyme is commonly referred to as BirA, which is a bifunctional protein acting as both a ligase and a transcriptional repressor of the biotin operon.[1] In eukaryotes, including humans, the enzyme is known as Holocarboxylase Synthetase (HCS).[2]
These enzymes catalyze the first of a two-step reaction in protein biotinylation. The first step is the synthesis of the activated intermediate, this compound, from biotin and ATP, with the release of pyrophosphate.[3] In the second step, the biotinyl moiety is transferred from this compound to a specific lysine (B10760008) residue on the apo-carboxylase acceptor protein.
Reaction Mechanism
The enzymatic synthesis of this compound is an ATP-dependent process that proceeds via a nucleophilic attack of the biotin carboxylate on the α-phosphate of ATP. This reaction forms a mixed anhydride (B1165640) bond between the carboxyl group of biotin and the phosphate (B84403) group of AMP, resulting in the formation of this compound and the release of pyrophosphate (PPi).[4] The this compound intermediate remains tightly bound to the enzyme's active site until it is transferred to the acceptor protein.[5]
Quantitative Data
The efficiency of the enzymatic synthesis of this compound is dependent on the kinetic parameters of the catalyzing enzyme. The Michaelis-Menten constants (Km) for the substrates, biotin and ATP, as well as the turnover number (kcat) or maximal velocity (Vmax), are critical for optimizing reaction conditions.
| Enzyme Source | Substrate | Km | Vmax / kcat | Reference |
| Human Holocarboxylase Synthetase (mutant Y663H) | Biotin | 163.7 nM | 1511 fmol/mg protein/h | [6] |
| Human Holocarboxylase Synthetase (control) | Biotin | 11.6 nM | 618 fmol/mg protein/h | [6] |
| Human Holocarboxylase Synthetase (control range) | Biotin | 1.0–12 nM | N/A | [6] |
| Human Holocarboxylase Synthetase (mutant V550M) | Biotin | Elevated | N/A | [7] |
| Human Holocarboxylase Synthetase (mutant L237P) | Biotin | Not Elevated | 4.3% of wild-type | [7] |
| Escherichia coli BirA (mutant G115S) | Biotin | Increased | N/A | [8] |
| Escherichia coli BirA (mutant R317E) | ATP | 25-fold decreased affinity | N/A | [8] |
Table 1: Kinetic Parameters for Biotin Protein Ligases / Holocarboxylase Synthetases. This table summarizes the available kinetic data for HCS and BirA from different sources, highlighting the affinity of the enzymes for their substrates. "N/A" indicates that the data was not available in the cited sources.
Experimental Protocols
Expression and Purification of Recombinant E. coli Biotin Protein Ligase (BirA)
This protocol is adapted from established methods for the production of recombinant BirA.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a BirA expression vector (e.g., pET vector with an N-terminal His-tag)
-
Luria-Bertani (LB) broth and agar (B569324) plates containing the appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis tubing (10 kDa MWCO)
-
Storage Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 50% glycerol)
Procedure:
-
Inoculate a single colony of the transformed E. coli into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to lyse the cells completely.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged BirA protein with 5 column volumes of Elution Buffer.
-
Collect the fractions and analyze for the presence of BirA by SDS-PAGE.
-
Pool the fractions containing pure BirA and dialyze against Storage Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Store the purified enzyme at -80°C.
Enzymatic Synthesis of this compound
This protocol is designed for the in vitro synthesis of this compound.
Materials:
-
Purified Biotin Protein Ligase (BirA) or Holocarboxylase Synthetase (HCS)
-
Biotin
-
Adenosine triphosphate (ATP)
-
Reaction Buffer (100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT)
-
Pyrophosphatase (optional, to drive the reaction forward)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing the following components at the final concentrations:
-
100 µM Biotin
-
500 µM ATP
-
1X Reaction Buffer
-
1-5 µM purified BirA or HCS
-
(Optional) 0.1 U/µL Pyrophosphatase
-
-
Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Purification of this compound by Reversed-Phase HPLC
This protocol is adapted from methods used for the purification of similar nucleotide derivatives.[9]
Materials:
-
Reversed-phase HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Terminate the enzymatic synthesis reaction by adding an equal volume of cold ethanol (B145695) or by heat inactivation of the enzyme.
-
Centrifuge the mixture at high speed to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered sample onto the C18 column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).
-
Monitor the elution profile at 260 nm (for the adenine (B156593) base) and 214 nm (for the peptide bond if any protein remains).
-
Collect the fractions corresponding to the this compound peak. The retention time will need to be determined using a standard if available, or by analyzing the fractions by mass spectrometry.
-
Pool the fractions containing pure this compound and lyophilize to obtain the purified product as a powder.
-
Store the purified this compound at -80°C.
Analysis of this compound Synthesis by Thin Layer Chromatography (TLC)
This protocol can be used to monitor the progress of the synthesis reaction.
Materials:
-
Silica (B1680970) gel TLC plates
-
Developing Solvent (e.g., isobutyric acid:ammonia:water, 66:1:33, v/v/v or similar systems for nucleotide separation)
-
UV lamp (254 nm)
-
Staining reagent for biotin (e.g., p-dimethylaminocinnamaldehyde spray)[10]
Procedure:
-
Spot a small amount of the reaction mixture onto a silica gel TLC plate.
-
Also spot standards of biotin and ATP for comparison.
-
Develop the TLC plate in a chamber saturated with the Developing Solvent.
-
After the solvent front has reached the desired height, remove the plate and air dry.
-
Visualize the spots under a UV lamp. ATP and this compound should be visible due to the adenine moiety.
-
To specifically detect biotin-containing compounds, spray the plate with a p-dimethylaminocinnamaldehyde solution and heat. Biotin and this compound will appear as colored spots.[10]
-
The formation of a new spot with a different Rf value from biotin and ATP, which is both UV-active and stains for biotin, indicates the synthesis of this compound.
Mandatory Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Holocarboxylase synthetase is an obligate participant in biotin-mediated regulation of its own expression and of biotin-dependent carboxylases mRNA levels in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of biotin-regulated gene expression in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|Activated Biotin Intermediate [benchchem.com]
- 5. Towards improving proximity labeling by the biotin ligase BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MANAGEMENT OF A PATIENT WITH HOLOCARBOXYLASE SYNTHETASE DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of mutant holocarboxylase synthetase (HCS): a Km for biotin was not elevated in a patient with HCS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The C-terminal domain of biotin protein ligase from E. coli is required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Synthesis of Biotinol-5′-AMP: Implications for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
The Central Role of Biotinyl-5'-AMP in Post-Translational Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotinylation, the covalent attachment of biotin (B1667282) to proteins, is a critical post-translational modification (PTM) essential for key metabolic processes. This technical guide provides an in-depth exploration of the central molecule in this process: Biotinyl-5'-AMP. We will delve into its synthesis, the enzymatic machinery involved, its role in activating essential carboxylases, and its emerging function in cellular signaling. This guide offers a comprehensive resource, including detailed experimental protocols, quantitative kinetic data, and visual representations of the underlying biochemical pathways to support advanced research and therapeutic development.
Introduction to Biotinylation and this compound
Biotinylation is a highly specific enzymatic post-translational modification that involves the covalent attachment of the vitamin biotin to a specific lysine (B10760008) residue within a target protein.[1] This modification is indispensable for the function of several key metabolic enzymes.[2] The central player in this process is this compound (B-AMP), the activated intermediate form of biotin.[3]
The formation of B-AMP is the committed step in biotinylation and is catalyzed by the enzyme holocarboxylase synthetase (HCS) in humans and its prokaryotic ortholog, biotin protein ligase (BPL).[3][4] These enzymes facilitate a two-step reaction:
-
Activation of Biotin: Biotin and ATP are condensed to form the mixed anhydride (B1165640) intermediate, this compound, with the release of pyrophosphate.[3]
-
Transfer of Biotin: The biotinyl moiety is then transferred from B-AMP to the ε-amino group of a specific lysine residue on the apocarboxylase (the inactive, unbiotinylated form of the enzyme), releasing AMP and forming the active holocarboxylase.[5]
Deficiencies in HCS lead to a life-threatening metabolic disorder known as multiple carboxylase deficiency (MCD), highlighting the critical importance of this pathway.[6]
The Enzymatic Synthesis of this compound
The synthesis of this compound is a highly regulated process orchestrated by holocarboxylase synthetase (HCS) in eukaryotes.
Holocarboxylase Synthetase (HCS)
Human HCS is an 86-kDa enzyme that resides in both the cytoplasm and mitochondria, enabling it to biotinylate apocarboxylases in both compartments.[3] The enzyme is composed of several domains, including an N-terminal domain, a central catalytic domain that binds ATP and biotin, and a C-terminal domain.[1] While a full crystal structure of human HCS is not yet available, studies on its prokaryotic homolog, BirA, have provided significant insights into its structure and function. The central catalytic domain is highly conserved and is responsible for the synthesis of this compound.[1]
The Biotinylation Reaction Mechanism
The biotinylation reaction follows an ordered mechanism where biotin binding induces a conformational change that creates the ATP-binding site.[3] The binding of the this compound intermediate to the enzyme is stable and leads to further conformational changes that prepare the enzyme for the transfer of the biotinyl group to the apocarboxylase substrate.
Quantitative Data: Holocarboxylase Synthetase Kinetics
The efficiency and specificity of biotinylation are determined by the kinetic parameters of HCS for its substrates. While a complete kinetic dataset for human HCS with all its five carboxylase substrates is not available in a single source, the following table summarizes known kinetic constants.
| Substrate | Enzyme Source | K | V | Reference(s) |
| Biotin | Normal Human Fibroblasts | 15 ± 3 nmol/L | Not specified | [4] |
| Biotin | MCD Patient Fibroblasts (Variant 1) | 48 nmol/L | 27% of normal | [4] |
| Biotin | MCD Patient Fibroblasts (Variant 2) | 1,062 nmol/L | 27% of normal | [4] |
| ATP | M. tuberculosis BPL | 0.20 ± 0.04 mM | 0.017 s⁻¹ (k | [7] |
| Apocarboxylase (p67) | Human Fibroblasts (Patient with Y663H mutation) | Increased K | Preserved V | [8] |
Experimental Protocols
In Vitro Biotinylation of a Recombinant Apocarboxylase Substrate
This protocol describes the biotinylation of a recombinant Avi-tagged protein using purified HCS or BirA. The AviTag is a 15-amino acid peptide that serves as a specific recognition site for biotin ligases.[9]
Materials:
-
Purified Avi-tagged protein of interest (POI)
-
Purified recombinant human HCS or E. coli BirA
-
10x Biotinylation Buffer: 500 mM Bicine buffer, pH 8.3
-
10x ATP/Mg²⁺/Biotin Solution: 100 mM ATP, 100 mM MgOAc, 500 µM D-biotin
-
Reaction Buffer: 10 mM Tris-HCl, pH 8.0
-
IMAC (Immobilized Metal Affinity Chromatography) resin (for purification of His-tagged BirA/HCS)
-
SDS-PAGE analysis reagents
-
Streptavidin-HRP conjugate for Western blot analysis
Procedure:
-
Protein Preparation: Ensure the purified Avi-tagged POI is in an amine-free buffer, such as 10 mM Tris-HCl, pH 8.0. If necessary, perform a buffer exchange.[9]
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:
-
Avi-tagged POI (to a final concentration of 10-50 µM)
-
10x Biotinylation Buffer (to a final concentration of 1x)
-
10x ATP/Mg²⁺/Biotin Solution (to a final concentration of 1x)
-
Purified HCS or BirA (typically a 1:10 to 1:20 molar ratio of enzyme to substrate)
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle agitation.[9]
-
Purification (Optional): If the biotin ligase is His-tagged, it can be removed by passing the reaction mixture through an IMAC column. The biotinylated POI will be in the flow-through.
-
Analysis:
-
Confirm biotinylation by SDS-PAGE followed by Western blotting using a streptavidin-HRP conjugate. A band corresponding to the molecular weight of the POI should be detected.
-
The efficiency of biotinylation can be quantified using mass spectrometry to determine the mass shift corresponding to the addition of a single biotin molecule.
-
Stopped-Flow Kinetic Analysis of Biotin Transfer
This protocol outlines a pre-steady-state kinetic analysis of the biotin transfer step from the HCS-Biotinyl-5'-AMP complex to an apocarboxylase substrate using stopped-flow fluorescence spectroscopy. This method relies on a change in protein fluorescence upon biotinylation.
Materials:
-
Stopped-flow spectrofluorometer
-
Purified HCS
-
Purified apocarboxylase substrate (e.g., the biotin carboxyl carrier protein domain of a carboxylase)
-
Biotin
-
ATP
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
Procedure:
-
Instrument Setup:
-
Set the excitation and emission wavelengths appropriate for monitoring the intrinsic tryptophan fluorescence of HCS or the apocarboxylase.
-
Equilibrate the stopped-flow instrument to the desired reaction temperature (e.g., 25°C).
-
-
Reactant Preparation:
-
Syringe A: Prepare a solution of HCS, biotin, and ATP in the reaction buffer. Allow this mixture to pre-incubate for a sufficient time to ensure the formation of the HCS-Biotinyl-5'-AMP complex.
-
Syringe B: Prepare a solution of the apocarboxylase substrate in the reaction buffer at various concentrations.
-
-
Data Acquisition:
-
Rapidly mix the contents of Syringe A and Syringe B in the stopped-flow instrument.
-
Record the change in fluorescence intensity over time. The data collection should be rapid enough to capture the pre-steady-state phase of the reaction.
-
-
Data Analysis:
-
Fit the fluorescence transient data to a single or double exponential equation to obtain the observed rate constant (k
obs) for each substrate concentration. -
Plot the k
obsvalues against the apocarboxylase substrate concentration. The resulting plot can be fitted to a hyperbolic equation to determine the maximum rate of biotin transfer (kmax) and the apparent dissociation constant (KD) for the substrate.
-
Signaling Pathways Involving this compound
Beyond its role as a metabolic intermediate, this compound is emerging as a signaling molecule. It has been shown to activate a signaling cascade involving soluble guanylate cyclase (sGC) and cGMP-dependent protein kinase (PKG).[3][4]
The this compound-cGMP Signaling Pathway
The proposed mechanism involves the activation of sGC by this compound, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3] cGMP then acts as a second messenger to activate PKG, which in turn phosphorylates downstream target proteins, leading to various cellular responses. This pathway is implicated in the biotin-dependent regulation of gene expression, including the expression of HCS itself.[4]
Caption: The this compound signaling pathway.
Logical Relationships and Experimental Workflows
The study of this compound and its role in post-translational modification involves a logical progression of experimental approaches.
Caption: A typical experimental workflow for investigating biotinylation.
Conclusion
This compound is a cornerstone of biotin-mediated post-translational modification. Its synthesis by holocarboxylase synthetase is a prerequisite for the activation of essential metabolic carboxylases. Furthermore, its emerging role as a signaling molecule opens new avenues for research into the regulation of gene expression and other cellular processes. A thorough understanding of the biochemistry of this compound, supported by robust experimental methodologies, is crucial for advancing our knowledge of metabolic regulation and for the development of novel therapeutic strategies for metabolic disorders and other diseases.
References
- 1. N- and C-terminal domains in human holocarboxylase synthetase participate in substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotin analogs activate guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneity of holocarboxylase synthetase in patients with biotin-responsive multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of human holocarboxylase synthetase gene and mutation spectrum of holocarboxylase synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MANAGEMENT OF A PATIENT WITH HOLOCARBOXYLASE SYNTHETASE DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human holocarboxylase synthetase with a start site at methionine-58 is the predominant nuclear variant of this protein and has catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
Biotinyl-5'-AMP: A Linchpin in Cellular Metabolism's Core Processes of Fatty Acid Synthesis and Gluconeogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Biotinyl-5'-AMP is a pivotal, high-energy intermediate in the covalent attachment of biotin (B1667282) to key metabolic enzymes. This post-translational modification is indispensable for the catalytic activity of biotin-dependent carboxylases, which play crucial roles in fatty acid synthesis and gluconeogenesis. This technical guide provides a comprehensive overview of the synthesis and function of this compound, its role in regulating these two fundamental metabolic pathways, and detailed experimental protocols for its study. The intricate mechanisms of the enzymes involved, including Holocarboxylase Synthetase (HCS), Acetyl-CoA Carboxylase (ACC), and Pyruvate (B1213749) Carboxylase (PC), are elucidated. Furthermore, quantitative kinetic data are presented to offer a deeper understanding of the enzymatic processes, and key signaling and reaction pathways are visualized to facilitate comprehension. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development, providing the foundational knowledge and practical methodologies to investigate this critical metabolic nexus.
Introduction
Biotin, also known as vitamin B7, is an essential cofactor for a class of enzymes known as biotin-dependent carboxylases. These enzymes catalyze the incorporation of bicarbonate as a carboxyl group into various substrates, a fundamental reaction in intermediary metabolism. The covalent attachment of biotin to these enzymes is not a spontaneous process; it is mediated by the formation of an activated intermediate, this compound. This reaction is catalyzed by Biotin Protein Ligase (BPL), also known as Holocarboxylase Synthetase (HCS) in mammals.[1][2]
The formation of this compound is the committed step in the biotinylation of apo-carboxylases, rendering it a critical control point.[3] Two of the most prominent metabolic pathways governed by biotin-dependent enzymes are fatty acid synthesis and gluconeogenesis.
-
Fatty Acid Synthesis: Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in this pathway, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA.[4][5] The activity of ACC is absolutely dependent on its biotinylation.
-
Gluconeogenesis: Pyruvate Carboxylase (PC) plays a key anaplerotic and gluconeogenic role by catalyzing the carboxylation of pyruvate to oxaloacetate.[6][7] This reaction is a critical first step in the synthesis of glucose from non-carbohydrate precursors, particularly during periods of fasting.[8]
Understanding the role of this compound in these pathways is paramount for elucidating the regulation of cellular energy homeostasis and for the development of therapeutic strategies for metabolic disorders such as obesity, type 2 diabetes, and cancer.[9] This guide will delve into the technical details of this compound's involvement in these processes, providing both the theoretical framework and practical methodologies for its investigation.
The Synthesis and Role of this compound
The journey of biotin from a free vitamin to a functional prosthetic group is a two-step enzymatic process orchestrated by HCS/BPL.
Step 1: Formation of this compound
In the first step, HCS catalyzes the adenylation of biotin's carboxyl group using ATP. This reaction results in the formation of a mixed anhydride (B1165640) intermediate, this compound, and the release of pyrophosphate (PPi).[10] This activated form of biotin remains bound to the active site of HCS.[11]
Step 2: Transfer of Biotin to Apo-carboxylases
The second step involves the nucleophilic attack by the ε-amino group of a specific lysine (B10760008) residue within the biotin carboxyl carrier protein (BCCP) domain of the target apo-carboxylase on the carbonyl carbon of the biotinyl moiety of this compound. This results in the formation of a stable amide bond, covalently attaching biotin to the enzyme and releasing AMP.[1]
Logical Relationship of Biotinylation
References
- 1. Biotin Protein Ligase - Proteopedia, life in 3D [proteopedia.org]
- 2. Holocarboxylase Synthetase Deficiency: Clinical, Biochemical and Molecular Findings in Five Malaysian Patients Including a Newborn Presenting as Collodion Baby - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneity of holocarboxylase synthetase in patients with biotin-responsive multiple carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabolicsupportuk.org [metabolicsupportuk.org]
- 6. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 7. Pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. filiere-g2m.fr [filiere-g2m.fr]
- 9. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Biotinyl-5'-AMP in Biotin-Dependent Carboxylase Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotinyl-5'-AMP (B-AMP) is a pivotal, high-energy intermediate in all biological processes requiring the vitamin biotin (B1667282). This technical guide provides an in-depth exploration of the function of this compound in the context of biotin-dependent carboxylases. It details the enzymatic synthesis of B-AMP by holocarboxylase synthetase (HCS), its crucial role as the activated biotin donor for the biotinylation of apocarboxylases, and its emerging function as a signaling molecule. This document consolidates key quantitative data, presents detailed experimental methodologies for studying B-AMP, and provides visual representations of the core biochemical pathways, offering a comprehensive resource for researchers in metabolism, enzymology, and drug development.
Introduction
Biotin, also known as vitamin B7, is an essential cofactor for a class of enzymes known as biotin-dependent carboxylases. These enzymes play critical roles in a variety of metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2][3] The covalent attachment of biotin to its target enzymes is a post-translational modification that is essential for their catalytic activity. This process is not spontaneous; it requires the activation of biotin into a high-energy intermediate, this compound.
This guide will focus on the synthesis, function, and significance of this compound, the cornerstone of biotin-dependent enzymatic reactions.
The Synthesis of this compound by Holocarboxylase Synthetase
The activation of biotin is a two-step process catalyzed by the enzyme holocarboxylase synthetase (HCS) in eukaryotes and biotin protein ligase (BPL) in prokaryotes.[4][5][6]
Step 1: Formation of this compound
In the first, ATP-dependent step, the carboxyl group of biotin attacks the α-phosphate of ATP, forming a mixed anhydride (B1165640) bond and releasing pyrophosphate (PPi). The product of this reaction is the activated intermediate, this compound.[4][6] This intermediate remains tightly bound to the active site of HCS.[4]
Step 2: Transfer of Biotin to Apocarboxylases
In the second step, the biotinyl moiety is transferred from this compound to the ε-amino group of a specific lysine (B10760008) residue within the biotin carboxyl carrier protein (BCCP) domain of an apocarboxylase (an inactive carboxylase lacking biotin).[6][7] This transfer results in the formation of a stable amide bond, releasing AMP and yielding the active holocarboxylase.
The Catalytic Cycle of Biotin-Dependent Carboxylases
Biotin-dependent carboxylases catalyze the transfer of a carboxyl group to a substrate in a two-step mechanism that occurs at two distinct active sites: the biotin carboxylase (BC) domain and the carboxyltransferase (CT) domain.
-
Carboxylation of Biotin: In the BC domain, the covalently attached biotin is carboxylated at its N1' position using bicarbonate (HCO₃⁻) as the carboxyl group donor, a reaction that is dependent on ATP and Mg²⁺. This forms carboxybiotin.
-
Transfer of the Carboxyl Group: The flexible biotinyl-lysine arm then translocates the carboxyl group from the BC domain to the CT domain. Here, the carboxyl group is transferred from carboxybiotin to the specific substrate of the carboxylase (e.g., acetyl-CoA, pyruvate).
This compound is the essential precursor for the initial biotinylation of the apocarboxylase, enabling it to participate in this catalytic cycle.
This compound as a Signaling Molecule
Beyond its role as a metabolic intermediate, this compound has been implicated in a signaling cascade that regulates gene expression.[8][9] This pathway involves the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[8][10] cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which can then phosphorylate downstream targets, ultimately influencing the transcription of genes, including that of HCS itself and biotin-dependent carboxylases.[9]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of HCS with its substrates and inhibitors.
Table 1: Kinetic Parameters for Holocarboxylase Synthetase (HCS)
| Enzyme Source | Substrate | Km | Vmax / kcat | Reference |
| Bovine Liver | Biotin | 13 nM | - | [11] |
| Human (Fibroblasts) | Biotin | 1.0 - 12 nM (normal range) | - | [12] |
| Human (Mutant HCS) | Biotin | 163.7 nM | 1511 fmol/mg protein/h | [12] |
| Human (Mutant L237P) | Biotin | Not elevated | 4.3% of wild-type | [9] |
| E. coli BirA | Biotin | 1 µM (for half-maximal DNA binding) | - | [11] |
Table 2: Inhibition Constants for HCS Inhibitors
| Inhibitor | Enzyme Source | Ki | IC50 | Inhibition Type | Reference |
| Biotinol-5'-AMP | Human HCS | 754 ± 303 nM | 8.8 ± 3.6 µM | Mixed | [8] |
| Biotin β-ketophosphonate-5'-AMP | Human HCS | 3.4 µM | 39.7 µM | Competitive | [8] |
| Biotin β-hydroxyphosphonate-5'-AMP | Human HCS | 17.3 µM | 203.7 µM | Competitive | [8] |
Experimental Protocols
Radioactive Holocarboxylase Synthetase Assay
This assay measures the activity of HCS by quantifying the incorporation of radiolabeled biotin into an apocarboxylase substrate.
Materials:
-
Purified recombinant HCS
-
Purified apocarboxylase substrate (e.g., apo-propionyl-CoA carboxylase or a recombinant BCCP domain)
-
[³H]Biotin
-
ATP solution (100 mM)
-
MgCl₂ solution (100 mM)
-
Tris-HCl buffer (1 M, pH 7.5)
-
Dithiothreitol (DTT) (100 mM)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl (final concentration 50 mM), MgCl₂ (final concentration 10 mM), ATP (final concentration 5 mM), DTT (final concentration 1 mM), and the apocarboxylase substrate.
-
Add a known amount of purified HCS to the reaction mixture.
-
Initiate the reaction by adding [³H]Biotin to a final concentration within the desired range for kinetic analysis (e.g., 1-100 nM).
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Filter the precipitate through a glass fiber filter.
-
Wash the filter three times with cold 5% TCA to remove unincorporated [³H]Biotin.
-
Dry the filter and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of biotin incorporated into the protein based on the specific activity of the [³H]Biotin.
In Vitro Biotinylation of Apocarboxylase
This protocol describes the enzymatic biotinylation of a purified apocarboxylase.
Materials:
-
Purified Avi-tagged apocarboxylase
-
Purified BirA (or HCS)
-
Biotin solution (50 mM)
-
ATP solution (50 mM)
-
Reaction buffer (e.g., 50 mM Bicine, pH 8.3, 10 mM Mg(OAc)₂)
-
Method for removal of free biotin (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare a reaction mixture containing the apocarboxylase in the reaction buffer.
-
Add ATP and biotin to the reaction mixture to final concentrations of 10 mM and 50 µM, respectively.
-
Add BirA to the reaction mixture. A typical ratio is 1 µg of BirA for every 2 nmol of apocarboxylase.
-
Incubate the reaction at 30°C for 1-2 hours with gentle mixing.
-
Remove excess, unreacted biotin from the reaction mixture using size-exclusion chromatography or dialysis.
-
The biotinylated protein is now ready for downstream applications.
Conclusion
This compound is a central molecule in the function of biotin-dependent carboxylases, serving as the essential activated intermediate for the biotinylation of apocarboxylases. Its synthesis by HCS is a critical step that enables the catalytic activity of these vital metabolic enzymes. Furthermore, the emerging role of this compound in a cGMP-dependent signaling pathway suggests a broader regulatory function for this molecule in cellular metabolism and gene expression. A thorough understanding of the kinetics and mechanisms involving this compound is crucial for researchers in the fields of biochemistry and drug development, as HCS represents a potential target for therapeutic intervention in various metabolic disorders.
References
- 1. Effects of single-nucleotide polymorphisms in the human holocarboxylase synthetase gene on enzyme catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Holocarboxylase synthetase deficiency pre and post newborn screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Holocarboxylase synthetase - Wikipedia [en.wikipedia.org]
- 5. frederick.cancer.gov [frederick.cancer.gov]
- 6. Holocarboxylase synthetase is an obligate participant in biotin-mediated regulation of its own expression and of biotin-dependent carboxylases mRNA levels in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity in Post-translational Biotin Addition to Five Human Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of mutant holocarboxylase synthetase (HCS): a Km for biotin was not elevated in a patient with HCS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0004220) [hmdb.ca]
- 11. HLCS holocarboxylase synthetase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Holocarboxylase synthetase is an obligate participant in biotin-mediated regulation of its own expression and of biotin-dependent carboxylases mRNA levels in human cells - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Interaction of Biotinyl-5'-AMP and Holocarboxylase Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holocarboxylase synthetase (HCS) is a critical enzyme in human metabolism, responsible for the covalent attachment of the vitamin biotin (B1667282) to essential carboxylases. This biotinylation process is fundamental for the proper function of these enzymes in key metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The activation of biotin by HCS proceeds through a vital intermediate, Biotinyl-5'-AMP (B-AMP). Understanding the intricate interaction between HCS and B-AMP is paramount for elucidating cellular metabolic regulation and for the development of novel therapeutic strategies targeting metabolic disorders. This technical guide provides an in-depth exploration of the HCS-B-AMP axis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
The Mechanism of Holocarboxylase Synthetase
Holocarboxylase synthetase, also known as protein-biotin ligase, is encoded by the HLCS gene located on chromosome 21q22.1. The human full-length HCS is a monomeric protein comprising 726 amino acids with a predicted molecular weight of 81 kDa.[1] The enzymatic activity of HCS is a two-step, ATP-dependent reaction:
-
Formation of this compound: In the first step, HCS catalyzes the adenylation of biotin. The carboxyl group of biotin performs a nucleophilic attack on the α-phosphate of an ATP molecule, resulting in the formation of the mixed anhydride (B1165640) intermediate, this compound, with the concomitant release of pyrophosphate (PPi).[2][3] This activated form of biotin remains bound to the enzyme.[3]
-
Biotin Transfer: In the second step, the biotinyl moiety is transferred from this compound to a specific lysine (B10760008) residue within a highly conserved "AMKM" motif of the target apocarboxylases.[1] This transfer releases AMP and results in the formation of the active holocarboxylase.
Beyond its classical role in activating carboxylases, HCS also participates in gene regulation by biotinylating histones, suggesting a broader role in chromatin remodeling and epigenetic control.[1][4]
Quantitative Data
The interaction between HCS and its substrates and inhibitors has been characterized by several key quantitative parameters.
| Parameter | Value | Substrate/Inhibitor | Cell Type/Organism | Reference |
| Km for Biotin (Normal) | 11.6 nM | Biotin | Control Fibroblasts | [5] |
| 15 ± 3 nmol/l | Biotin | Normal Fibroblasts | [6] | |
| Km for Biotin (Mutant HCS) | 163.7 nM | Biotin | Patient Fibroblasts | [5] |
| 48 to 1,062 nmol/l | Biotin | Patient Fibroblasts | [6] | |
| Vmax (Normal) | 618 fmol/mg protein/h | Biotin | Control Fibroblasts | [5] |
| Vmax (Mutant HCS) | 1511 fmol/mg protein/h | Biotin | Patient Fibroblasts | [5] |
| IC50 | 7 µM | Biotinol-5'-AMP | Human HCS | [7][8] |
| 39.7 µM | Biotin β-ketophosphonate-5′-AMP | Human HCS | [7][8] | |
| 203.7 µM | Biotin β-hydroxyphosphonate-5′-AMP | Human HCS | [7][8] | |
| Ki | 7 µM | Biotinol-5'-AMP | Human HCS | [7][8] |
| 3.4 µM | Biotin β-ketophosphonate-5′-AMP | Human HCS | [7][8] | |
| 17.3 µM | Biotin β-hydroxyphosphonate-5′-AMP | Human HCS | [7][8] | |
| Kiapp | 18 nM | Biotinol-5′-AMP | S. aureus BPL | [9] |
| 52 nM | Biotinol-5′-AMP | M. tuberculosis BPL | [9] | |
| 182 nM | Biotinol-5′-AMP | Human BPL | [9] |
Experimental Protocols
Holocarboxylase Synthetase Activity Assay
This protocol is adapted from methodologies used to assess HCS activity in cell extracts.[5][10]
Objective: To quantify the activity of HCS by measuring the incorporation of radiolabeled biotin into an apocarboxylase substrate.
Materials:
-
Cell extracts (e.g., from fibroblasts) containing HCS.
-
Partially purified apopropionyl-CoA carboxylase (apo-PCC) from biotin-deficient rat liver (as substrate).
-
[³H]-biotin (radiolabeled biotin).
-
ATP solution (10 mM).
-
MgCl₂ solution (8 mM).
-
Phosphate-buffered saline (PBS).
-
Affinity gel with immobilized anti-FLAG M2 antibody.
-
FLAG-tagged p67 (a biotin-accepting peptide derived from human PCC).
-
Scintillation counter and scintillation fluid.
-
Tris-HCl buffer (pH 7.5).
Procedure:
-
Substrate Preparation: Purify the FLAG-tagged p67 peptide.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 µg total protein from cell extracts.
-
1 µg of affinity gel-bound p67.
-
10 mM ATP.
-
8 mM MgCl₂.
-
1 µCi [³H]-biotin.
-
PBS buffer to a final volume of 100 µl.
-
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C with gentle agitation.
-
Washing: After incubation, wash the affinity gel beads three times with PBS to remove unincorporated [³H]-biotin.
-
Scintillation Counting: Resuspend the washed beads in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of ³H-biotin incorporated into p67 is a measure of HCS activity. Express activity as fmol of biotin incorporated per mg of total protein per hour.
Inhibition Assay of Holocarboxylase Synthetase
This protocol is based on studies investigating HCS inhibitors.[7][8]
Objective: To determine the inhibitory effect of a compound on HCS activity.
Materials:
-
Recombinant human HCS.
-
p67 apocarboxylase substrate.
-
Biotin (20 µM).
-
ATP.
-
Varying concentrations of the inhibitor (e.g., Biotin β-ketophosphonate-5′-AMP).
-
Infrared absorbance plate reader or gel electrophoresis equipment.
Procedure:
-
Reaction Setup: Set up reaction mixtures containing HCS, p67, ATP, and 20 µM biotin.
-
Inhibitor Addition: Add the inhibitor at various concentrations to the reaction mixtures. Include a control reaction with no inhibitor.
-
Incubation: Incubate the reactions under conditions optimal for HCS activity.
-
Quantification of Biotinylation:
-
Infrared Absorbance: Quantify the biotinylation of p67 using an infrared absorbance plate reader.
-
Gel Electrophoresis: Alternatively, stop the reaction and analyze the biotinylation of p67 by SDS-PAGE followed by streptavidin-HRP blotting and chemiluminescent detection.
-
-
Data Analysis: Plot the HCS activity against the inhibitor concentration to determine the IC50 value. For Ki determination, perform kinetic studies with varying concentrations of both biotin and the inhibitor.
Visualizations
Signaling and Metabolic Pathways
Caption: Biotin activation and signaling pathway involving HCS.
Experimental Workflow: HCS Activity Assay
Caption: Workflow for determining HCS activity.
Logical Relationship: HCS Domain Function
Caption: HCS domain interactions with its substrate.
Conclusion and Future Directions
The formation of this compound by holocarboxylase synthetase is a cornerstone of biotin metabolism and utilization. The intricate details of this interaction, from the kinetic parameters to the specific domains involved, provide a solid foundation for understanding the enzyme's function and regulation. The signaling role of B-AMP further expands the significance of HCS beyond a simple metabolic enzyme to a key player in cellular communication.
For drug development professionals, the quantitative data on HCS inhibitors, such as biotinol-5'-AMP and its analogs, offer promising starting points for the design of novel therapeutics. Targeting HCS could be a viable strategy for managing metabolic diseases or for developing new antimicrobial agents, given the differences in biotin protein ligases between humans and bacteria.[9] Future research should focus on high-resolution structural elucidation of the human HCS-B-AMP-apocarboxylase complex to facilitate structure-based drug design. Furthermore, a deeper investigation into the regulatory signaling pathways initiated by B-AMP could unveil new therapeutic targets for a range of cellular disorders.
References
- 1. Novel roles of holocarboxylase synthetase in gene regulation and intermediary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Holocarboxylase synthetase is an obligate participant in biotin-mediated regulation of its own expression and of biotin-dependent carboxylases mRNA levels in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|Activated Biotin Intermediate [benchchem.com]
- 4. Holocarboxylase synthetase - Wikipedia [en.wikipedia.org]
- 5. MANAGEMENT OF A PATIENT WITH HOLOCARBOXYLASE SYNTHETASE DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterogeneity of holocarboxylase synthetase in patients with biotin-responsive multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Keto and β-hydroxyphosphonate analogs of biotin-5’-AMP are inhibitors of holocarboxylase synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Keto and β-hydroxyphosphonate analogs of biotin-5'-AMP are inhibitors of holocarboxylase synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Synthesis of Biotinol-5′-AMP: Implications for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence for a defect of holocarboxylase synthetase activity in cultured lymphoblasts from a patient with biotin-responsive multiple carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Conformational Changes in Enzymes Upon Biotinyl-5'-AMP Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent attachment of biotin (B1667282) to target proteins, a critical post-translational modification, is orchestrated by a class of enzymes known as Biotin Protein Ligases (BPLs). This process proceeds through a key intermediate, Biotinyl-5'-AMP. The binding of this intermediate to the enzyme active site induces significant conformational changes that are essential for the catalytic cycle and substrate recognition. Understanding these structural rearrangements is paramount for the development of novel therapeutics targeting biotin-dependent metabolic pathways, which are vital in various pathogens. This technical guide provides a comprehensive overview of the conformational dynamics of BPLs, with a primary focus on the well-studied enzymes from Mycobacterium tuberculosis and Haemophilus influenzae. We will delve into the quantitative analysis of these changes, present detailed experimental protocols for their investigation, and visualize the underlying molecular mechanisms and workflows.
Introduction
Biotinylation is a vital post-translational modification that involves the covalent attachment of biotin to a specific lysine (B10760008) residue on a biotin carboxyl carrier protein (BCCP) domain of biotin-dependent enzymes. This process is catalyzed by Biotin Protein Ligase (BPL), also known as BirA in some organisms. The reaction occurs in two distinct steps: first, BPL catalyzes the condensation of biotin and ATP to form the intermediate this compound, with the release of pyrophosphate. In the second step, the activated biotin is transferred from this compound to the BCCP.
The binding of the this compound intermediate is a critical event that triggers substantial conformational changes within the BPL enzyme. These changes are not merely subtle adjustments but often involve large-scale "disorder-to-order" transitions of flexible loops that form the active site. These structural rearrangements are crucial for protecting the reactive intermediate and for the subsequent binding of the BCCP substrate. This guide will explore the structural basis of these conformational changes, providing quantitative data and detailed methodologies for their study.
The Enzymatic Cycle of Biotin Protein Ligase
The catalytic cycle of BPL is a highly regulated process that ensures the efficient and specific biotinylation of its target proteins. The binding of this compound is a central event that drives the cycle forward.
Conformational Changes in Biotin Protein Ligase
The binding of this compound to BPL induces a significant conformational change, primarily characterized by a disorder-to-order transition of flexible loops that form the active site. This has been extensively studied in BPL from Mycobacterium tuberculosis and Haemophilus influenzae.
Disorder-to-Order Transitions
In the apo (unliganded) form of M. tuberculosis BPL, several regions, including residues 1-7, 63-77, and 162-171, are disordered and lack clear electron density in crystal structures.[1] Upon binding of this compound, these loops become ordered, forming a well-defined active site that sequesters the reactive intermediate.[1][2] The ordering of these loops is crucial for the subsequent binding of the BCCP substrate and the transfer of the biotin moiety. A similar disorder-to-order transition of the biotin-binding loop is observed in the Haemophilus influenzae BirA upon this compound binding, which also facilitates protein dimerization.[3]
Quantitative Analysis of Conformational Changes
The conformational changes upon this compound binding can be quantified using various structural parameters. The following table summarizes key quantitative data for M. tuberculosis BPL.
| Parameter | Apo-BPL | Holo-BPL (this compound bound) | Change | Reference |
| Overall RMSD (Cα atoms) | - | 0.47 Å (compared to apo) | 0.47 Å | [1] |
| Solvent Accessible Surface Area (SASA) | Higher | Lower | Decrease | [4] |
| Residue Range of Ordered Loops | Disordered | 1-7, 63-77, 162-171 | Disorder-to-Order | [1] |
| Secondary Structure of Loop 162-171 | Disordered | Short helix and loop | Formation of secondary structure | [1] |
Note: Specific quantitative values for SASA changes are often detailed in the full text of research articles and can be calculated from the respective PDB files.
Experimental Protocols
The study of enzyme conformational changes relies on a combination of biophysical and structural biology techniques. Below are detailed methodologies for key experiments.
X-ray Crystallography
This technique provides high-resolution structural information of the enzyme in both its apo and holo forms.
Protocol for Crystallization of BPL with this compound:
-
Protein Expression and Purification:
-
Clone the gene encoding BPL into a suitable expression vector (e.g., pET vector with a His-tag).
-
Express the protein in E. coli BL21(DE3) cells.
-
Purify the protein using Ni-NTA affinity chromatography followed by size-exclusion chromatography.
-
-
Co-crystallization:
-
Concentrate the purified BPL to 10-20 mg/mL.
-
Incubate the protein with a 5-10 fold molar excess of biotin and ATP for 1-2 hours at 4°C to allow for the in-situ formation of this compound.
-
Set up crystallization trials using the hanging drop vapor diffusion method. A typical crystallization condition for M. tuberculosis BPL is 0.1 M Tris-HCl pH 8.5, 0.2 M trimethylamine (B31210) N-oxide, and 20% (w/v) MPEG 2000.[5]
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals using a solution containing the reservoir solution supplemented with 20-25% glycerol.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data using software like HKL2000 or XDS.
-
Solve the structure by molecular replacement using the apo-BPL structure as a search model.
-
Refine the structure and model the this compound ligand into the electron density map.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of ligand binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Protocol for ITC Analysis of this compound Binding to BPL:
-
Sample Preparation:
-
Dialyze the purified BPL and the ligand (this compound or its non-hydrolyzable analog) extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Determine the precise concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the BPL solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 200-500 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the heat changes for each injection.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to study the kinetics of protein-ligand interactions, providing association (ka) and dissociation (kd) rate constants.
Protocol for SPR Analysis of BPL-Ligand Interaction:
-
Chip Preparation:
-
Immobilize a capture molecule (e.g., streptavidin) on a sensor chip (e.g., CM5 chip).
-
Biotinylate the BPL enzyme and capture it on the streptavidin-coated surface. This ensures a uniform orientation of the enzyme.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (this compound or its analog) over the sensor surface.
-
Monitor the change in the refractive index in real-time to obtain sensorgrams.
-
Regenerate the sensor surface between analyte injections if necessary.
-
-
Data Analysis:
-
Fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd.
-
Calculate the equilibrium dissociation constant (KD) from the ratio of kd/ka.
-
Experimental and Analytical Workflow
The comprehensive analysis of enzyme conformational changes involves a multi-step workflow, from initial protein production to final structural and functional characterization.
Holo-ACP Synthase: A Brief Overview
Holo-Acyl Carrier Protein (ACP) Synthase (AcpS) is another important enzyme involved in biotin metabolism, responsible for the conversion of apo-ACP to holo-ACP by transferring the 4'-phosphopantetheine (B1211885) moiety from coenzyme A (CoA).[6] While the direct interaction of AcpS with this compound is not as extensively characterized as for BPL, the binding of its substrates, CoA and ACP, is known to induce conformational changes. Structural studies of human AcpS have revealed that the binding of ACP is primarily mediated by hydrophobic interactions.[7] Further investigation is required to elucidate the specific conformational dynamics of AcpS upon interaction with biotinylated intermediates.
Conclusion and Future Directions
The conformational changes induced by this compound binding are a hallmark of Biotin Protein Ligase function. The disorder-to-order transition of active site loops is a critical step in the catalytic cycle, ensuring the protection of the reactive intermediate and preparing the enzyme for subsequent substrate binding. The quantitative and methodological details provided in this guide offer a framework for researchers to investigate these dynamic processes.
For drug development professionals, a deep understanding of these conformational changes is invaluable. The ordered, ligand-bound state of BPL presents a well-defined target for the design of potent and specific inhibitors. Future research should focus on elucidating the conformational dynamics of BPLs from other pathogenic organisms and on exploring the potential for allosteric modulation of these enzymes. Furthermore, applying advanced techniques such as cryo-electron microscopy and time-resolved crystallography will undoubtedly provide deeper insights into the transient intermediates and the complete conformational landscape of these vital enzymes.
References
- 1. Active site conformational changes upon reaction intermediate this compound binding in biotin protein ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Ordering of Disordered Ligand-Binding Loops of Biotin Protein Ligase into Active Conformations as a Consequence of Dehydration | PLOS One [journals.plos.org]
- 3. Structural insights into BirA from Haemophilus influenzae, a bifunctional protein as a biotin protein ligase and a transcriptional repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accessible surface area - Wikipedia [en.wikipedia.org]
- 5. Crystallization and preliminary X-ray diffraction analysis of biotin acetyl-CoA carboxylase ligase (BirA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Holo-(acyl-carrier-protein) synthase - Wikipedia [en.wikipedia.org]
- 7. Mechanism and Substrate Recognition of Human Holo ACP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Biotinyl-5'-AMP: A Pivotal Intermediate at the Crossroads of Metabolism and Signal Transduction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Biotinyl-5'-adenosine monophosphate (Biotinyl-5'-AMP), a high-energy intermediate formed from biotin (B1667282) and ATP, has long been recognized for its essential role in the covalent attachment of biotin to carboxylases, a cornerstone of intermediary metabolism. However, emerging evidence has illuminated its function beyond that of a simple metabolic intermediate, revealing its direct involvement in sophisticated signal transduction pathways that govern gene expression in both prokaryotes and eukaryotes. This technical guide provides a comprehensive overview of the multifaceted roles of this compound, with a particular focus on its involvement in signaling cascades. It consolidates quantitative data, details key experimental protocols, and presents visual diagrams of the underlying molecular mechanisms to serve as a critical resource for researchers in cellular biology, drug discovery, and metabolic diseases.
Introduction
Biotin (Vitamin B7) is a water-soluble vitamin that serves as a covalently attached prosthetic group for a class of enzymes known as biotin-dependent carboxylases. These enzymes are critical for a range of metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The covalent attachment of biotin to its target apo-carboxylases is not a spontaneous process; it requires the enzymatic synthesis of an activated intermediate, this compound. This reaction is catalyzed by holocarboxylase synthetase (HCS) in eukaryotes and biotin protein ligase (BPL) in prokaryotes.
While this metabolic role is well-established, a growing body of research has unveiled a more nuanced function for this compound as a signaling molecule. In bacteria, it acts as a corepressor, modulating the expression of genes involved in its own synthesis. In mammalian cells, it is implicated in a novel signal transduction pathway involving soluble guanylate cyclase (sGC) and cGMP-dependent protein kinase (PKG), thereby influencing the expression of genes crucial for biotin homeostasis. Furthermore, the reactive nature of this compound has been ingeniously harnessed in proximity-dependent biotinylation (BioID) techniques, a powerful tool for mapping protein-protein interaction networks in living cells.
This guide will delve into the core functions of this compound, presenting the available quantitative data, outlining the experimental methodologies used to elucidate these functions, and providing clear visual representations of the involved pathways and workflows.
This compound in Eukaryotic Signal Transduction: The sGC-cGMP-PKG Pathway
In mammalian cells, this compound has been identified as a key component of a signaling cascade that regulates the expression of genes involved in biotin transport and utilization. This pathway is initiated by the HCS-catalyzed synthesis of this compound, which then appears to activate soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. The subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels leads to the activation of cGMP-dependent protein kinase (PKG), which in turn modulates gene expression.[1][2][3][4][5][6]
Pathway Overview
The proposed signaling cascade is as follows:
Quantitative Data: Modulation of Gene Expression
Studies in human hepatoblastoma (HepG2) cells have demonstrated the impact of biotin availability on the mRNA levels of key genes in the biotin pathway, an effect that is mediated by the sGC-cGMP-PKG cascade. The following table summarizes the relative mRNA levels of HCS, Acetyl-CoA Carboxylase 1 (ACC-1), and the alpha subunit of Propionyl-CoA Carboxylase (PCCA) under different experimental conditions. The data highlights the prevention of biotin-dependent recovery of mRNA levels by an sGC inhibitor (ODQ).
| Condition | HCS mRNA (%) | ACC-1 mRNA (%) | PCCA mRNA (%) |
| Normal Medium | 100 ± 12 | 100 ± 15 | 100 ± 11 |
| Biotin-Deficient | 25 ± 8 | 45 ± 9 | 40 ± 7 |
| Biotin-Deficient + Biotin | 110 ± 14 | 120 ± 18 | 115 ± 13 |
| Biotin-Deficient + Biotin + ODQ (sGC inhibitor) | 11 ± 5 | 36 ± 7 | 33 ± 6 |
| Data adapted from Rodriguez-Melendez, R., & Zempleni, J. (2003). Holocarboxylase synthetase is an obligate participant in biotin-mediated regulation of its own expression and that of propionyl-CoA carboxylase in human cells. Journal of Biological Chemistry, 278(41), 39513-39520. |
Experimental Protocols
-
Cell Line: Human hepatoblastoma (HepG2) cells are a common model.
-
Culture Medium: Cells are typically grown in a biotin-sufficient medium (e.g., DMEM with 10% fetal bovine serum).
-
Biotin Depletion: To induce biotin deficiency, cells are cultured in a biotin-free medium supplemented with 10% avidin-treated fetal bovine serum for a defined period (e.g., 14 days).
-
Biotin Supplementation: Biotin-deficient cells are then treated with a high concentration of biotin (e.g., 1.0 µM) for various time points to observe the recovery of gene expression.
While direct activation of purified sGC by this compound has been proposed, detailed in vitro assays are not extensively documented in the readily available literature. However, a general protocol for measuring sGC activity can be adapted.
-
Enzyme Source: Purified recombinant sGC or cell lysates.
-
Reaction Buffer: Typically contains a buffer (e.g., 50 mM TEA, pH 7.4), GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and MgCl₂ or MnCl₂ as a cofactor.
-
Activation: The reaction is initiated by the addition of the activator (in this case, this compound at various concentrations).
-
Detection of cGMP: The amount of cGMP produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
RNA Extraction: Total RNA is isolated from cells using standard methods (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
qPCR: The relative abundance of target gene transcripts (e.g., HCS, ACC-1, PCCA) is quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probes.
-
Data Analysis: The expression levels of target genes are normalized to a housekeeping gene (e.g., GAPDH or β-actin) and expressed as a fold change relative to a control condition.
This compound as a Corepressor in Bacterial Gene Regulation
In Escherichia coli, the synthesis of biotin is tightly regulated through negative feedback by the bifunctional protein BirA. BirA acts as both a biotin protein ligase and a transcriptional repressor of the bio operon, which contains the genes for biotin biosynthesis. This compound, synthesized by BirA, functions as the active corepressor, enhancing the affinity of BirA for the bio operator DNA sequence (bioO).[7][8][9]
Mechanism of Repression
The binding of this compound to BirA induces a conformational change that promotes the dimerization of BirA. The BirA dimer then binds with high affinity to the bioO sequence, sterically hindering the binding of RNA polymerase and thereby repressing transcription.
Quantitative Data: DNA Binding Affinity
The role of this compound as the true corepressor is underscored by the significant difference in the concentration required for half-maximal DNA binding (K₀.₅) compared to biotin alone, as determined by DNA filter-binding assays.
| Ligand | K₀.₅ for DNA Binding |
| Biotin | 1 µM |
| This compound | 1.1 nM |
| Data adapted from Prakash, O., & Eisenberg, M. A. (1979). Biotinyl 5'-adenylate: corepressor role in the regulation of the biotin genes of Escherichia coli K-12. Proceedings of the National Academy of Sciences, 76(11), 5592-5595. |
Experimental Protocols
This assay measures the interaction between a protein and a DNA fragment by their retention on a nitrocellulose filter.
-
Preparation of Radiolabeled DNA: The bioO DNA fragment is typically radiolabeled with ³²P for detection.
-
Binding Reaction: Purified BirA protein is incubated with the radiolabeled bioO DNA in a suitable binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, and a non-specific competitor DNA like poly(dI-dC)). Varying concentrations of this compound are added to different reactions.
-
Filtration: The reaction mixtures are passed through a nitrocellulose filter under vacuum. Protein-DNA complexes are retained on the filter, while free DNA passes through.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The fraction of bound DNA is plotted against the ligand concentration to determine the K₀.₅.
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.
-
Instrumentation: A sensitive microcalorimeter is used.
-
Sample Preparation: A solution of purified BirA is placed in the sample cell, and a solution of this compound is loaded into the injection syringe.
-
Titration: Small aliquots of the this compound solution are injected into the BirA solution, and the heat released or absorbed during binding is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the association constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
This compound in Proximity-Dependent Biotinylation (BioID)
The transient and reactive nature of this compound has been exploited in the development of BioID, a technique for identifying protein-protein interactions in living cells. BioID utilizes a mutated, promiscuous version of E. coli BirA (BirA*) that releases reactive this compound into the immediate vicinity, leading to the biotinylation of nearby proteins.
Experimental Workflow
The general workflow for a BioID experiment is as follows:
Experimental Protocols
-
The coding sequence of the protein of interest ("bait") is cloned in-frame with the coding sequence of BirA* in a suitable mammalian expression vector.
-
The expression vector is transfected into the chosen cell line. Stable cell lines expressing the fusion protein are often generated for reproducibility.
-
Cells are incubated with a high concentration of biotin (e.g., 50 µM) for a defined period (e.g., 18-24 hours) to allow for the promiscuous biotinylation of proximal proteins.
-
Cells are lysed in a buffer containing detergents to solubilize proteins.
-
Biotinylated proteins are captured from the cell lysate using streptavidin-coated beads.
-
The beads are washed extensively with stringent buffers to remove non-specifically bound proteins.
-
The captured proteins are eluted from the beads and digested into peptides.
-
The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting data is searched against a protein database to identify the biotinylated proteins.
-
Quantitative proteomics approaches are used to distinguish true interactors from background contaminants by comparing the abundance of proteins in the bait-BirA* sample to control samples (e.g., cells expressing BirA* alone).
Conclusion
This compound stands as a fascinating example of a molecule with dual functionality, acting as both a critical metabolic intermediate and a versatile signaling molecule. Its role as a corepressor in bacteria provides a classic example of metabolic feedback regulation at the genetic level. In eukaryotes, its involvement in the sGC-cGMP-PKG pathway unveils a novel layer of complexity in the regulation of biotin homeostasis, linking cellular energy status to gene expression. The innovative application of its reactive properties in BioID has revolutionized the study of protein interaction networks. A deeper understanding of the signaling roles of this compound will undoubtedly open new avenues for research into metabolic disorders, cellular signaling, and the development of novel therapeutic strategies. This guide serves as a foundational resource to aid researchers in navigating the multifaceted world of this pivotal biomolecule.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A filter microplate assay for quantitative analysis of DNA-binding proteins using fluorescent DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High yield purification of soluble guanylate cyclase from bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|Activated Biotin Intermediate [benchchem.com]
- 6. Nitric Oxide Signaling Depends on Biotin in Jurkat Human Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioID: A Method to Generate a History of Protein Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Toolbox for Efficient Proximity-Dependent Biotinylation in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding specificity and the ligand dissociation process in the E. coli biotin holoenzyme synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5' Biotin Labeling of RNA using Biotinyl-5'-AMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific labeling of RNA molecules at their 5' terminus with biotin (B1667282) is a cornerstone technique in molecular biology, enabling a wide array of applications from affinity purification to the study of RNA-protein interactions. Biotin's high affinity for streptavidin provides a robust handle for the capture and detection of RNA. This document details two primary methodologies for achieving 5' biotinylation of RNA using a Biotinyl-5'-AMP conjugate: co-transcriptional incorporation during in vitro transcription and enzymatic ligation using T4 RNA Ligase.
These methods offer distinct advantages and are suited for different experimental needs. Co-transcriptional labeling is a one-step process that integrates the biotinylated moiety during RNA synthesis, often resulting in higher yields.[1] Enzymatic ligation, on the other hand, allows for the labeling of pre-existing RNA molecules.
Data Presentation: Comparison of 5' Biotin Labeling Methods
The choice of labeling strategy can significantly impact the yield and purity of the final biotinylated RNA product. The following table summarizes the quantitative data associated with the two primary methods discussed.
| Feature | Co-transcriptional Labeling | Enzymatic Ligation |
| Principle | Incorporation of a Biotin-AMP conjugate as an initiator of in vitro transcription. | Ligation of a biotinylated donor to the 5'-phosphate of an RNA molecule catalyzed by T4 RNA Ligase. |
| Typical Yield | High, reported to be 20-40 times higher than end-labeling methods.[1] Yields for similar 5'-modified AMP initiators range from 43% to 86%. | Moderate to high, with yields for the related process of RNA adenylation reaching 40-80% after purification.[2][3][4] Yields for 3'-biotinylation using a similar enzymatic approach can range from 50% to 100%.[5] |
| Key Enzyme | T7 RNA Polymerase (specifically with a φ2.5 promoter).[1][6] | T4 RNA Ligase. |
| Substrate RNA | Newly synthesized RNA. Particularly useful for RNAs >60 nucleotides.[6] | Pre-synthesized or isolated RNA. |
| Advantages | - Single-step labeling during transcription.- High labeling efficiency and yield.[1][6]- Produces RNA with a single biotin at the 5' end. | - Allows labeling of any RNA with a 5'-phosphate.- Useful for labeling cellular or chemically synthesized RNA. |
| Considerations | - Requires a DNA template with a suitable promoter.- The Biotin-AMP conjugate needs to be chemically synthesized.[6] | - May require optimization to minimize side reactions like circularization.[7]- Can result in a mixture of labeled and unlabeled RNA, necessitating efficient purification. |
| Time to Completion | The entire process from chemical synthesis of the conjugate to isolated RNA can be completed within 2 weeks.[6] | The enzymatic reaction is typically shorter, but purification can add to the overall time. |
Experimental Protocols
Method 1: Co-transcriptional 5' Biotin Labeling of RNA
This method utilizes a chemically synthesized this compound conjugate (e.g., biotin-HDAAMP) as an initiator for in vitro transcription with T7 RNA polymerase.[6]
Materials:
-
Linearized DNA template containing a T7 φ2.5 promoter upstream of the sequence to be transcribed.
-
This compound conjugate (e.g., Biotin-HDAAMP).
-
T7 RNA Polymerase.
-
NTPs (ATP, GTP, CTP, UTP).
-
Transcription Buffer (10X).
-
RNase Inhibitor.
-
DNase I (RNase-free).
-
Purification reagents (e.g., denaturing polyacrylamide gel, spin columns, or streptavidin beads).
Protocol:
-
Transcription Reaction Setup:
-
Assemble the following components on ice in a nuclease-free microcentrifuge tube:
-
Nuclease-free water to a final volume of 20 µL.
-
2 µL 10X Transcription Buffer.
-
2 µL 100 mM DTT.
-
4 µL NTP mix (2.5 mM each).
-
1-2 µg linearized DNA template.
-
4 mM this compound conjugate.
-
1 µL RNase Inhibitor.
-
2 µL T7 RNA Polymerase.
-
-
Mix gently by pipetting and centrifuge briefly.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
-
-
Purification of 5' Biotinylated RNA:
-
The biotinylated RNA can be purified using various methods, including:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is the recommended method for obtaining high-purity RNA. Excise the band corresponding to the correct size and elute the RNA.
-
Spin Column Purification: Use a commercially available RNA cleanup kit for rapid purification.
-
Streptavidin Affinity Purification: This method specifically captures the biotinylated transcripts.
-
-
Method 2: Enzymatic 5' Biotin Labeling using T4 RNA Ligase
This protocol describes the ligation of a biotinylated donor molecule to the 5'-monophosphate of a target RNA. This example uses a pre-adenylated biotin donor, which can be synthesized or commercially acquired.
Materials:
-
RNA with a 5'-monophosphate (target RNA).
-
This compound (or a similar biotinylated adenylated donor).
-
T4 RNA Ligase.
-
T4 RNA Ligase Reaction Buffer (10X).
-
ATP.
-
RNase Inhibitor.
-
Purification reagents (as in Method 1).
Protocol:
-
Ligation Reaction Setup:
-
In a nuclease-free microcentrifuge tube, combine the following on ice:
-
Nuclease-free water to a final volume of 20 µL.
-
2 µL 10X T4 RNA Ligase Buffer.
-
1 µL 10 mM ATP.
-
1-10 µM 5'-phosphate RNA.
-
10-50 µM this compound.
-
1 µL RNase Inhibitor.
-
1-2 µL T4 RNA Ligase (10-20 units).
-
-
Mix gently and centrifuge briefly.
-
Optional: To prevent RNA circularization, a complementary DNA oligonucleotide that blocks the 3' end of the RNA can be included.
-
-
Incubation:
-
Incubate the reaction at 16°C overnight or at 37°C for 1-4 hours. The lower temperature is often preferred to minimize RNA degradation and non-specific reactions.
-
-
Enzyme Inactivation:
-
Heat the reaction at 65°C for 15 minutes to inactivate the T4 RNA Ligase.
-
-
Purification of 5' Biotinylated RNA:
-
Purify the labeled RNA using denaturing PAGE, spin columns, or streptavidin affinity purification as described in Method 1. PAGE is highly recommended to separate the labeled RNA from unreacted RNA and the biotin donor.
-
Mandatory Visualizations
Chemical Structure of this compound
Caption: Generalized structure of a this compound conjugate.
Workflow for Co-transcriptional 5' Biotin Labeling
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient RNA 5′-adenylation by T4 DNA ligase to facilitate practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Efficient RNA 5'-adenylation by T4 DNA ligase to facilitate practical applications. | Semantic Scholar [semanticscholar.org]
- 4. Efficient RNA 5'-adenylation by T4 DNA ligase to facilitate practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotin and fluorescent labeling of RNA using T4 RNA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of biotin-AMP conjugate for 5' biotin labeling of RNA through one-step in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical and general synthesis of 5′-adenylated RNA (5′-AppRNA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription with Biotinyl-5'-AMP Conjugate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5'-end biotinylated RNA using in vitro transcription with a Biotinyl-5'-AMP conjugate. This method offers a precise and efficient way to generate high-quality biotinylated RNA probes for a variety of molecular biology applications, including the study of RNA-protein interactions, affinity purification of RNA-binding proteins, and detection in hybridization-based assays.
Introduction
Biotin-labeled RNA molecules are invaluable tools in molecular biology research. The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) allows for the sensitive detection and efficient purification of RNA and its interacting partners.[1][2] While random biotinylation can be achieved by incorporating biotinylated nucleotides (e.g., Biotin-UTP) during in vitro transcription, 5'-end labeling offers the advantage of placing a single biotin moiety at a defined position, minimizing potential interference with RNA structure and function.[2]
This protocol focuses on the use of a this compound conjugate as an initiator of transcription by T7 RNA polymerase.[3][4][5] This method allows for the direct and efficient incorporation of biotin at the 5'-terminus of the RNA transcript in a single-step in vitro transcription reaction.[3][4][5]
Principle of the Method
The in vitro transcription reaction is initiated by T7 RNA polymerase, which recognizes a specific T7 promoter sequence on a DNA template. In this specialized protocol, a this compound conjugate, such as biotin-HDAAMP (adenosine 5′-(6-aminohexyl) phosphoramide), serves as the initiating nucleotide.[3][4][5] The T7 RNA polymerase incorporates this conjugate at the very 5'-end of the newly synthesized RNA molecule. The subsequent elongation of the RNA chain proceeds using standard ribonucleoside triphosphates (NTPs). This results in the production of full-length RNA transcripts with a single biotin molecule covalently attached to the 5'-end.
Applications
5'-biotinylated RNA probes are versatile tools with a wide range of applications:
-
RNA Pull-Down Assays: Biotinylated RNA can be immobilized on streptavidin-coated beads to capture and identify interacting proteins from cell lysates.[6]
-
Affinity Purification: This technique is used to purify specific RNA-protein complexes for downstream analysis, such as mass spectrometry.[7]
-
Hybridization Probes: Biotin-labeled probes can be used in Northern blotting, Southern blotting, and in situ hybridization for the detection of specific nucleic acid sequences.[8]
-
Electrophoretic Mobility Shift Assays (EMSA): Biotinylated RNA can be used as a non-radioactive probe to study RNA-protein interactions.[9]
-
RNA Structure and Function Studies: Site-specific labeling helps in studying RNA folding and interactions without grossly perturbing the RNA structure.
Experimental Protocols
Materials
-
Linearized DNA template containing a T7 promoter
-
This compound conjugate (e.g., biotin-HDAAMP)
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Transcription Buffer (10X)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification reagents (e.g., streptavidin-coated magnetic beads, spin columns, or reagents for phenol/chloroform extraction and ethanol (B145695) precipitation)
In Vitro Transcription Reaction
-
Thaw all reagents on ice. Keep enzymes and NTPs on ice throughout the setup.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction components at room temperature in the order listed:
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| Nuclease-free water | to 20 | |
| 10X Transcription Buffer | 2 | 1X |
| 100 mM DTT | 1 | 5 mM |
| 10 mM ATP, CTP, GTP, UTP mix | 2 | 1 mM each |
| This compound conjugate (10 mM) | 2 | 1 mM |
| Linearized DNA template (0.5-1 µg/µL) | 1 | 25-50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 | 2 U/µL |
| T7 RNA Polymerase (20 U/µL) | 1 | 1 U/µL |
-
Mix the components gently by pipetting up and down.
-
Incubate the reaction mixture at 37°C for 2 to 4 hours.
-
(Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
Purification of Biotinylated RNA
Several methods can be used to purify the biotinylated RNA from the transcription reaction mix. The choice of method depends on the downstream application.
-
Streptavidin Affinity Purification: This method is ideal for separating biotinylated RNA from unlabeled transcripts and other reaction components.
-
Equilibrate streptavidin-coated magnetic beads according to the manufacturer's protocol.
-
Add the in vitro transcription reaction mix to the beads and incubate to allow binding.
-
Wash the beads several times with an appropriate binding/washing buffer to remove unbound molecules.
-
Elute the biotinylated RNA from the beads. Note that the strong biotin-streptavidin interaction may require harsh elution conditions, which might not be suitable for all downstream applications. Alternatively, methods using reversible biotin analogs can be employed.
-
-
Spin Column Purification: Commercially available RNA purification spin columns can be used to remove enzymes, salts, and unincorporated nucleotides.
-
Phenol/Chloroform Extraction and Ethanol Precipitation: This is a traditional method for purifying RNA.
-
Perform a phenol:chloroform:isoamyl alcohol extraction.
-
Precipitate the RNA from the aqueous phase using ethanol or isopropanol (B130326) in the presence of a salt (e.g., sodium acetate).
-
Wash the RNA pellet with 70% ethanol.
-
Resuspend the air-dried pellet in nuclease-free water.
-
Quality Control and Quantification
-
Agarose (B213101) Gel Electrophoresis: Analyze an aliquot of the purified RNA on a denaturing agarose gel to check its integrity and size. The biotinylated RNA should migrate as a single, sharp band.
-
Quantification: The concentration of the purified RNA can be determined by measuring the absorbance at 260 nm (A260) using a spectrophotometer. An A260 of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA.
-
Biotin Incorporation Efficiency: The efficiency of biotin incorporation can be assessed using a gel retardation assay with streptavidin or by dot blot analysis using a streptavidin-conjugate.[9]
Data Presentation
Table 1: Typical In Vitro Transcription Reaction Setup and Expected Yield
| Parameter | Value | Notes |
| Reaction Volume | 20 µL | Can be scaled up as needed. |
| DNA Template | 0.5 - 1.0 µg | Linearized plasmid or PCR product with a T7 promoter. |
| NTP Concentration | 1 mM each | |
| This compound Conc. | 1 mM | The ratio of this compound to GTP can be optimized. |
| T7 RNA Polymerase | 20 - 40 units | |
| Incubation Time | 2 - 4 hours | |
| Incubation Temperature | 37°C | |
| Expected RNA Yield | 10 - 20 µg | Yield can vary depending on the template and reaction conditions. |
| Biotinylation Efficiency | High | Most transcripts will be 5'-biotinylated.[3][4] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 5'-biotinylated RNA.
Application: RNA Pull-Down Assay
Caption: Workflow of an RNA pull-down assay using a 5'-biotinylated probe.
References
- 1. Enzymatic RNA Biotinylation for Affinity Purification and Identification of RNA–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site specific labeling of long RNA with biotin for diagnostic or other purposes [biosyn.com]
- 3. Synthesis of biotin–AMP conjugate for 5′ biotin labeling of RNA through one-step in vitro transcription | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis of biotin-AMP conjugate for 5' biotin labeling of RNA through one-step in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of biotin–AMP conjugate for 5′ biotin labeling of RNA through one-step in vitro transcription | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Biotin–Streptavidin Affinity Purification of RNA–Protein Complexes Assembled In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Degree of biotinylation in nucleic acids estimated by a gel retardation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotinyl-5'-AMP in Proximity-Dependent Biotin Identification (BioID): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity-Dependent Biotin (B1667282) Identification (BioID) is a powerful technique used to screen for physiologically relevant protein interactions within a native cellular environment.[1] This method overcomes limitations of traditional techniques, such as yeast two-hybrid and affinity purification-mass spectrometry, by enabling the identification of weak and transient interactions.[2][3] The core of the BioID technology lies in the use of a promiscuous biotin ligase, which, when fused to a protein of interest, releases a reactive intermediate, biotinyl-5'-AMP. This intermediate covalently labels proximal proteins, which can then be isolated and identified by mass spectrometry.[4] These application notes provide a comprehensive overview of the BioID workflow, a comparison of commonly used biotin ligases, and detailed protocols for its application.
Principle of BioID
The BioID method utilizes a mutated E. coli biotin ligase, BirA*, which has a reduced affinity for its reaction intermediate, this compound.[5] The wild-type BirA enzyme catalyzes a two-step reaction:
-
Activation of Biotin: Biotin and ATP are converted to the highly reactive biotinoyl-5'-AMP intermediate.[6]
-
Transfer of Biotin: The biotinoyl-5'-AMP is typically retained within the active site and the biotin moiety is transferred to a specific lysine (B10760008) residue on its natural substrate.
In the promiscuous BirA* mutants (e.g., R118G), the unstable biotinoyl-5'-AMP is prematurely released from the active site.[4] This reactive molecule then diffuses and covalently attaches to the primary amines of accessible lysine residues on nearby proteins within a limited radius.[7] This "labeling cloud" allows for the biotinylation of not only direct interactors but also vicinal proteins, providing a snapshot of the protein's microenvironment. The strong and specific interaction between biotin and streptavidin is then exploited for the affinity purification of these labeled proteins for subsequent identification by mass spectrometry.[1]
Biotin Ligase Variants: A Comparative Overview
Several generations of promiscuous biotin ligases have been developed, each with distinct characteristics. The choice of enzyme is critical and depends on the specific experimental goals, such as the desired temporal resolution and the biological system under investigation.
| Feature | BioID (BirA*) | BioID2 | TurboID | miniTurbo |
| Origin | E. coli BirA (R118G) | Aquifex aeolicus BirA | Engineered E. coli BirA | Truncated TurboID |
| Size | ~35 kDa | ~27 kDa | ~35 kDa | ~28 kDa |
| Optimal Temperature | 37°C | ~50°C (functional at 37°C) | Room Temperature (25°C) to 37°C | Room Temperature (25°C) to 37°C |
| Labeling Time | 16-24 hours | 16-24 hours | ~10 minutes | ~10 minutes |
| Labeling Radius | ~10 nm[7][8] | Not definitively established, but considered similar to BioID | >10 nm (appears larger than BioID)[9][10] | Similar to TurboID |
| Biotin Concentration | ~50 µM | Lower than BioID | ~500 µM | ~500 µM |
| Activity Level | Lower | Similar to BioID | High | High |
| Background Labeling | Lower | Lower | Higher (can show activity without excess biotin)[11] | Lower than TurboID |
| Key Advantages | Well-established, lower background. | Smaller size, less potential for steric hindrance.[7] | Rapid labeling, suitable for dynamic processes.[12][13] | Smaller size with rapid labeling.[10] |
| Key Disadvantages | Long labeling time, not suitable for transient events.[9] | Long labeling time. | Higher background labeling.[11] | Potential for protein instability.[11] |
Applications in Research and Drug Development
BioID has emerged as a versatile tool with broad applications in understanding cellular processes and in the discovery of novel therapeutic targets.
-
Mapping Protein-Protein Interaction Networks: BioID is extensively used to define the composition of protein complexes and to map interaction networks in various subcellular compartments.[2][14]
-
Studying Dynamic Cellular Processes: The development of rapid ligases like TurboID allows for the investigation of dynamic events, such as signaling cascades and the cellular response to stimuli.[15]
-
Identification of Drug Targets: By comparing the interactomes of a target protein in healthy versus diseased states, or in the presence and absence of a drug candidate, BioID can identify novel drug targets and elucidate mechanisms of drug action.[2] For example, BioID combined with CRISPR screening has been used to identify new functional partners of the oncoprotein RAS, revealing potential therapeutic avenues.[6]
-
Analysis of Insoluble Proteins: BioID is particularly advantageous for studying insoluble or membrane-associated proteins that are challenging to analyze with traditional methods.[1][14]
-
Virus-Host Interactions: The technique has been successfully applied to identify host factors that interact with viral proteins, providing insights into viral replication and pathogenesis.[6]
Experimental Protocols
The following protocols provide a general framework for a BioID experiment. Optimization of specific steps, such as cell lysis conditions and antibody concentrations, is recommended for each experimental system.
Protocol 1: Generation of a Stable Cell Line Expressing the BioID Fusion Protein
-
Construct Design: The cDNA of the protein of interest is cloned into a mammalian expression vector in-frame with the chosen biotin ligase (e.g., BioID, TurboID). An affinity tag (e.g., Myc, HA) is typically included for detection of the fusion protein.[1]
-
Transfection: The expression vector is transfected into the desired cell line using standard transfection protocols.
-
Selection and Clonal Isolation: Transfected cells are selected using an appropriate antibiotic. Single clones are then isolated and expanded.
-
Validation of Expression and Localization:
-
Western Blot: Whole-cell lysates are analyzed by western blot using an antibody against the affinity tag to confirm the expression and correct size of the fusion protein.
-
Immunofluorescence Microscopy: The subcellular localization of the fusion protein is verified by immunofluorescence microscopy to ensure it matches the endogenous protein.
-
Protocol 2: Proximity Labeling and Cell Lysis
-
Cell Culture: Stable cells expressing the BioID fusion protein and a negative control (e.g., cells expressing the biotin ligase alone) are cultured to ~80% confluency.[16]
-
Biotin Labeling: The culture medium is supplemented with biotin to initiate the labeling reaction. The concentration of biotin and the incubation time are dependent on the biotin ligase used (see table above).[16]
-
Cell Harvest: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove excess biotin.
-
Cell Lysis: Cells are lysed in a buffer containing strong detergents (e.g., RIPA buffer) and protease inhibitors to ensure complete protein solubilization and prevent degradation. The lysate is then sonicated or treated with a nuclease to shear DNA and reduce viscosity.[16]
Protocol 3: Affinity Purification of Biotinylated Proteins
-
Binding to Streptavidin Beads: The cell lysate is incubated with streptavidin-conjugated beads (e.g., streptavidin-sepharose) to capture the biotinylated proteins. This is typically performed overnight at 4°C with rotation.[16]
-
Washing: The beads are washed extensively with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series might include the lysis buffer, a high-salt buffer, and a final wash with a buffer compatible with mass spectrometry (e.g., ammonium (B1175870) bicarbonate).[16]
-
Elution (for on-bead digestion): For on-bead digestion, the beads are washed with ammonium bicarbonate to remove detergents.
Protocol 4: Mass Spectrometry and Data Analysis
-
On-Bead Digestion: The captured proteins are digested into peptides directly on the streptavidin beads using a protease such as trypsin.[17]
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences and identities.
-
Data Analysis:
-
Protein Identification: The raw mass spectrometry data is processed using a search algorithm (e.g., MaxQuant, Spectronaut) to identify the proteins present in the sample.
-
Quantitative Analysis: Label-free quantification or isotopic labeling methods are used to determine the relative abundance of each identified protein.
-
Background Subtraction: Proteins identified in the negative control sample are considered background and are filtered from the list of potential interactors. Statistical analysis is performed to identify proteins that are significantly enriched in the experimental sample compared to the control.
-
Visualizations
BioID Mechanism
Caption: The enzymatic mechanism of BioID.
BioID Experimental Workflow
Caption: A generalized experimental workflow for BioID.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low biotinylation | - Fusion protein not expressed or mislocalized.- Biotin ligase is inactive.- Insufficient biotin concentration or labeling time. | - Verify expression and localization by Western blot and immunofluorescence.- Sequence the construct to check for mutations.- Optimize biotin concentration and incubation time. |
| High background | - Overexpression of the fusion protein.- Insufficient washing during affinity purification.- Non-specific binding to beads. | - Generate stable cell lines with low expression levels.- Increase the stringency and number of washes.- Pre-clear the lysate with unconjugated beads. |
| Fusion protein is toxic to cells | - High levels of expression.- The fusion protein interferes with essential cellular processes. | - Use an inducible expression system to control the level and timing of expression. |
| Poor recovery of known interactors | - The interaction is highly transient.- The interactor has no accessible lysine residues.- The fusion tag sterically hinders the interaction. | - Use a faster ligase like TurboID.- Consider alternative proximity labeling methods (e.g., APEX which labels tyrosines).- Test both N- and C-terminal fusions of the protein of interest. |
Conclusion
BioID, powered by the promiscuous activity of biotin ligases and the generation of this compound, is a robust and versatile method for mapping protein-protein interactions in living cells. The continued development of new and improved biotin ligases is expanding the applications of this technology, enabling researchers to tackle increasingly complex biological questions. For scientists in basic research and drug development, BioID offers a powerful lens through which to view the intricate and dynamic world of the cellular interactome.
References
- 1. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in proximity-based labeling methods for interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards improving proximity labeling by the biotin ligase BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioID-Principles, Features and Applications - Creative Proteomics [iaanalysis.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Split-BioID — Proteomic Analysis of Context-specific Protein Complexes in Their Native Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo interactome profiling by enzyme‐catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proximity Labeling for Weak Protein Interactions Study - Creative Proteomics [creative-proteomics.com]
- 13. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of BioID in Protein Interaction Studies - Creative Proteomics [creative-proteomics.com]
- 15. Comparing BioID and TurboID Technologies - Creative Proteomics [creative-proteomics.com]
- 16. usherbrooke.ca [usherbrooke.ca]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Biotinylation using Biotinyl-5'-AMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the biotinylation of proteins using Biotinyl-5'-AMP. This document covers both non-enzymatic biotinylation through direct chemical reaction and the principles of enzyme-mediated promiscuous biotinylation, a cornerstone of proximity-dependent biotinylation identification (BioID) techniques.
Introduction
Biotinylation, the covalent attachment of biotin (B1667282) to a protein, is a fundamental technique in life sciences, enabling protein detection, purification, and the study of protein-protein interactions. Biotin's high affinity for streptavidin and avidin (B1170675) provides a powerful and versatile tool for these applications. This compound is the activated form of biotin, serving as a key intermediate in all biotin-dependent enzymatic processes.[1] In these reactions, holocarboxylase synthetase (HCS) in eukaryotes or biotin protein ligase (BPL) in prokaryotes catalyzes the formation of this compound from biotin and ATP.[1] This activated intermediate is then used as the biotin donor for the post-translational modification of biotin-dependent carboxylases.[1]
Beyond its natural enzymatic role, chemically synthesized this compound can be used for the non-enzymatic biotinylation of proteins. Furthermore, engineered biotin ligases, which readily release this reactive intermediate, are pivotal for proximity-dependent biotinylation techniques like BioID, used to map protein interaction networks in living cells.[1]
Reaction Mechanisms
Enzymatic Biotinylation
In biological systems, the biotinylation of proteins is a two-step enzymatic reaction. First, biotin and ATP are condensed by BPL to form the intermediate this compound, with the release of pyrophosphate. The BPL then recruits the target protein and transfers the biotin from this compound to a specific lysine (B10760008) residue on the protein.[2]
Non-Enzymatic Biotinylation
Chemically synthesized this compound can directly react with lysine residues on a protein without the need for an enzyme. This reaction, however, is significantly slower than the enzyme-catalyzed process.[3] The mechanism involves the nucleophilic attack of the ε-amino group of a lysine residue on the mixed anhydride (B1165640) of this compound, leading to the formation of a stable amide bond and the release of AMP.
Promiscuous Biotinylation (BioID)
In proximity-dependent biotinylation (BioID), a mutant form of a biotin ligase, such as E. coli BirA with an R118G mutation, is fused to a protein of interest.[4][5] This mutation reduces the enzyme's affinity for this compound, causing the reactive intermediate to be released into the surrounding environment.[6] The released this compound then non-specifically labels lysine residues of nearby proteins, providing a snapshot of the protein's interactome.[4][6]
Key Applications
-
Proximity-Dependent Biotinylation (BioID): Identification of protein-protein interactions in living cells.[1]
-
Specific Non-Enzymatic Labeling: Targeted biotinylation of proteins with highly reactive lysine residues.
-
Enzyme Substrate Studies: Investigating the kinetics and mechanisms of biotin protein ligases.
Quantitative Data Summary
The efficiency of non-enzymatic biotinylation is dependent on the molar ratio of this compound to the target protein and the incubation time.
| Molar Ratio (this compound : Protein) | Incubation Time (hours) | Biotinylation Efficiency | Reference |
| 2:1 | 17-18 | ~40% | [3] |
| 6:1 | 17 | ~60% | [3] |
Experimental Protocols
Protocol 1: Non-Enzymatic Biotinylation of a Target Protein
This protocol describes the direct chemical biotinylation of a protein using synthesized this compound.
Materials:
-
Purified target protein in an amine-free buffer (e.g., 10 mM Tris-HCl, pH 7.5, 200 mM KCl, 2.5 mM MgCl₂)
-
Chemically synthesized this compound
-
Reaction Buffer: 10 mM Tris-HCl, pH 7.5, 200 mM KCl, 2.5 mM MgCl₂
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Prepare the target protein at a concentration of 100 µM in the reaction buffer.[3]
-
Reaction Setup: Add this compound to the protein solution to achieve the desired molar excess (e.g., a 2-fold to 6-fold molar excess).[3]
-
Incubation: Incubate the reaction mixture for 17-18 hours at 20°C.[3]
-
Quenching (Optional): To stop the reaction, a quenching buffer can be added to a final concentration of 50-100 mM.
-
Purification: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Analysis: Analyze the extent of biotinylation using techniques such as MALDI-TOF mass spectrometry to detect the mass shift corresponding to the addition of a biotin molecule (226 Da), or by Western blot using streptavidin-HRP conjugates.[3]
Protocol 2: In Vitro Promiscuous Biotinylation Assay using Mutant BirA
This protocol outlines an in vitro assay to test the promiscuous biotinylation activity of a mutant biotin ligase (e.g., BirA R118G) on a non-specific protein substrate.
Materials:
-
Purified mutant BirA (e.g., R118G)
-
Non-specific acceptor protein (e.g., Bovine Serum Albumin - BSA or RNase A)
-
Reaction Buffer: 40 mM Tris-HCl (pH 8.0), 3 mM ATP, 5.5 mM MgCl₂, 100 mM KCl, 1.4 mM β-mercaptoethanol, and 5 µM biotin.[5]
-
Laemmli buffer
-
SDS-PAGE equipment
-
Western blot equipment and reagents (streptavidin-AP or streptavidin-HRP conjugate)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the acceptor protein at a final concentration of 2 µM in the reaction buffer.[5][6]
-
Initiate Reaction: Add the purified mutant BirA to the reaction mixture to a final concentration of 20 nM.[5][6]
-
Incubation: Incubate the reaction at 37°C for various time points (e.g., 3 minutes to 24 hours) to determine the optimal reaction time.[5]
-
Stop Reaction: Stop the reaction by adding Laemmli buffer and heating at 95°C for 10 minutes.[5]
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane for Western blotting. Detect biotinylated proteins using a streptavidin-conjugate.[6]
Visualizations
Caption: Enzymatic biotinylation workflow.
Caption: Non-enzymatic biotinylation mechanism.
Caption: BioID experimental workflow.
References
- 1. This compound|Activated Biotin Intermediate [benchchem.com]
- 2. Biotinylation, a Post-translational Modification Controlled by the Rate of Protein-Protein Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonenzymatic biotinylation of a biotin carboxyl carrier protein: Unusual reactivity of the physiological target lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted and proximity-dependent promiscuous protein biotinylation by a mutant Escherichia coli biotin protein ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promiscuous protein biotinylation by Escherichia coli biotin protein ligase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biotinyl-5'-AMP as a Tool for Studying Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinyl-5'-AMP (B-AMP) is a critical intermediate in biotin-dependent enzymatic processes.[1] It is the activated form of biotin (B1667282), synthesized from biotin and ATP by biotin protein ligases (BPLs), also known as holocarboxylase synthetases (HCS) in mammals.[1] This activated intermediate serves as the immediate donor for the post-translational biotinylation of key metabolic enzymes, such as biotin-dependent carboxylases, which are essential for processes like gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2][3] Beyond its metabolic role, B-AMP is also involved in signal transduction pathways, including the activation of soluble guanylate cyclase (sGC) and cGMP-dependent protein kinase (PKG).[1][2][3]
The unique properties of B-AMP and the enzymes that produce it have been harnessed to develop powerful tools for studying protein-protein interactions (PPIs). Specifically, the development of proximity-dependent biotin identification (BioID) has revolutionized the mapping of protein interaction networks in living cells.[1] This technique utilizes engineered, promiscuous biotin ligases that release reactive B-AMP to biotinylate proteins in close proximity to a protein of interest.[4] These biotinylated proteins can then be isolated and identified, providing a snapshot of the protein's interaction environment.
These application notes provide an overview of the principles behind using B-AMP for PPI studies and detailed protocols for performing BioID experiments.
Principle of Proximity-Dependent Biotinylation (BioID)
The BioID method is based on the enzymatic activity of a biotin ligase, typically from E. coli (BirA), which is mutated to be promiscuous.[4] This mutant ligase, often referred to as BirA*, has a lower affinity for B-AMP, causing the reactive intermediate to be released from the active site before it can be transferred to a specific acceptor protein.[4] This released B-AMP can then covalently label accessible lysine (B10760008) residues on nearby proteins.
When BirA* is fused to a protein of interest (the "bait"), it will biotinylate proteins that are in close proximity to the bait protein within the cell. These biotinylated "prey" proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry.[5] This allows for the identification of both stable and transient protein-protein interactions in their native cellular context.[5]
Signaling and Metabolic Pathways
Biotin-Dependent Carboxylase Biotinylation
The primary physiological role of this compound is to serve as the activated biotin donor for the biotinylation of apocarboxylases. This is a two-step enzymatic reaction catalyzed by Biotin Protein Ligase (BPL) or Holocarboxylase Synthetase (HCS).[1][6]
-
Activation of Biotin: Biotin and ATP are condensed to form the intermediate this compound, with the release of pyrophosphate.[6]
-
Transfer of Biotin: The biotinyl moiety is transferred from this compound to a specific lysine residue on the target apocarboxylase, releasing AMP.[1]
Signal Transduction Cascade
This compound has also been shown to activate a signal transduction cascade involving soluble guanylate cyclase (sGC) and cGMP-dependent protein kinase (PKG).[1][2][3] This suggests a broader role for B-AMP in cellular signaling beyond its function as a metabolic intermediate.
Experimental Protocols
Proximity-Dependent Biotinylation (BioID) Experimental Workflow
The general workflow for a BioID experiment involves several key steps, from generating the fusion constructs to identifying the biotinylated proteins by mass spectrometry.
Detailed Protocol: BioID for Identifying Protein-Protein Interactions
This protocol provides a general framework for a BioID experiment. Optimization of specific steps, such as transfection conditions and biotin incubation time, may be necessary for different cell lines and bait proteins.
1. Generation of Bait-BirA Fusion Constructs*
-
Clone the cDNA of the protein of interest (bait) into a mammalian expression vector containing a promiscuous biotin ligase (e.g., BirA). The BirA can be fused to either the N- or C-terminus of the bait protein. A linker sequence between the bait and BirA* is often included to ensure proper folding and function of both proteins.
-
Include a control construct, such as BirA* alone or fused to a non-interacting protein (e.g., GFP), to identify non-specific interactions.
2. Cell Culture and Transfection
-
Culture the desired mammalian cell line in appropriate growth medium.
-
Transfect the cells with the bait-BirA* fusion construct and control constructs using a suitable transfection reagent. A typical protocol for HEK293T cells is as follows:
-
Plate HEK293T cells in a 60 mm dish and grow overnight.[7]
-
Dilute 5 µg of plasmid DNA and the transfection reagent (e.g., PEI) separately in serum-free medium.[7]
-
Combine the diluted DNA and transfection reagent, incubate for 10-15 minutes at room temperature, and then add the complex to the cells.[7]
-
Incubate the cells for 2-4 days.[7]
-
3. In-Cell Biotinylation
-
Supplement the cell culture medium with an excess of biotin (typically 50 µM).
-
Incubate the cells for a defined period (e.g., 16-24 hours) to allow for biotinylation of proximal proteins. The optimal incubation time should be determined empirically.
4. Cell Lysis and Protein Extraction
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors and detergents to solubilize proteins.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.[7]
5. Streptavidin Affinity Purification
-
Incubate the cell lysate with streptavidin-coated magnetic or agarose (B213101) beads to capture biotinylated proteins. The high affinity of the biotin-streptavidin interaction ensures efficient pulldown.[7][8]
-
Wash the beads extensively with lysis buffer and then with a high-stringency wash buffer to remove non-specifically bound proteins.
6. On-Bead Digestion and Mass Spectrometry
-
Perform on-bead digestion of the captured proteins with trypsin to generate peptides.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[8]
7. Data Analysis
-
Use a database search algorithm to identify the proteins from the mass spectrometry data.
-
Compare the proteins identified from the bait-BirA* pulldown with those from the control pulldowns to identify specific interactors. Statistical analysis is typically performed to assign confidence scores to the identified interactions.
Quantitative Data
While this compound itself is a transient intermediate, its mimics have been synthesized to study the enzymes that produce it. Biotinol-5'-AMP is a stable mimic that acts as a competitive inhibitor of Biotin Protein Ligases.[9]
Table 1: Inhibition of Biotin Protein Ligases by Biotinol-5'-AMP [9]
| Enzyme Source | Apparent Inhibition Constant (Kiapp) (nM) |
| Staphylococcus aureus | 18 |
| Mycobacterium tuberculosis | 52 |
| Human | 182 |
Table 2: Antibacterial Activity of Biotinol-5'-AMP [9][10]
| Bacterial Species | Minimal Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 1–8 |
| Mycobacterium tuberculosis | 0.5–2.5 |
Applications in Drug Development
The essential role of biotin protein ligases in bacteria makes them attractive targets for the development of novel antibiotics.[6][9] The ability to synthesize and test inhibitors like biotinol-5'-AMP, which mimics the natural B-AMP intermediate, provides a powerful platform for antibacterial drug discovery.[9][10] The quantitative data on enzyme inhibition and antibacterial activity (Tables 1 and 2) are crucial for structure-activity relationship (SAR) studies and lead optimization.
Furthermore, the BioID methodology is invaluable for understanding the mechanism of action of drugs and for identifying off-target effects. By mapping the changes in protein-protein interaction networks upon drug treatment, researchers can gain insights into the cellular pathways affected by a particular compound.
Summary
This compound is a key molecule that has been ingeniously repurposed by the scientific community as a tool to investigate the intricate web of protein-protein interactions within living cells. The BioID technique, which relies on the localized release of reactive B-AMP, offers a robust and versatile method for mapping protein interactomes. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers and drug development professionals seeking to employ this powerful technology.
References
- 1. This compound|Activated Biotin Intermediate [benchchem.com]
- 2. P. aeruginosa Metabolome Database: this compound (PAMDB000655) [pseudomonas.umaryland.edu]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0004220) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active site conformational changes upon reaction intermediate this compound binding in biotin protein ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Improved Synthesis of Biotinol-5′-AMP: Implications for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis and Application of Biotinyl-5'-AMP Analogs for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of Biotinyl-5'-AMP analogs. These molecules are invaluable tools for studying a wide range of biological processes, including enzyme kinetics, protein-protein interactions, and metabolic pathways. The protocols outlined herein are intended for an audience with a background in synthetic chemistry and molecular biology.
Introduction
This compound is a key intermediate in the enzymatic biotinylation of proteins, a post-translational modification crucial for the activity of several carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1][2] The reaction is catalyzed by Biotin (B1667282) Protein Ligase (BPL), also known as Holocarboxylase Synthetase (HCS) in mammals.[1] Analogs of this compound, particularly those with modified phosphate (B84403) linkages, serve as potent inhibitors of BPLs and are therefore valuable as chemical probes to study these enzymes and as potential therapeutic agents.[3][4] Furthermore, the reactive nature of the biotinoyl-5'-AMP intermediate has been harnessed in proximity-dependent biotinylation (BioID) techniques to map protein-protein interaction networks in living cells.[5][6][7]
Data Presentation
The following tables summarize the inhibitory activities of various this compound analogs against their target enzymes.
Table 1: Inhibition of Holocarboxylase Synthetase (HLCS) by this compound Analogs [3][8]
| Analog | IC50 (µM) | Ki (µM) | Inhibition Mechanism |
| Biotinol-5'-AMP | 7 | 7 | Mixed |
| β-Ketophosphonate analog | 39.7 | 3.4 | Competitive |
| β-Hydroxyphosphonate analog | 203.7 | 17.3 | Competitive |
Table 2: Inhibition of Biotin Protein Ligase (BPL) by Biotinol-5'-AMP
| Enzyme Source | Ki (nM) |
| Homo sapiens | 182 |
| Staphylococcus aureus | 18 |
| Mycobacterium tuberculosis | 52 |
Table 3: Antibacterial Activity of Biotinol-5'-AMP [9]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (clinical isolates) | 1 - 8 |
| Mycobacterium tuberculosis (clinical isolates) | 0.5 - 2.5 |
Signaling Pathways and Experimental Workflows
Biotin Protein Ligase (BPL) Catalyzed Biotinylation
The central pathway involving this compound is the two-step enzymatic reaction catalyzed by BPL. First, biotin and ATP are condensed to form the reactive intermediate this compound with the release of pyrophosphate. Subsequently, the activated biotin moiety is transferred to a specific lysine (B10760008) residue on the target acceptor protein, releasing AMP.
References
- 1. This compound|Activated Biotin Intermediate [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0004220) [hmdb.ca]
- 3. β-Keto and β-hydroxyphosphonate analogs of biotin-5’-AMP are inhibitors of holocarboxylase synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of Biotinol-5′-AMP: Implications for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in proximity-based labeling methods for interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Keto and β-hydroxyphosphonate analogs of biotin-5'-AMP are inhibitors of holocarboxylase synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Synthesis of Biotinol-5'-AMP: Implications for Antibacterial Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Uses of Biotinyl-5'-AMP in Molecular Biology Labs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinyl-5'-AMP and its derivatives have emerged as valuable reagents in molecular biology for the specific labeling of RNA at its 5'-terminus. This method offers a robust and efficient alternative to other labeling techniques, enabling a wide range of downstream applications. The primary application involves the use of a biotin-AMP conjugate, such as Biotin-HDAAMP (adenosine 5'-(6-aminohexyl) phosphoramide), as an initiator nucleotide in in vitro transcription reactions catalyzed by T7 RNA polymerase. This approach allows for the production of RNA molecules with a single biotin (B1667282) moiety at their 5'-end, facilitating their use in affinity purification, immobilization, and detection.
This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in 5'-end labeling of RNA and subsequent RNA-protein interaction studies.
Application 1: 5'-End Biotinylation of RNA via In Vitro Transcription
The enzymatic synthesis of 5'-biotinylated RNA using a Biotin-AMP conjugate offers high efficiency, particularly for RNA transcripts longer than 60 nucleotides.[1][2] This method is a cost-effective alternative to the chemical synthesis of small biotinylated RNAs.[3] The process relies on the ability of T7 RNA polymerase to initiate transcription with a nucleotide monophosphate analog. To ensure efficient initiation with an adenosine (B11128) derivative like Biotin-HDAAMP, it is crucial to use a DNA template containing a T7 class II phi 2.5 promoter, as the more common class III phi 6.5 promoter requires a guanosine (B1672433) for initiation.[3][4]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the workflow for generating 5'-biotinylated RNA using this compound in an in vitro transcription reaction.
Quantitative Data: Labeling Efficiency and Yield
The efficiency of 5'-biotinylation can be influenced by the ratio of the Biotin-AMP initiator to GTP and the overall concentration of NTPs. While direct quantitative data for this compound is not always explicitly stated, related studies provide insights into achievable efficiencies. For instance, a yield of approximately 16% has been reported for a photocleavable biotin-GMP analog, and labeling efficiencies of up to 90% have been achieved for 5'-end labeling with a sulfo-Cy3 tag using modified protocols. One study noted a 20-40 times higher yield with in vitro transcription compared to end-labeling methods.[4]
| Parameter | Value | Reference |
| Typical Labeling Efficiency | High (>80% achievable with optimization) | [3][4] |
| Reported Yield (Biotin-PC GMP) | ~16% incorporation | |
| Reported Yield (Sulfo-Cy3 tag) | ~90% | |
| Yield Comparison | 20-40x higher than end-labeling | [4] |
| Optimal RNA Length | > 60 nucleotides | [1][2] |
Experimental Protocol: 5'-End Biotinylation of RNA
This protocol is adapted from established methods for the synthesis of 5'-biotinylated RNA using a Biotin-AMP conjugate and T7 RNA polymerase.[2][3]
Materials:
-
Linearized DNA template with a T7 phi 2.5 promoter
-
Biotin-HDAAMP
-
ATP, GTP, CTP, UTP solutions (100 mM)
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit (e.g., spin column or HPLC)
Procedure:
-
Transcription Reaction Setup:
-
In a nuclease-free tube on ice, combine the following components in order:
-
Nuclease-free water (to a final volume of 20 µL)
-
2 µL of 10x Transcription Buffer
-
2 µL of 10 mM Biotin-HDAAMP
-
2 µL of 10 mM GTP
-
1 µL of 100 mM ATP
-
1 µL of 100 mM CTP
-
1 µL of 100 mM UTP
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours. The mixture may become turbid as the RNA precipitates.[5]
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes to digest the DNA template.
-
-
RNA Purification:
-
Quantification and Quality Control:
-
Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity and labeling efficiency of the biotinylated RNA by running an aliquot on a denaturing polyacrylamide gel. A gel shift assay with streptavidin can be used to confirm biotinylation.
-
Application 2: RNA Pull-Down Assays for Studying RNA-Protein Interactions
5'-biotinylated RNA probes are powerful tools for isolating and identifying RNA-binding proteins (RBPs) from complex mixtures like cell lysates.[8] The high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) allows for efficient capture of the RNA-protein complexes on streptavidin-coated beads.
Experimental Workflow
The following diagram outlines the steps involved in an RNA pull-down assay using a 5'-biotinylated RNA probe.
Quantitative Data: Streptavidin Bead Binding Capacity and Elution Conditions
The choice of streptavidin beads and elution method can significantly impact the success of a pull-down assay. Different commercially available beads have varying binding capacities for biotinylated molecules.
| Bead Type | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated IgG) | Reference |
| High Capacity Streptavidin Magnetic Beads | ≥ 12 nmol/mg | ≥ 110 µg/mg | [9] |
| Dynabeads™ MyOne™ Streptavidin C1 | 950–1,500 pmol/mg | ~20 µg/mg | [10] |
| GoldBio Streptavidin Agarose (B213101) Beads | >120 nmol/mL of resin | Not specified | [11] |
Elution of the captured proteins requires disruption of the strong biotin-streptavidin interaction. Harsh conditions are often necessary, and the choice of elution buffer should be compatible with downstream analysis.
| Elution Method | Conditions | Notes | Reference |
| Competitive Elution | Excess free biotin (e.g., 25 mM) with heat (95°C for 5 min) | Efficient for eluting biotinylated proteins. | [12][13] |
| Denaturing Elution | 95% formamide, 10 mM EDTA, pH 8.2; 65°C for 5 min or 90°C for 2 min | Suitable for eluting nucleic acids. | [14][15] |
| Low pH Elution | 0.1 M Glycine-HCl, pH 2.5 | Requires immediate neutralization of the eluate. | [14] |
| SDS-PAGE Sample Buffer | 1x Laemmli buffer, 95°C for 5-10 minutes | Directly compatible with Western blotting. | [9] |
Experimental Protocol: RNA Pull-Down Assay
This protocol provides a general framework for performing an RNA pull-down assay with a 5'-biotinylated RNA probe. Optimization of incubation times, wash conditions, and elution methods may be necessary for specific RNA-protein interactions.
Materials:
-
5'-Biotinylated RNA probe
-
Control RNA (non-biotinylated or a scrambled sequence)
-
Cell lysate
-
Streptavidin-coated magnetic beads or agarose resin
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl₂, 0.5 mM DTT, 0.5% NP-40, protease inhibitors, RNase inhibitor)
-
Wash Buffer (Binding buffer with adjusted salt concentration)
-
Elution Buffer (see table above)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a nuclease-free tube.
-
Wash the beads three times with Binding Buffer, using a magnetic stand or centrifugation to separate the beads between washes.
-
Resuspend the beads in Binding Buffer.
-
-
Binding of Biotinylated RNA to Beads:
-
Add the 5'-biotinylated RNA probe to the washed beads. A typical starting amount is 2 µg (approximately 200 pmol) of RNA probe for 500 µg of cell lysate.[8]
-
Incubate for 1 hour at 4°C with gentle rotation to allow the RNA to bind to the beads.
-
-
Incubation with Cell Lysate:
-
Add the cell lysate to the RNA-bound beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow RNA-protein complexes to form.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specific binders.
-
-
Elution:
-
Add the chosen Elution Buffer to the beads.
-
Incubate under the appropriate conditions (e.g., heat, gentle agitation) to release the bound proteins.
-
Separate the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against a specific protein of interest or by mass spectrometry for a global analysis of interacting proteins.
-
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low yield of biotinylated RNA | Inefficient transcription | - Ensure the use of a T7 phi 2.5 promoter. - Optimize the ratio of Biotin-HDAAMP to GTP. - Check the quality and concentration of the DNA template. - Verify the activity of the T7 RNA polymerase.[16][17] |
| RNase contamination | - Use RNase-free reagents and workspace. - Include an RNase inhibitor in the reaction.[5] | |
| High background in pull-down | Insufficient washing | - Increase the number of wash steps or the stringency of the wash buffer (e.g., higher salt concentration). |
| Non-specific binding to beads | - Pre-block the beads with a blocking agent like BSA or yeast tRNA. | |
| No protein detected after pull-down | Weak or transient interaction | - Optimize binding conditions (e.g., lower temperature, different buffer components). - Consider cross-linking the RNA-protein complexes before pull-down. |
| Inefficient elution | - Try a different elution buffer or more stringent elution conditions. |
Conclusion
The use of this compound for the 5'-end labeling of RNA via in vitro transcription is a powerful and versatile technique in molecular biology. It provides a straightforward method for generating high-quality biotinylated RNA probes suitable for a variety of applications, most notably for the investigation of RNA-protein interactions through pull-down assays. By following the detailed protocols and considering the quantitative data presented, researchers can effectively utilize this technology to advance their understanding of RNA biology and its role in cellular processes and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of biotin-AMP conjugate for 5' biotin labeling of RNA through one-step in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of biotin–AMP conjugate for 5′ biotin labeling of RNA through one-step in vitro transcription | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Kinetic analysis of T7 RNA polymerase transcription initiation from promoters containing single-stranded regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Dynabeads Streptavidin Magnetic Beads | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. goldbio.com [goldbio.com]
- 12. goldbio.com [goldbio.com]
- 13. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioclone.net [bioclone.net]
- 15. molecular biology - Elution of biotinylated RNA - Biology Stack Exchange [biology.stackexchange.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. go.zageno.com [go.zageno.com]
Application Notes and Protocols for Biotinyl-5'-AMP Pull-Down Assays in Protein Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein-protein interactions (PPIs) is crucial for understanding cellular processes in both health and disease. The biotinyl-5'-AMP pull-down assay is a powerful in vitro technique used to identify and characterize these interactions. This method leverages the high-affinity interaction between biotin (B1667282) and streptavidin to isolate a "bait" protein and its interacting "prey" proteins from a complex mixture, such as a cell lysate.
The core principle involves using a biotinylated bait protein, which is then captured by streptavidin-coated beads. Any proteins that have physically interacted with the bait protein are also pulled down and can be subsequently identified by methods like Western blotting or mass spectrometry. A key component in many biotinylation strategies is this compound, the activated intermediate formed by biotin ligases from biotin and ATP.[1] In proximity-dependent biotinylation methods like BioID, a promiscuous biotin ligase is fused to a bait protein. This enzyme generates reactive biotinoyl-5'-AMP, which then covalently labels lysine (B10760008) residues on nearby proteins.[2] These biotinylated "prey" proteins can then be captured using streptavidin affinity purification.
These application notes provide a detailed protocol for a classic pull-down assay using a pre-biotinylated bait protein and outline the principles of proximity-dependent biotinylation.
Principle of the Pull-Down Assay
The this compound based pull-down assay is a type of affinity purification.[3] A purified "bait" protein is first chemically or enzymatically biotinylated. This biotinylated bait is then incubated with a protein source, such as a cell lysate, containing potential "prey" proteins. The mixture is then introduced to streptavidin-coated agarose (B213101) or magnetic beads. The strong and specific interaction between biotin and streptavidin allows for the efficient capture of the biotinylated bait protein, along with any bound prey proteins.[4] After a series of washes to remove non-specifically bound proteins, the protein complexes are eluted from the beads and analyzed.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Incorporation of Biotin into Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as nucleic acids, is a cornerstone technique in molecular biology. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including purification, detection, and immobilization of nucleic acids and their interacting partners. This document provides detailed application notes and protocols for the enzymatic incorporation of biotin into both RNA and DNA, with a focus on methods analogous to the use of activated biotin intermediates like Biotinyl-5'-AMP.
This compound is the activated intermediate synthesized by biotin protein ligases from biotin and ATP, crucial for the biotinylation of proteins in vivo.[1][2][3] While the direct enzymatic incorporation of this compound into nucleic acids in a laboratory setting is not a standard procedure, several highly efficient enzymatic methods achieve the same end result: the stable and specific labeling of nucleic acids with biotin. These methods primarily utilize biotinylated nucleotide analogs in conjunction with various polymerases and ligases.
Methods for Biotinylating Nucleic Acids
The primary enzymatic methods for biotinylating nucleic acids involve either 3'-end labeling, 5'-end labeling, or internal labeling during synthesis. The choice of method depends on the specific downstream application, as the position of the biotin tag can influence the functionality of the nucleic acid.
I. 3'-End Labeling of RNA and DNA
This approach attaches a biotin molecule to the 3'-terminus of a nucleic acid, leaving the 5'-end and internal sequences unmodified. This is particularly advantageous for applications where these regions must remain accessible for hybridization or protein binding.
A. RNA 3'-End Labeling with T4 RNA Ligase
T4 RNA ligase catalyzes the ATP-dependent ligation of a single-stranded donor, such as a biotinylated cytidine (B196190) (bis)phosphate (pCp-Biotin), to the 3'-hydroxyl terminus of a single-stranded RNA acceptor. This method is highly efficient for labeling various types of RNA, including mRNA, viral RNA, and synthetic oligonucleotides.[4][5][6][7]
B. DNA 3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)
Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that can add biotinylated deoxynucleotides (e.g., biotin-dUTP, biotin-dATP) or dideoxynucleotides to the 3'-hydroxyl end of DNA strands.[4][8] Using biotinylated dideoxynucleotides ensures the addition of only a single biotinylated nucleotide.[8] This method is suitable for labeling DNA probes for various applications, including electrophoretic mobility shift assays (EMSA) and hybridization-based assays.[4]
II. 5'-End Labeling of RNA and DNA
5'-end labeling is another common strategy that preserves the integrity of the 3'-end and internal sequences.
A. RNA 5'-End Labeling via In Vitro Transcription
A powerful method for generating 5'-biotinylated RNA is to initiate in vitro transcription with a biotin-AMP conjugate, such as biotin-HDAAMP (adenosine 5'-(6-aminohexyl) phosphoramide).[9][10][11][12][13] This conjugate acts as a transcription initiator under the control of a specific promoter (e.g., T7 φ2.5 promoter), resulting in the synthesis of RNA with a biotin moiety at the 5'-terminus.[9][10][11][13] This technique is particularly useful for producing large quantities of labeled RNA.[9][10][11]
B. DNA and RNA 5'-End Labeling with T4 Polynucleotide Kinase (PNK)
T4 Polynucleotide Kinase (PNK) can be used in a two-step process to label the 5'-end of both DNA and RNA. First, PNK transfers a thiophosphate from ATPγS to the 5'-hydroxyl group of the nucleic acid.[14] The resulting thiophosphorylated nucleic acid can then be covalently coupled to a thiol-reactive biotin derivative.[14] This method is versatile and can be used for various nucleic acid types.[10][15]
Quantitative Data Summary
The efficiency of biotinylation can vary depending on the chosen method, enzyme, and substrate. The following tables summarize key quantitative data from various sources.
Table 1: Efficiency of RNA Biotinylation Methods
| Method | Enzyme | Biotinylated Substrate | Target Nucleic Acid | Reported Efficiency | Reference |
| 3'-End Ligation | T4 RNA Ligase | Biotinylated Cytidine (bis)phosphate | RNA | 50-100% | [5] |
| 5'-End In Vitro Transcription | T7 RNA Polymerase | Biotin-HDAAMP | RNA (>60 nt) | High | [9][11] |
Table 2: Efficiency of DNA Biotinylation Methods
| Method | Enzyme | Biotinylated Substrate | Target Nucleic Acid | Reported Efficiency | Reference |
| 3'-End Tailing | Terminal Deoxynucleotidyl Transferase (TdT) | Biotin-14-dCTP | DNA Oligonucleotide | >95% | [16] |
| 3'-End Tailing | Terminal Deoxynucleotidyl Transferase (TdT) | Biotin-ddUTP | DNA Oligonucleotide | Single nucleotide incorporation | [8] |
| 5'-End Labeling | T4 Polynucleotide Kinase (PNK) & Thiol Chemistry | ATPγS & Thiol-reactive Biotin | DNA/RNA Oligonucleotide | Efficient for short oligos | [14] |
Experimental Protocols
Protocol 1: 3'-End Biotinylation of RNA using T4 RNA Ligase
This protocol is adapted from commercially available kits and published procedures.[16]
Materials:
-
RNA to be labeled (10 pmol)
-
Biotinylated Cytidine (Bis)phosphate (pCp-Biotin) (1 mM)
-
T4 RNA Ligase (10 U/µL)
-
T4 RNA Ligase Reaction Buffer (10X)
-
RNase Inhibitor (40 U/µL)
-
Nuclease-free water
-
Glycogen (B147801) (20 mg/mL, optional)
-
EDTA (0.5 M)
-
Chloroform:isoamyl alcohol (24:1)
-
Ethanol (B145695) (100% and 70%)
-
Sodium Acetate (3 M, pH 5.2)
Procedure:
-
In a nuclease-free microcentrifuge tube, combine the following on ice:
-
RNA: x µL (to a final amount of 10 pmol)
-
pCp-Biotin (1 mM): 1 µL
-
T4 RNA Ligase Reaction Buffer (10X): 2 µL
-
RNase Inhibitor: 1 µL
-
Nuclease-free water: to a final volume of 19 µL
-
-
Add 1 µL of T4 RNA Ligase (10 units).
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate at 16°C for 2 hours to overnight.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
To purify the labeled RNA, perform a chloroform:isoamyl alcohol extraction followed by ethanol precipitation.
-
Add 78 µL of nuclease-free water.
-
Add 100 µL of chloroform:isoamyl alcohol, vortex, and centrifuge.
-
Transfer the upper aqueous phase to a new tube.
-
Add 10 µL of 3 M Sodium Acetate, 1 µL of glycogen (optional), and 250 µL of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.
-
-
Resuspend the biotinylated RNA in a suitable buffer (e.g., TE buffer or nuclease-free water).
Protocol 2: 3'-End Biotinylation of DNA using Terminal Deoxynucleotidyl Transferase (TdT)
This protocol is based on established methods for 3'-end labeling of DNA.[4][5]
Materials:
-
DNA to be labeled (5 pmol of 3'-OH ends)
-
Biotin-11-dUTP (or other biotinylated dNTP/ddNTP) (0.4 mM)
-
Terminal Deoxynucleotidyl Transferase (TdT) (15 U/µL)
-
TdT Reaction Buffer (5X)
-
Nuclease-free water
-
EDTA (0.2 M)
-
Chloroform:isoamyl alcohol (24:1)
Procedure:
-
In a microcentrifuge tube, set up the following reaction on ice:
-
DNA: x µL (to a final amount of 5 pmol)
-
TdT Reaction Buffer (5X): 10 µL
-
Biotin-11-dUTP (0.4 mM): 1 µL
-
Nuclease-free water: to a final volume of 49 µL
-
-
Add 1 µL of TdT (15 units).
-
Mix gently and centrifuge briefly.
-
Incubate at 37°C for 30 minutes.[4]
-
Stop the reaction by adding 2.5 µL of 0.2 M EDTA.[4]
-
Extract the TdT by adding 50 µL of chloroform:isoamyl alcohol, vortexing, and centrifuging.[4]
-
Carefully transfer the upper aqueous phase containing the biotinylated DNA to a new tube. The labeled DNA is now ready for use or can be further purified if necessary.
Visualizations
Caption: Workflow for 3'-end biotinylation of RNA using T4 RNA Ligase.
Caption: Workflow for 3'-end biotinylation of DNA using TdT.
Caption: Principle of biotin-streptavidin interaction for downstream applications.
References
- 1. This compound|Activated Biotin Intermediate [benchchem.com]
- 2. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. scispace.com [scispace.com]
- 6. 核酸の標識法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. neb.com [neb.com]
- 8. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. takara.co.kr [takara.co.kr]
- 10. Vector Laboratories 5' EndTag DNA/RNA Labeling Kit, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Biotinyl 5'-adenylate: corepressor role in the regulation of the biotin genes of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. T4 DNA Ligase – Tinzyme [tinzyme.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Fluorescence-, isotope- or biotin-labeling of the 5 '-end of single-stranded DNA/RNA using T4 RNA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. purebiotechllc.com [purebiotechllc.com]
Application Notes: Biotinyl-5'-AMP for In Vitro Ligase-Mediated Biotinylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzymatic biotinylation offers exceptional specificity for labeling proteins and other molecules, overcoming the often heterogeneous and functionally impairing results of chemical conjugation methods.[1][2] The core of this process is the biotin (B1667282) protein ligase (BPL), with the Escherichia coli enzyme, BirA, being the most extensively studied prototype.[1][3][4] These ligases catalyze the covalent attachment of biotin to a specific lysine (B10760008) residue within a defined acceptor peptide sequence, such as the 15-amino acid AviTag.[1][4]
The reaction proceeds through a two-step mechanism that requires ATP and biotin.[5][6] In the first step, the ligase synthesizes an activated biotin intermediate, Biotinyl-5'-AMP , from biotin and ATP, releasing pyrophosphate.[3][6][7] This high-energy intermediate remains stably bound to the enzyme's active site.[6] In the second step, the ligase recognizes its specific protein substrate (e.g., an AviTag-fused protein) and facilitates the transfer of the biotin moiety from this compound to the target lysine, releasing AMP.[3][5][8] This process results in a stable amide bond and a homogeneously biotinylated protein, ideal for a wide range of downstream applications including protein purification, immobilization, and detection assays.[9][10]
Mechanism of Action
The enzymatic biotinylation reaction catalyzed by ligases like BirA is a highly specific, two-step process.
-
Activation Step: The ligase first catalyzes the condensation of biotin and ATP to form the activated intermediate, this compound, with the concomitant release of pyrophosphate (PPi).[3][11]
-
Transfer Step: The ligase then binds to the specific acceptor peptide sequence (e.g., AviTag) on the target protein. The ε-amino group of a specific lysine within this sequence performs a nucleophilic attack on the this compound intermediate, resulting in the covalent attachment of biotin to the protein and the release of AMP.[5][8]
References
- 1. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Active site conformational changes upon reaction intermediate this compound binding in biotin protein ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|Activated Biotin Intermediate [benchchem.com]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. jcu.edu.au [jcu.edu.au]
- 11. Crystal structures of biotin protein ligase from Pyrococcus horikoshii OT3 and its complexes: structural basis of biotin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biotinyl-5'-AMP in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinyl-5'-AMP is a pivotal intermediate in cellular metabolism, formed from the reaction of biotin (B1667282) and ATP. This reaction is catalyzed by the enzyme Biotin Protein Ligase (BPL), also known as Holocarboxylase Synthetase (HCS) in mammals.[1][2] As the activated form of biotin, this compound is the direct donor for the post-translational modification of biotin-dependent carboxylases, which are crucial for metabolic processes like gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][3] The essentiality of this pathway, particularly in pathogens, has positioned BPL as a compelling target for novel antimicrobial agents. Furthermore, the unique chemistry of this compound has been harnessed for innovative biotechnological applications in drug discovery.
These notes provide an overview of the key applications of this compound in drug discovery and development, complete with detailed experimental protocols and supporting data.
Core Applications of this compound in Drug Discovery
The utility of this compound and its analogs in drug discovery spans several key areas:
-
Target Validation and Enzyme Inhibition Assays: Biotin Protein Ligase (BPL) is an essential enzyme in many bacteria, including clinically important pathogens like Mycobacterium tuberculosis and Staphylococcus aureus.[4][5] The formation of this compound is the first and committed step in the biotinylation reaction catalyzed by BPL.[1][6] Stable, non-hydrolyzable analogs of this compound, such as biotinol-5'-AMP, serve as potent inhibitors of BPLs.[4][5] These molecules are invaluable tools for:
-
Proximity-Dependent Biotinylation (BioID) for Target Identification and Interactome Profiling: The BioID technique utilizes a promiscuous mutant of E. coli BPL (BirA) that releases reactive this compound into the local environment.[7] This reactive intermediate then covalently labels primary amines on nearby proteins.[7] By fusing a protein of interest (bait) to BirA, researchers can identify its interacting partners (prey) through subsequent streptavidin affinity purification and mass spectrometry. This powerful technique is used to:
-
Map protein-protein interaction networks in living cells.[1]
-
Identify the cellular targets of a drug.
-
Characterize the composition of protein complexes.
-
-
Fragment-Based Drug Discovery (FBDD): FBDD is a successful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments).[8][9][10] this compound and its constituent parts (biotin and AMP) can be considered as starting points or reference compounds in FBDD campaigns targeting BPL. Understanding the binding interactions of these natural ligands within the BPL active site provides a blueprint for designing novel fragments that can be elaborated into potent inhibitors.[11]
-
Signaling Pathway Elucidation: Emerging evidence suggests that this compound may have roles beyond a simple metabolic intermediate. It has been implicated in activating a signal transduction cascade involving soluble guanylate cyclase (sGC) and cGMP-dependent protein kinase (PKG).[1][3][12] Further investigation into this signaling role could unveil new therapeutic targets and disease mechanisms.
Quantitative Data
The following tables summarize key quantitative data related to this compound and its analogs in the context of drug discovery.
Table 1: Binding Affinity and Repressor Activity of this compound
| Molecule | Assay | Organism | Parameter | Value | Reference |
| This compound | DNA Filter-Binding Assay | E. coli | K₀.₅ (half-maximal binding) | 1.1 nM | [1][13] |
| Biotin | DNA Filter-Binding Assay | E. coli | K₀.₅ (half-maximal binding) | 1 µM | [13] |
| This compound | In Vitro Transcription-Translation | E. coli | K₀.₅ (for repression) | 10 nM | [13] |
| Biotin | In Vitro Transcription-Translation | E. coli | K₀.₅ (for repression) | 7.1 nM | [13] |
Table 2: Inhibition Constants (Ki) and Minimum Inhibitory Concentrations (MIC) of Biotinol-5'-AMP (a this compound analog)
| Parameter | Organism/Cell Line | Value | Reference |
| Kiapp | |||
| S. aureus BPL | 18 nM | [4] | |
| M. tuberculosis BPL | 52 nM | [4] | |
| Human BPL | 182 nM | [4] | |
| MIC | |||
| S. aureus (clinical isolates) | 1–8 µg/mL | [4][5][14][15] | |
| M. tuberculosis (clinical isolates) | 0.5–2.5 µg/mL | [4][5][14][15] | |
| Cytotoxicity | |||
| Human HepG2 cells | Devoid of cytotoxicity | [4][5][14][15] |
Signaling Pathways and Experimental Workflows
Biotin Protein Ligase (BPL) Catalytic Cycle
The following diagram illustrates the two-step reaction mechanism of BPL, which is a central process in biotin-dependent carboxylation and a key target in drug discovery.
Caption: The two-step catalytic mechanism of Biotin Protein Ligase (BPL).
Proximity-Dependent Biotinylation (BioID) Workflow
This diagram outlines the experimental workflow for identifying protein-protein interactions using the BioID technique, which relies on the generation of reactive this compound.
Caption: Experimental workflow for Proximity-Dependent Biotinylation (BioID).
Experimental Protocols
Protocol 1: BPL Enzyme Inhibition Assay
This protocol describes a coupled-enzyme assay to measure the activity of BPL and assess the inhibitory potential of compounds like Biotinol-5'-AMP. The assay measures the amount of AMP produced in the second step of the BPL reaction.
Materials:
-
Purified BPL enzyme
-
Biotin
-
ATP
-
Apo-BCCP (Biotin Carboxyl Carrier Protein) substrate
-
Test inhibitor (e.g., Biotinol-5'-AMP)
-
Coupled enzyme assay reagents (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate, NADH)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic reads at 340 nm
Methodology:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, ATP, biotin, apo-BCCP, and the coupled enzyme system components.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (or vehicle control) to the appropriate wells.
-
Enzyme Initiation: Initiate the reaction by adding the purified BPL enzyme to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 30°C. Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the kinetic curves. Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀. Further kinetic analysis can be performed to determine the mode of inhibition and the Ki value.
Protocol 2: Biotinylated RNA Pull-Down Assay
This protocol details the use of a chemically synthesized this compound analog (Biotin-HDAAMP) to generate 5'-biotinylated RNA via in vitro transcription for use in pull-down assays to identify RNA-binding proteins.[16]
Part A: Synthesis of 5'-Biotinylated RNA
-
Synthesize Biotin-HDAAMP: Chemically synthesize the Biotin-AMP conjugate, Biotin-HDAAMP (adenosine 5'-(6-aminohexyl) phosphoramide).[16]
-
In Vitro Transcription: Set up an in vitro transcription reaction using a DNA template containing a T7 Φ2.5 promoter.[16] Include NTPs, RNA polymerase, and Biotin-HDAAMP as the initiating nucleotide.
-
RNA Purification: Purify the resulting 5'-biotinylated RNA using standard methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or appropriate chromatography columns.
Part B: RNA Pull-Down Assay
Materials:
-
5'-Biotinylated RNA probe
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate or purified protein fraction
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl₂, 0.5 mM DTT, protease inhibitors)
-
Wash buffer (Binding buffer with 0.05% NP-40)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Methodology:
-
Bead Preparation: Wash the streptavidin beads with binding buffer to equilibrate them.
-
RNA Immobilization: Incubate the 5'-biotinylated RNA probe with the washed streptavidin beads to allow for immobilization.
-
Binding: Add the cell lysate or protein fraction to the RNA-bound beads. Incubate with gentle rotation at 4°C to allow RNA-protein complexes to form.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with specific antibodies. For unbiased identification of interacting proteins, the eluate can be subjected to mass spectrometry.[17][18]
Conclusion
This compound is a molecule of significant interest in drug discovery and development. Its central role in the essential biotinylation pathway makes its parent enzyme, BPL, an attractive target for antimicrobial development. Analogs of this compound are critical tools for assay development, inhibitor screening, and mechanistic studies. Furthermore, the enzymatic generation of this intermediate has been cleverly co-opted for powerful proteomic techniques like BioID, enabling the exploration of protein interaction networks. The protocols and data presented here provide a framework for researchers to leverage the unique properties of this compound in their own drug discovery endeavors.
References
- 1. This compound|Activated Biotin Intermediate [benchchem.com]
- 2. proteopedia.org [proteopedia.org]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0004220) [hmdb.ca]
- 4. Improved Synthesis of Biotinol-5′-AMP: Implications for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Active site conformational changes upon reaction intermediate this compound binding in biotin protein ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo interactome profiling by enzyme‐catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks [technologynetworks.com]
- 10. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment-based and structure-guided drug discovery – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 12. P. aeruginosa Metabolome Database: this compound (PAMDB000655) [pseudomonas.umaryland.edu]
- 13. Biotinyl 5'-adenylate: corepressor role in the regulation of the biotin genes of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.sahmri.org.au [research.sahmri.org.au]
- 15. Item - Improved Synthesis of Biotinol-5â²-AMP: Implications for Antibacterial Discovery - figshare - Figshare [figshare.com]
- 16. Synthesis of biotin-AMP conjugate for 5' biotin labeling of RNA through one-step in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotinyl-5'-AMP in Ligation Reactions
Welcome to the technical support center for optimizing ligation reactions involving Biotinyl-5'-AMP. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in ligation reactions?
This compound (Bio-AMP) is an activated intermediate of biotin (B1667282). In biological systems, it is synthesized from biotin and ATP by biotin protein ligases (BPLs), such as E. coli BirA.[1][2][3] This reactive molecule is the direct biotin donor for the covalent modification of proteins on specific lysine (B10760008) residues.[1][2][3] In in vitro ligation or labeling reactions, chemically synthesized this compound can be used to directly biotinylate target molecules, sometimes even in the absence of a ligase (non-enzymatic biotinylation).[4]
Q2: What is the difference between enzymatic and non-enzymatic biotinylation with this compound?
Enzymatic biotinylation is catalyzed by a biotin ligase, which significantly accelerates the reaction rate.[4] Non-enzymatic biotinylation relies on the inherent reactivity of this compound to modify target proteins. This process is much slower, often requiring incubation times of 17-18 hours, and may result in lower yields compared to the enzymatic reaction.[4]
Q3: How should I store this compound?
This compound contains a chemically unstable phosphoanhydride bond, making it susceptible to hydrolysis.[5] It is crucial to store it under appropriate conditions to maintain its activity. While specific manufacturer recommendations should always be followed, desiccated storage at -20°C or -80°C is common practice. Avoid multiple freeze-thaw cycles. For use, it is best to prepare fresh solutions or use aliquots that have been stored for a minimal amount of time.
Q4: Can I use buffers like Tris or glycine (B1666218) in my reaction?
No, it is critical to avoid buffers containing primary amines, such as Tris and glycine. These compounds will compete with the target lysine residues on your protein for reaction with this compound, which will significantly reduce your ligation efficiency.[6] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers.[6]
Troubleshooting Guides
Issue 1: Low or No Biotinylation Yield
Symptom: After the ligation reaction and subsequent detection (e.g., Western blot with streptavidin-HRP), you observe a very weak or no signal for your biotinylated protein.
| Potential Cause | Troubleshooting Step |
| This compound concentration is too low. | The concentration of this compound is a critical factor. For non-enzymatic reactions, a molar excess relative to the target protein is required. Increase the molar ratio of this compound to your target protein. Start with a 2:1 ratio and increase to 6:1 or higher if necessary.[4] |
| Degraded this compound. | The phosphoanhydride bond in this compound is prone to hydrolysis.[5] Use a fresh vial or a new aliquot of this compound. When preparing a stock solution, do so immediately before use and avoid long-term storage in aqueous buffers. |
| Suboptimal reaction buffer. | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) and is within the optimal pH range (typically 7.2-8.5).[6] |
| Short incubation time (for non-enzymatic reactions). | Non-enzymatic biotinylation is a slow process.[4] For non-enzymatic reactions, ensure an incubation time of at least 17-18 hours.[4] |
| Presence of inhibitors. | Ensure your purified protein sample does not contain high concentrations of salts or other chemicals that might interfere with the reaction. |
Issue 2: High Background or Non-Specific Biotinylation
Symptom: Your Western blot shows many non-specific bands or a high background signal, making it difficult to identify your target protein.
| Potential Cause | Troubleshooting Step |
| This compound concentration is too high. | An excessive concentration of the reactive this compound can lead to increased non-specific labeling of proteins and other molecules. Reduce the molar excess of this compound in your reaction. |
| Over-biotinylation of the target protein. | Excessive labeling can alter the protein's properties and increase its "stickiness".[6] Lower the molar ratio of this compound to your protein. |
| Inadequate blocking and washing. | Non-specific binding of the streptavidin-conjugate to the membrane or other proteins is a common cause of high background.[7] Optimize your blocking protocol by increasing the incubation time or trying different blocking agents (e.g., BSA). Increase the number and duration of wash steps, and consider adding a mild detergent like Tween-20 to your wash buffer.[7][8] |
| Endogenously biotinylated proteins in lysate. | If you are working with cell lysates, be aware that cells contain naturally biotinylated proteins.[7] Run a control lane with lysate only (no added this compound) to identify these endogenous bands. |
Data Presentation
Table 1: Recommended Molar Ratios for Non-Enzymatic Biotinylation
| Molar Ratio (this compound : Protein) | Expected Outcome | Reference |
| 2:1 | ~40% biotinylation after 17 hours | [4] |
| 6:1 | ~60% biotinylation after 17 hours | [4] |
Table 2: Typical Reaction Component Concentrations for in vitro Enzymatic Biotinylation (using BirA)
Note: These protocols generate this compound in situ.
| Component | Concentration | Reference |
| BirA Ligase | 1 - 2 µM | |
| Target Protein (e.g., AccB-87) | 50 µM | |
| Biotin | 20 µM | |
| ATP | 5 µM | |
| MgCl₂ | 5 mM | |
| KCl | 100 mM | |
| Buffer | 50 mM Tris-HCl, pH 8.0 |
Experimental Protocols
Protocol: Non-Enzymatic Biotinylation of a Purified Protein
This protocol provides a starting point for the direct biotinylation of a purified protein using chemically synthesized this compound.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound sodium salt.
-
Reaction Buffer: 10 mM Tris-HCl (pH 7.5), 200 mM KCl, 2.5 mM MgCl₂.[4]
-
Microcentrifuge tubes.
Procedure:
-
Prepare Protein Solution: Dilute your purified protein to a final concentration of 100 µM in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in the reaction buffer to a stock concentration of 10 mM.
-
Set up the Reaction: In a microcentrifuge tube, combine the protein solution and the freshly prepared this compound. For optimization, set up reactions with different molar ratios (e.g., 2:1, 4:1, 6:1 of this compound to protein). For a 100 µL reaction with a 2:1 molar ratio, you would add:
-
Protein solution (at 100 µM): as required for the final volume.
-
This compound (from 10 mM stock): 2 µL (for a final concentration of 200 µM).
-
Reaction Buffer: to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture for 17-18 hours at 20°C.[4]
-
Analysis: Analyze the extent of biotinylation using methods such as MALDI-ToF mass spectrometry (to detect a mass shift of 226 Da) or Western blot with a streptavidin-HRP conjugate.
-
Purification (Optional): If needed, remove excess this compound by dialysis or using a desalting column.
Visualizations
Caption: The two-step enzymatic pathway of protein biotinylation.
Caption: General workflow for a non-enzymatic biotinylation experiment.
Caption: A decision tree for troubleshooting common biotinylation issues.
References
- 1. This compound|Activated Biotin Intermediate [benchchem.com]
- 2. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonenzymatic biotinylation of a biotin carboxyl carrier protein: Unusual reactivity of the physiological target lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of Biotin Protein Ligase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
improving the efficiency of Biotinyl-5'-AMP RNA labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Biotinyl-5'-AMP RNA labeling. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and optimize your labeling reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during this compound RNA labeling experiments.
Low or No Labeling Efficiency
Q1: I am seeing a very low yield of biotinylated RNA. What are the potential causes and solutions?
A1: Low labeling efficiency is a common issue that can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal Reagent Concentrations: The ratio of this compound to the standard initiating nucleotide (usually ATP or GTP) is critical. An excess of the standard nucleotide will outcompete the biotinylated analog for initiation by T7 RNA polymerase. Conversely, an excessively high concentration of the biotinylated initiator can inhibit the polymerase. It is essential to optimize this ratio for your specific template and RNA length.[1] Additionally, the overall concentration of NTPs and magnesium ions significantly impacts the yield.[2][3]
-
Inactive T7 RNA Polymerase: Ensure your T7 RNA polymerase is active. It is sensitive to degradation, especially with repeated freeze-thaw cycles. It's recommended to aliquot the enzyme and store it at -80°C.[1] You can test its activity with a control template that is known to transcribe efficiently.
-
Poor Quality DNA Template: The purity and integrity of your DNA template are paramount. Contaminants such as residual salts, ethanol (B145695), or proteins from the purification process can inhibit T7 RNA polymerase.[4] Always purify your linearized template DNA thoroughly.
-
Incorrect Promoter Sequence: The use of this compound as an initiator is most efficient with a T7 Φ2.5 promoter, which favors ATP for initiation.[5][6] The conventional T7 promoter prefers GTP. Ensure your DNA template contains the correct promoter sequence for the initiator you are using.
-
Suboptimal Reaction Conditions: The incubation temperature and time can affect the yield. While 37°C is the standard temperature for in vitro transcription, slight variations may be beneficial for certain templates.[] Reaction times of 2-4 hours are typical, but longer incubations do not always lead to higher yields and can sometimes result in product degradation.[1]
Q2: My gel analysis shows no biotinylated RNA band, or the band is very faint. What should I check first?
A2: If you are unable to visualize your biotinylated RNA on a gel, consider the following:
-
RNase Contamination: RNA is highly susceptible to degradation by RNases, which are ubiquitous in the lab environment.[1] Always use RNase-free water, reagents, and labware. Wear gloves and work in a designated clean area. Including an RNase inhibitor in your reaction is highly recommended.
-
Gel Staining and Visualization: Ensure your gel staining method is sensitive enough to detect the expected amount of RNA. For non-radioactive visualization of biotinylated RNA, a streptavidin-conjugate-based detection method is required after blotting.[8] Simple ethidium (B1194527) bromide staining will only show the total RNA, not specifically the biotinylated product.
-
Inefficient Purification: If you are purifying your labeled RNA before gel analysis, you might be losing your product during this step. Evaluate your purification method to ensure it is suitable for the size and quantity of your RNA.
Issues with Gel Electrophoresis
Q3: I see a smear instead of a sharp band for my biotinylated RNA on the gel. What does this indicate?
A3: A smear on a gel is often indicative of RNA degradation or incomplete transcription products.
-
RNA Degradation: As mentioned above, RNase contamination is a primary cause of RNA degradation, leading to a smear of various-sized fragments.[1]
-
Incomplete Transcripts: Premature termination of transcription can result in a population of RNA molecules of varying lengths, appearing as a smear. This can be caused by GC-rich template sequences or low nucleotide concentrations.[4]
-
High Voltage During Electrophoresis: Running the gel at too high a voltage can generate excessive heat, leading to band smearing.[9]
Q4: The bands on my gel appear distorted or "smiling". What can I do to fix this?
A4: "Smiling" bands are usually a result of uneven heat distribution across the gel during electrophoresis. This can be mitigated by running the gel at a lower voltage for a longer period. Using chilled running buffer and running the gel in a cold room can also help maintain a uniform temperature.[]
Problems with Downstream Applications (e.g., Streptavidin Pulldown)
Q5: My streptavidin pulldown assay has high background (non-specific binding of proteins). How can I reduce this?
A5: High background in pulldown assays is a frequent challenge. Here are some strategies to minimize it:
-
Blocking Streptavidin Beads: Before adding your biotinylated RNA, block the streptavidin beads to saturate any non-specific protein binding sites. Common blocking agents include BSA and yeast tRNA.
-
Pre-clearing the Lysate: Incubate your cell lysate with streptavidin beads alone before adding your biotinylated RNA probe. This will capture proteins that non-specifically bind to the beads.
-
Optimize Washing Steps: Increase the stringency of your wash buffers. This can be achieved by increasing the salt concentration or adding a mild detergent (e.g., Tween-20 or NP-40). However, be cautious not to use conditions that are so harsh that they disrupt the specific RNA-protein interaction you are studying.
-
Free Biotin (B1667282) Wash: After binding your biotinylated RNA to the streptavidin beads, perform a wash with a buffer containing free biotin. This will block any remaining unoccupied biotin-binding sites on the streptavidin, preventing the capture of endogenously biotinylated proteins from your lysate.[2]
Q6: The pulldown efficiency of my biotinylated RNA is low. How can I improve it?
A6: If you are not efficiently pulling down your target, consider the following:
-
Confirm Biotin Labeling: First, ensure that your RNA is indeed biotinylated and that the biotin moiety is accessible. You can confirm labeling using a dot blot followed by detection with streptavidin-HRP.
-
Sufficient Incubation Time: Allow adequate time for the biotinylated RNA to bind to the streptavidin beads. An incubation of 1-2 hours at 4°C with gentle rotation is typically sufficient.
-
Bead Capacity: Do not exceed the binding capacity of your streptavidin beads. Using an excessive amount of biotinylated RNA can lead to unbound probe in the supernatant.
-
RNA Folding: Ensure your biotinylated RNA is correctly folded to expose the binding site for your protein of interest. This may require a specific refolding protocol involving heating and slow cooling in an appropriate buffer.
Quantitative Data on Labeling Efficiency
Optimizing the components of the in vitro transcription reaction is crucial for maximizing the yield of biotinylated RNA. The following tables summarize key findings from the literature on how different reaction parameters affect labeling efficiency.
Table 1: Effect of Biotinylated Initiator to NTP Ratio on RNA Yield
| Ratio of Biotin-PC GMP to GTP | Total NTP Concentration (mM) | Yield of 5'-Biotinylated D5 RNA (%)[1] |
| 4:1 | 5 | 17 |
| 2:1 | 5 | ~12 |
| 1:1 | 5 | ~8 |
| 1:2 | 5 | ~5 |
| 1:4 | 5 | ~3 |
This data is derived from a study using a photocleavable biotinylated GMP analog (Biotin-PC GMP). The trend illustrates the importance of optimizing the ratio of the biotinylated initiator to its corresponding standard nucleotide.
Table 2: Influence of NTP and Magnesium Concentration on In Vitro Transcription Yield
| Total NTP Concentration (mM) | Magnesium (Mg²⁺) Concentration (mM) | Relative RNA Yield | Reference |
| 10 | ~20 | Maximal | [10] |
| 20 | ~30 | Maximal | [10] |
| 30 | ~40 | Maximal | [10] |
| 40 | 75 | Optimal | [2] |
| 20 | 75 | Suboptimal (half of optimal) | [2] |
| 80 | 75 | Suboptimal (inhibitory) | [2] |
These findings suggest that the optimal Mg²⁺ concentration is typically higher than the total NTP concentration. An excess of NTPs relative to Mg²⁺ can chelate the magnesium ions, which are essential cofactors for T7 RNA polymerase, thereby reducing the enzyme's activity.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound (Biotin-HDAAMP)
This protocol describes the chemical synthesis of a this compound analog, Biotin-HDAAMP, which can be used as an initiator for in vitro transcription.[5][6]
Materials:
-
Adenosine 5'-monophosphate (AMP)
-
1,6-Hexanediamine (HDA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
Biotin-NHS (N-Hydroxysuccinimide ester of biotin)
-
Dimethylformamide (DMF)
-
Triethylammonium bicarbonate (TEAB) buffer
-
HPLC system for purification
Procedure:
-
Synthesis of HDAAMP:
-
Dissolve AMP and a molar excess of HDA in water.
-
Adjust the pH to 6.5.
-
Add EDAC to the solution and stir at room temperature for 90 minutes.
-
Monitor the reaction by HPLC.
-
Purify the HDAAMP product by ion-exchange chromatography to remove unreacted HDA and other byproducts.
-
-
Synthesis of Biotin-HDAAMP:
-
Dissolve the purified HDAAMP and Biotin-NHS in DMF.
-
Add triethylamine (B128534) to the solution and stir at room temperature for 5 hours.
-
Monitor the reaction by HPLC.
-
-
Purification of Biotin-HDAAMP:
-
Purify the final Biotin-HDAAMP conjugate by semi-preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product as a white powder.
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
-
Protocol 2: 5' Biotin Labeling of RNA via In Vitro Transcription
This protocol details the use of Biotin-HDAAMP as an initiator in an in vitro transcription reaction to produce 5'-biotinylated RNA.[5][6]
Materials:
-
Linearized DNA template containing a T7 Φ2.5 promoter
-
Biotin-HDAAMP
-
ATP, CTP, GTP, UTP solution
-
T7 RNA Polymerase
-
10x Transcription Buffer (containing Tris-HCl, MgCl₂, DTT, spermidine)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
EDTA
-
Nuclease-free water
Procedure:
-
Assemble the Transcription Reaction: In a nuclease-free microfuge tube, combine the following reagents at room temperature in the specified order:
-
Nuclease-free water
-
10x Transcription Buffer
-
NTPs (final concentration of each should be optimized, e.g., 4 mM)
-
Biotin-HDAAMP (final concentration should be optimized, e.g., in a 4:1 molar ratio to ATP)
-
Linearized DNA template (0.5 - 1.0 µg)
-
RNase Inhibitor (e.g., 40 units)
-
T7 RNA Polymerase (e.g., 50 units)
-
-
Incubation: Mix the components gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Purification of Biotinylated RNA: Purify the biotinylated RNA using your preferred method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
-
Analysis of Labeling Efficiency:
-
Run a portion of the purified RNA on a denaturing polyacrylamide gel (PAGE).
-
To confirm biotinylation, perform a gel-shift assay by incubating an aliquot of the RNA with streptavidin before loading on the gel. A shift in the band to a higher molecular weight indicates successful biotinylation.
-
Visualizations
Diagrams of Key Processes
References
- 1. RNAs synthesized using photocleavable biotinylated nucleotides have dramatically improved catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Effect of the Concentration Difference between Magnesium Ions and Total Ribonucleotide Triphosphates in Governing the Specificity of T7 RNA Polymerase-Based Rolling Circle Transcription for Quantitative Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple methods for the 3′ biotinylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of biotin-AMP conjugate for 5' biotin labeling of RNA through one-step in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 9. Synthesize High Yields of Biotinylated aRNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Revisiting T7 RNA polymerase transcription in vitro with the Broccoli RNA aptamer as a simplified real-time fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Biotinyl-5'-AMP Based Assays
Welcome to the technical support center for Biotinyl-5'-AMP based assays. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments that involve the enzymatic synthesis and/or utilization of this compound, such as proximity-dependent biotinylation (e.g., BioID, TurboID) and in vitro biotinylation assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems you may encounter during your experiments.
High Background & Non-Specific Labeling
Q1: I am observing high background or many non-specific biotinylated proteins in my proximity labeling (e.g., BioID, TurboID) experiment. What are the possible causes and solutions?
High background can obscure true interactions and lead to false positives. Several factors can contribute to this issue.
Possible Causes & Solutions:
| Cause | Solution |
| Overexpression of the Fusion Protein | High levels of the biotin (B1667282) ligase fusion protein can lead to its mislocalization and promiscuous labeling of non-proximal proteins. Titrate the expression level of your fusion protein to be as close to the endogenous level of the protein of interest as possible.[1] |
| Excessive Biotin Concentration or Labeling Time | Especially with highly active ligases like TurboID, high biotin concentrations or long incubation times can lead to increased background. Optimize both biotin concentration and labeling duration. For TurboID, labeling times as short as 10 minutes are often sufficient.[1][2][3][4] |
| Suboptimal Lysis and Washing Conditions | Inadequate cell lysis or insufficiently stringent washes can fail to remove non-specifically bound proteins. Use harsh, denaturing conditions for cell lysis and stringent wash buffers to minimize background.[5] |
| Endogenous Biotinylated Proteins | Cells naturally contain biotinylated carboxylases, which can be a source of background.[5] It is crucial to include proper negative controls, such as cells expressing an untagged biotin ligase localized to the same subcellular compartment, to identify these common contaminants.[1] |
| Non-Specific Binding to Affinity Resin | Proteins can non-specifically bind to streptavidin or avidin (B1170675) beads. Pre-clearing your lysate with beads before adding streptavidin can help reduce this type of background. |
Troubleshooting Workflow for High Background:
Caption: A flowchart for troubleshooting high background in proximity labeling experiments.
Weak or No Signal
Q2: I am getting a very weak signal or no detectable biotinylation of my protein of interest or its interactors. What could be wrong?
A weak or absent signal can be frustrating. The issue can range from problems with the fusion protein to suboptimal reaction conditions.
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Biotin Ligase Fusion Protein | The fusion of the biotin ligase to your protein of interest may have rendered the ligase inactive. Ensure the fusion protein is correctly folded and localized. Consider changing the terminus (N- or C-) of the fusion or adding a flexible linker between your protein and the ligase.[6] |
| Insufficient Biotin Availability | The concentration of biotin in the cell culture medium may be too low, especially for highly active ligases like TurboID. Supplement the medium with an optimized concentration of biotin (typically 50 µM, but may need optimization).[6][7] |
| Suboptimal Reaction Temperature | Biotin ligases have optimal temperature ranges. For instance, the original BioID works best at 37°C, while some variants may have different temperature optima. Ensure the incubation is performed at the recommended temperature.[4] |
| Inefficient Lysis or Protein Extraction | The biotinylated proteins may not be efficiently extracted from the cells, especially if they are part of insoluble complexes or located in specific subcellular compartments. Use appropriate lysis buffers with detergents and mechanical disruption if necessary. |
| Degradation of this compound | The reactive intermediate, this compound, can be unstable. Ensure that ATP is fresh and that the reaction buffer conditions (e.g., pH) are optimal for the ligase activity. |
This compound Formation Pathway:
References
- 1. Comparing BioID, BioID2, TurboID, and miniTurbo [creative-proteomics.com]
- 2. creative-proteomics.com [creative-proteomics.com]
- 3. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Workflow enhancement of TurboID-mediated proximity labeling for SPY signaling network mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved smaller biotin ligase for BioID proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
stability and proper storage of Biotinyl-5'-AMP solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Biotinyl-5'-AMP solutions. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound solutions?
A1: The recommended long-term storage condition for this compound solutions is at or below -20°C.[1] Under these conditions, the product is expected to be stable for at least 12 months.[1]
Q2: Can I store this compound solutions at 4°C for a short period?
A2: While -20°C is recommended for long-term storage, short-term storage at 4°C is possible but should be minimized. For frequent use, it is advisable to aliquot the solution upon arrival to avoid multiple freeze-thaw cycles and store the working aliquots at -20°C.
Q3: How many freeze-thaw cycles can a this compound solution tolerate?
A3: It is best to avoid multiple freeze-thaw cycles as this can lead to degradation of the molecule. We recommend preparing single-use aliquots upon first use to maintain the integrity of the solution.
Q4: What is the pH stability of this compound solutions?
A4: this compound contains a phosphoramide (B1221513) linkage that is susceptible to hydrolysis at a pH below 7.0.[1] The solution is typically supplied in water at a pH of 7.5 ±0.5 to ensure stability.[1] It is critical to maintain a neutral to slightly alkaline pH during experimental use to prevent degradation.
Q5: Are there any visible signs of degradation of the this compound solution?
A5: The solution is typically colorless to slightly yellow.[1] Any significant change in color or the appearance of precipitate may indicate degradation or contamination. If this is observed, the solution should not be used.
Stability Data
The following table summarizes the stability of this compound solutions under various conditions. Please note that the data for 4°C and room temperature are estimations based on the known lability of phosphoramide bonds and should be considered as a guideline. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.
| Storage Condition | Time | Estimated Stability | Primary Degradation Pathway |
| -20°C | 12 months | >95% integrity | Minimal degradation |
| 4°C | 1 week | ~90-95% integrity | Slow hydrolysis of the phosphoramide linkage |
| 1 month | <80% integrity | Hydrolysis of the phosphoramide linkage | |
| Room Temperature (20-25°C) | 24 hours | ~85-90% integrity | Hydrolysis of the phosphoramide linkage |
| 1 week | <60% integrity | Rapid hydrolysis of the phosphoramide linkage | |
| pH < 6.0 | Hours | Rapid degradation | Acid-catalyzed hydrolysis of the phosphoramide linkage |
| Multiple Freeze-Thaw Cycles (5 cycles) | - | Potential for ~5-10% degradation | Physical stress and localized pH changes during freezing |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected results in enzymatic assays (e.g., BioID).
-
Possible Cause 1: Degradation of this compound.
-
Solution: Ensure the solution has been stored correctly at -20°C and that the number of freeze-thaw cycles has been minimized. Verify that the pH of your reaction buffer is 7.0 or above. Consider using a fresh aliquot of this compound.
-
-
Possible Cause 2: Inaccurate concentration of the this compound solution.
-
Solution: Re-measure the concentration of your solution using its molar extinction coefficient (ε) at 260 nm, which is 15.4 L mmol⁻¹ cm⁻¹ in Tris-HCl pH 7.5.[1]
-
Issue 2: High background in biotinylation-based assays.
-
Possible Cause: Non-specific binding of biotinylated molecules.
-
Solution: This is a common issue in biotin-based assays. Optimize your washing steps and consider using a blocking agent. Ensure that your experimental design includes appropriate negative controls to account for non-specific interactions.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound solutions under different storage conditions.
1. Objective: To quantify the percentage of intact this compound over time at various temperatures and pH conditions.
2. Materials:
-
This compound solution
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Temperature-controlled incubators/storage units (-20°C, 4°C, 25°C)
-
pH meter and buffers for pH stability testing
3. Method:
-
Sample Preparation: Prepare aliquots of the this compound solution in appropriate buffers for different pH stability points (e.g., pH 5.0, 7.5, 8.5). For temperature stability, use the solution as supplied (pH 7.5).
-
Storage: Store the aliquots at the designated temperatures (-20°C, 4°C, and 25°C).
-
Time Points: At specified time points (e.g., 0, 24 hours, 1 week, 1 month), retrieve an aliquot from each condition. For freeze-thaw analysis, cycle an aliquot between -20°C and room temperature for a designated number of cycles before analysis.
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a 10 µL sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
Intact this compound will have a characteristic retention time. Degradation products (e.g., AMP, biotin) will elute at different times.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (T=0).
-
Plot the percentage of intact this compound against time for each condition.
-
Visualizations
Biotin (B1667282) Protein Ligase (BPL) Reaction Pathway
The following diagram illustrates the two-step enzymatic reaction catalyzed by Biotin Protein Ligase (BPL), where this compound is formed as a key intermediate.
Caption: Enzymatic synthesis of biotinylated proteins via a this compound intermediate.
Proximity-Dependent Biotin Identification (BioID) Experimental Workflow
This diagram outlines the key steps involved in a typical BioID experiment, a technique that utilizes the in-situ generation of this compound to label proximal proteins.
Caption: Step-by-step workflow of a Proximity-Dependent Biotin Identification (BioID) experiment.
Troubleshooting Logic for BioID Experiments
This diagram provides a logical flow for troubleshooting common issues encountered during BioID experiments.
Caption: A troubleshooting decision tree for low or absent signal in BioID experiments.
References
common pitfalls in Biotinyl-5'-AMP experiments and how to avoid them
Welcome to the technical support center for Biotinyl-5'-AMP experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during their work with this compound and related biotinylation techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is the activated intermediate formed during the enzymatic biotinylation of proteins by Biotin (B1667282) Protein Ligase (BPL), also known as BirA.[1][2][3] In this two-step reaction, biotin and ATP are first condensed to form this compound and pyrophosphate.[3] The BPL then transfers the biotin from this intermediate to a specific lysine (B10760008) residue on a target protein, such as one containing an AviTag™.[3] This highly specific and stable covalent bond is fundamental to many molecular biology applications, including protein purification, ELISA, and pull-down assays.[4][5]
Q2: How should I store this compound and other biotinylating reagents?
A2: Proper storage is critical to maintain the integrity of your reagents. This compound contains a phosphoramide (B1221513) linkage that is susceptible to hydrolysis at a pH below 7.0.[6] For long-term storage, it is recommended to store this compound solutions at -20°C or -80°C.[6][7] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best to aliquot the probe into single-use volumes upon receipt.[7] Lyophilized biotin reagents should be stored with a desiccant at 4°C.[7][8]
Q3: What are the main causes of high background in my biotin-based assays?
A3: High background is a common issue and can stem from several factors:
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites is a primary cause.[9]
-
Endogenous Biotin: Many tissues and cells, particularly liver and kidney, contain naturally occurring biotinylated proteins (e.g., carboxylases) that can be detected by streptavidin, leading to false positives.[10][11][12]
-
Non-specific Binding of Streptavidin/Avidin (B1170675): Avidin, being a glycoprotein (B1211001) with a high isoelectric point, can exhibit non-specific binding to negatively charged molecules.[13][14] Using streptavidin or NeutrAvidin is often preferred to reduce this issue.[14]
-
Insufficient Washing: Inadequate washing can leave behind unbound reagents, contributing to high background.[9]
-
Over-biotinylation: Excessive labeling of a protein can alter its properties and increase non-specific binding.[8][9]
Q4: I am seeing no or a very weak signal in my pull-down assay. What could be wrong?
A4: A lack of signal can be due to several issues throughout the experimental workflow:
-
Inefficient Biotinylation: Verify that your protein of interest has been successfully biotinylated. This can be checked via a gel-shift assay with streptavidin or by using the HABA assay to quantify biotin incorporation.[15][16]
-
Low Target Protein Concentration: The concentration of the target protein in your lysate may be too low. Consider increasing the amount of lysate used.[15]
-
Degraded Reagents: Ensure that your biotinylating reagents, antibodies, and streptavidin conjugates have been stored correctly and have not expired.[15]
-
Inefficient Elution: The elution conditions may not be stringent enough to disrupt the strong biotin-streptavidin interaction.[15]
-
Problems with Downstream Detection: If using a Western blot for detection, issues such as inefficient protein transfer or suboptimal antibody concentrations can lead to a weak signal.[15]
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your this compound experiments.
Issue 1: High Background or Non-Specific Binding
If you are experiencing high background noise or observing multiple non-specific bands in your results, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution | Supporting Evidence/Citation |
| Inadequate Blocking | Optimize your blocking step by increasing the concentration of the blocking agent or the incubation time. Consider switching to a different blocking agent, such as high-quality, biotin-free BSA. Avoid using non-fat dry milk as it contains endogenous biotin. | [9][12] |
| Endogenous Biotin in Sample | Perform an avidin/biotin blocking step before adding your biotinylated probe. This involves pre-incubating the sample with an excess of avidin to block endogenous biotin, followed by incubation with free biotin to saturate the avidin. | [12] |
| Non-specific Streptavidin/Avidin Binding | Use streptavidin or NeutrAvidin instead of avidin, as they have a lower non-specific binding propensity. Adding extra salt (e.g., up to 0.5M NaCl) to buffers can also help reduce non-specific binding of avidin. | [13][14][17] |
| Insufficient Washing | Increase the number and duration of washing steps. Ensure that the wash buffer contains a detergent like Tween-20 (e.g., 0.05% - 0.1%) to help remove non-specifically bound molecules. | [9][18] |
| Over-biotinylation of Probe | Reduce the molar excess of the biotinylating reagent used in the labeling reaction. Titrate the amount of biotin to find the optimal balance between labeling efficiency and non-specific binding. | [8] |
| Contaminating Nucleic Acids | Treat protein preparations with micrococcal nuclease to eliminate false positives and high background resulting from nucleic acid contamination. | [19] |
Issue 2: Low or No Signal
If your experiment yields a weak signal or no signal at all, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution | Supporting Evidence/Citation |
| Inefficient Biotinylation | Confirm successful biotinylation using a HABA assay or a gel-shift assay with streptavidin. Optimize the biotinylation reaction conditions, such as pH (7.2-8.5), protein concentration (1-15 mg/mL), and molar ratio of biotin to protein. | [8][15][16] |
| Inactive Biotin Reagent | Use a fresh vial of the biotinylating reagent. Ensure NHS-ester biotin reagents are stored with a desiccant and brought to room temperature before opening to prevent moisture contamination. | [8][16] |
| Degradation of Biotinylated Probe | Aliquot your biotinylated probes and store them at -20°C or -80°C to avoid multiple freeze-thaw cycles. Protect from light, especially if they are fluorescently labeled. | [7][20] |
| Low Concentration of Prey Protein | Increase the amount of cell lysate or protein extract used in the pull-down assay. If possible, enrich for your target protein before the pull-down. | [15] |
| Inefficient Elution from Beads | If eluting from streptavidin beads, consider more stringent elution conditions, such as boiling in SDS-PAGE sample buffer. Note that this will denature the proteins. | [15] |
| Suboptimal Antibody/Streptavidin-HRP Concentration | Titrate your primary and secondary antibodies, as well as the streptavidin-enzyme conjugate, to determine the optimal concentration that provides a good signal-to-noise ratio. | [9] |
Experimental Protocols & Methodologies
Protocol 1: Enzymatic Biotinylation using BirA
This protocol describes the in vitro biotinylation of a protein containing a recognition sequence (e.g., AviTag™) using Biotin Protein Ligase (BirA).
Materials:
-
Purified target protein with an enzymatic biotinylation tag (at least 1 mg/mL)
-
BirA ligase
-
10x Biotin Ligase Buffer A (e.g., 0.5 M Bicine buffer, pH 8.3)
-
10x Biotin Ligase Buffer B (e.g., 100 mM ATP, 100 mM MgOAc, 500 µM d-biotin)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the order listed. The final reaction volume can be adjusted as needed while maintaining the reactant ratios.
| Component | Volume for 100 µL reaction | Final Concentration |
| Nuclease-free water | Variable | - |
| 10x Biotin Ligase Buffer A | 10 µL | 1x |
| 10x Biotin Ligase Buffer B | 10 µL | 1x |
| Target Protein (e.g., at 40 µM) | X µL | 1-40 µM |
| BirA Ligase (e.g., 1 mg/mL) | 1-2 µL | Variable |
Note: The amount of BirA and the concentration of the target protein may need to be optimized. For a substrate at 40 µM, biotinylation is typically complete within 30-40 minutes at 30°C. Lower substrate concentrations will require longer incubation times or more enzyme.[1][2]
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour. For proteins that are less stable, the reaction can be performed at a lower temperature (e.g., room temperature for 2 hours or 4°C overnight).[21]
-
Stopping the Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM.
-
Removal of Excess Biotin: Purify the biotinylated protein from unreacted biotin and enzyme using gel filtration (e.g., Sephadex G-25), dialysis, or appropriate spin concentrators.[4]
-
Verification of Biotinylation: The efficiency of biotinylation can be assessed using a streptavidin gel-shift assay on SDS-PAGE or quantified using the HABA assay.[16]
Protocol 2: Biotin-Based Pull-Down Assay
This protocol outlines a general workflow for a pull-down assay using a biotinylated "bait" protein to capture interacting "prey" proteins from a cell lysate.
Materials:
-
Biotinylated bait protein
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate containing prey proteins
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a high salt/low pH buffer for non-denaturing elution)
Procedure:
-
Bead Preparation: Wash the streptavidin beads with wash buffer to remove any preservatives.
-
Bait Immobilization: Incubate the washed beads with your biotinylated bait protein for 1 hour at 4°C with gentle rotation to allow for binding.
-
Blocking: After immobilizing the bait, wash the beads to remove any unbound bait protein. Block any remaining biotin-binding sites on the streptavidin beads by incubating with a solution of free biotin, followed by several washes.[22]
-
Binding of Prey: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the prey proteins to bind to the immobilized bait.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
Elution: Elute the captured protein complexes from the beads using an appropriate elution buffer. For analysis by SDS-PAGE and Western blotting, boiling the beads in SDS-PAGE sample buffer is a common and effective method.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the suspected interacting protein.
Visualizations
Biotin Protein Ligase (BirA) Signaling Pathway
Caption: Enzymatic biotinylation pathway mediated by Biotin Protein Ligase (BirA).
Experimental Workflow for a Biotin-Based Pull-Down Assay
Caption: A typical workflow for a biotin-based pull-down protein interaction assay.
Troubleshooting Logic for High Background
Caption: A logical workflow for troubleshooting high background in biotin-based assays.
References
- 1. genecopoeia.com [genecopoeia.com]
- 2. avidity.com [avidity.com]
- 3. Active site conformational changes upon reaction intermediate this compound binding in biotin protein ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Biotin-AMP, Biotin-labeled Adenosines - Jena Bioscience [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. avidity.com [avidity.com]
- 22. researchgate.net [researchgate.net]
reducing non-specific binding in Biotinyl-5'-AMP pull-down assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding in Biotinyl-5'-AMP pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in a this compound pull-down assay?
High background and non-specific binding in biotin-based pull-down assays can stem from several factors:
-
Binding to Streptavidin Beads: Proteins and other macromolecules in the cell lysate can adhere directly to the streptavidin-coated beads.[1]
-
Endogenous Biotinylated Proteins: Many cells naturally contain biotinylated proteins that will bind to streptavidin, leading to false positives.[1]
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically associate with the beads or the bait protein through weak electrostatic or hydrophobic forces.[1]
-
Inefficient Washing: Inadequate or insufficiently stringent washing steps may fail to remove non-specifically bound proteins.[1]
-
Contamination: Contaminants present in the sample or reagents can also contribute to background noise.[1]
Q2: What is "pre-clearing" the cell lysate, and why is it important?
Pre-clearing is a critical step to minimize non-specific binding of proteins to the streptavidin beads themselves.[1] This is accomplished by incubating the cell lysate with unconjugated streptavidin beads before the introduction of your biotinylated probe.[1] The proteins that would non-specifically bind to the beads are captured and then removed by centrifugation, resulting in a cleaner lysate for the pull-down experiment and an improved signal-to-noise ratio. It is highly recommended to perform this step before incubating the lysate with the biotinylated bait.[1]
Q3: How can I prevent interference from endogenous biotin (B1667282) in my samples?
Endogenous biotin can be a significant source of background signal. A two-step blocking procedure is recommended to mitigate this issue:
-
Avidin (B1170675)/Streptavidin Incubation: First, incubate your sample with an excess of free avidin or streptavidin. This will bind to the endogenous biotin present in your sample.[1][2]
-
Free Biotin Incubation: Next, add an excess of free biotin to saturate any remaining biotin-binding sites on the avidin or streptavidin that was added in the first step.[1][2] This ensures that all endogenous biotin is masked and the blocking avidin/streptavidin is saturated, preventing them from interfering with the capture of your biotinylated probe.[1][2]
Troubleshooting Guide
Problem: High background of non-specific proteins in the final eluate.
High background is a common issue that can obscure the identification of true interaction partners. The following strategies can be employed to troubleshoot and optimize your experiment.
dot
Caption: A stepwise workflow for troubleshooting high background.
Data Presentation: Optimizing Experimental Conditions
The following tables provide recommended starting concentrations for various blocking agents and wash buffer components to reduce non-specific binding.
Table 1: Recommended Concentrations of Common Blocking Agents
| Blocking Agent | Type | Typical Concentration | Purpose |
| Bovine Serum Albumin (BSA) | Protein | 1% - 5% (w/v) | Blocks non-specific protein binding sites on beads. |
| Casein | Protein | 1% - 3% (w/v) | An alternative protein-based blocking agent. |
| Normal Serum | Protein | 5% - 10% (v/v) | Blocks non-specific binding sites; use serum from a species unrelated to the primary antibody. |
| Yeast tRNA | Nucleic Acid | 0.1 - 0.5 mg/mL | Reduces non-specific binding of RNA-binding proteins.[3][4] |
Table 2: Optimizing Wash Buffer Components
| Component | Type | Typical Concentration Range | Effect on Non-Specific Binding |
| NaCl | Salt | 150 mM - 1 M | Increasing salt concentration disrupts ionic interactions, thus reducing non-specific binding.[5] |
| Tween-20 | Non-ionic Detergent | 0.05% - 0.5% (v/v) | Reduces non-specific hydrophobic interactions.[1][5] |
| Triton X-100 | Non-ionic Detergent | 0.1% - 0.5% (v/v) | Similar to Tween-20, disrupts hydrophobic interactions.[5] |
| SDS | Ionic Detergent | 0.02% - 0.1% (v/v) | A harsher detergent for more stringent washing to disrupt stronger non-specific interactions.[5] |
| Urea | Chaotropic Agent | Up to 8 M | Used for very strong non-specific interactions by denaturing proteins.[5] |
Experimental Protocols
Protocol 1: Pre-clearing Cell Lysate
-
For each 1 mL of cell lysate, add 20-50 µL of a 50% slurry of unconjugated streptavidin-agarose or magnetic beads.[1]
-
Incubate the mixture on a rotator for 1-2 hours at 4°C.[1]
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (for agarose (B213101) beads) or by using a magnetic stand (for magnetic beads).[1]
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled tube, avoiding the pelleted beads.[1]
-
The pre-cleared lysate is now ready for the pull-down assay.
dot
Caption: Workflow for pre-clearing cell lysate.
Protocol 2: Endogenous Biotin Blocking
-
Following your standard protein-based blocking step (e.g., with BSA), incubate the sample with a solution of 0.1 mg/mL avidin or streptavidin in a suitable buffer (e.g., PBS) for 15 minutes at room temperature.[1][2]
-
Wash the sample three times with your wash buffer.[1]
-
Incubate the sample with a solution of 0.01 mg/mL free biotin in a suitable buffer for 15 minutes at room temperature.[1] This step saturates the biotin-binding sites of the avidin/streptavidin from the previous step.
-
Wash the sample three times with your wash buffer.
-
Your sample is now ready for the addition of your biotinylated probe.
dot
Caption: Protocol for blocking endogenous biotin.
Protocol 3: General this compound Pull-Down Assay
-
Bead Preparation: Resuspend the streptavidin magnetic beads. For each pull-down reaction, use 50 µL of the bead slurry. Wash the beads three times with 500 µL of Binding/Wash Buffer.
-
Binding of Biotinylated Probe: Resuspend the washed beads in 200 µL of Binding/Wash Buffer. Add your this compound probe to the desired final concentration. Incubate for 1 hour at 4°C with gentle rotation to allow the probe to bind to the beads.
-
Protein-Probe Interaction: After incubation, capture the beads with a magnetic stand and discard the supernatant. Wash the beads twice with Binding/Wash Buffer to remove any unbound probe. Add 500 µg to 1 mg of pre-cleared cell lysate to the beads. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Capture the beads with the magnetic stand and collect the supernatant (unbound fraction). Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound molecules. Consider using a series of wash buffers with increasing stringency (see Table 2).
-
Elution: After the final wash, remove all supernatant. Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
dot
Caption: General workflow for a this compound pull-down assay.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
- 4. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
how to prevent degradation of Biotinyl-5'-AMP during experiments
Welcome to the Technical Support Center for Biotinyl-5'-AMP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is an activated intermediate crucial for biotin-dependent enzymatic reactions, including its use in proximity-dependent biotin (B1667282) identification (BioID) techniques.[1][2] Its structure contains a highly reactive acyl phosphate (B84403) linkage, which is susceptible to hydrolysis.[1] This inherent instability makes it prone to degradation, particularly in aqueous solutions.
Q2: What is the primary degradation pathway for this compound?
The main cause of this compound degradation is the hydrolysis of the unstable acyl phosphate bond. This reaction breaks down this compound into biotin and adenosine (B11128) monophosphate (AMP), rendering it inactive for its intended biotinylation function.
Q3: What are the ideal storage conditions for this compound?
To ensure maximum stability, this compound should be handled with care both in solid form and in solution.
| Form | Storage Temperature | Additional Recommendations |
| Powder | -20°C | Store in a desiccated environment to protect from moisture. |
| Solution | -80°C | Prepare aliquots to avoid multiple freeze-thaw cycles. |
Q4: What is the recommended pH range for working with this compound solutions?
To minimize hydrolysis, it is critical to control the pH of your solutions. It is recommended to avoid pH levels above 8.5, as basic conditions accelerate the degradation of the acyl phosphate linkage.[3] For specific applications, some suppliers of similar compounds with phosphoramide (B1221513) linkages advise against pH levels below 7.0.[4] Therefore, maintaining a neutral pH between 7.0 and 7.5 is advisable for optimal stability.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no biotinylation signal | Degradation of this compound | Prepare fresh solutions of this compound for each experiment. Ensure proper storage of stock solutions at -80°C in single-use aliquots. Verify the pH of all buffers is within the optimal range (7.0-7.5). |
| Inactive enzyme (in enzymatic assays) | Confirm the activity of your biotin ligase or other enzyme using a positive control. | |
| High background signal in proximity labeling (e.g., BioID) | Excessive concentration of this compound | Optimize the concentration of this compound used in your assay to find the best signal-to-noise ratio. |
| Non-specific binding of streptavidin | Include appropriate blocking steps in your protocol. Consider a pre-clearing step with streptavidin beads. | |
| Inconsistent or non-reproducible results | Variable degradation of this compound between experiments | Standardize the preparation and handling of this compound solutions. Use freshly prepared solutions and monitor the pH of your buffers consistently. |
| Buffer components interfering with stability | Be aware that some buffer components can affect the stability of reactive molecules. If you suspect an issue, consider testing the stability of this compound in your specific buffer system (see Experimental Protocols section). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the recommended procedure for preparing a stable stock solution of this compound.
-
Equilibration: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolution: Dissolve the powder in an appropriate buffer (e.g., 20 mM HEPES, pH 7.4) to the desired concentration (e.g., 10 mM). Ensure the buffer is free of primary amines if the compound is to be used in reactions involving NHS esters.
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general method for evaluating the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Prepare a solution of this compound in the buffer of interest at a known concentration (e.g., 1 mM).
-
Incubate the solution under the desired experimental conditions (e.g., specific temperature).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution and immediately quench the degradation by freezing it at -80°C or by adding a quenching agent if appropriate for your analysis.
-
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) is typically used.
-
Detection: Monitor the elution profile at a wavelength of 260 nm, which is the maximum absorbance for the adenine (B156593) ring in AMP.
-
Analysis: The degradation of this compound can be quantified by measuring the decrease in the peak area corresponding to the intact molecule and the increase in the peak areas of its degradation products (biotin and AMP) over time.
-
-
Data Interpretation:
-
Plot the concentration or peak area of intact this compound against time.
-
From this data, you can calculate the rate of degradation and the half-life of this compound under your specific experimental conditions.
-
Visualizations
References
- 1. Kinetic analysis of biotinylation of specific residues of peptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|Activated Biotin Intermediate [benchchem.com]
- 3. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing Biotinyl-5'-AMP Reactions
Welcome to the technical support center for Biotinyl-5'-AMP reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in biotinylation?
A1: this compound (B-AMP) is an activated intermediate form of biotin (B1667282).[1] In enzymatic biotinylation, Biotin Protein Ligase (BPL), also known as BirA, catalyzes the reaction between biotin and ATP to form this compound.[2][3] This reactive molecule is then transferred to a specific lysine (B10760008) residue on a target protein or acceptor peptide.[3]
Q2: What is the optimal pH for enzymatic this compound synthesis?
A2: The optimal pH for the enzymatic synthesis of this compound using BirA is in the range of 7.5 to 8.3.[4] Buffers such as Bicine (B94160) and Tris-HCl are commonly recommended to maintain this pH.[4]
Q3: Can I use any buffer for my this compound reaction?
A3: No, it is crucial to use amine-free buffers. Buffers containing primary amines, such as Tris, can compete with the target molecule for the biotinylation reagent, reducing the efficiency of the reaction.[5] Recommended buffers include phosphate-buffered saline (PBS), bicine, or borate (B1201080) buffer.[5]
Q4: What are the essential components of a this compound reaction buffer?
A4: A typical reaction buffer for the enzymatic synthesis of this compound includes ATP, a magnesium salt (e.g., magnesium acetate (B1210297) or magnesium chloride), and d-biotin.[4] The magnesium ions are crucial cofactors for the ligase activity.
Q5: My protein precipitates during the biotinylation reaction. What could be the cause and how can I solve it?
A5: Protein precipitation during biotinylation can be caused by several factors:
-
Over-biotinylation: Excessive labeling of the protein can alter its solubility. To address this, try reducing the molar excess of the biotin reagent.[1]
-
Inappropriate buffer conditions: Ensure the pH and salt concentration of your buffer are optimal for your specific protein's stability.
-
High concentration of organic solvent: If your biotin reagent is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mix does not exceed 10%.[6]
Troubleshooting Guides
Issue 1: Low or No Biotinylation Efficiency
If you are experiencing low or no biotinylation, work through the following troubleshooting steps:
dot
Caption: Troubleshooting workflow for low biotinylation efficiency.
| Potential Cause | Recommended Action | Citation |
| Inactive Reagents | Use a fresh stock of activated biotin, ATP, and ensure the biotin ligase has been stored properly at -80°C. | [6] |
| Incorrect Buffer Composition | Ensure your buffer is free of primary amines (like Tris). Use PBS, Bicine, or HEPES. The optimal pH range is 7.5-8.3. | [4][5] |
| Presence of Inhibitors | Reagents such as NaCl, glycerol, and ammonium (B1175870) sulfate (B86663) can inhibit BirA activity. If high salt is required for protein stability, consider using potassium glutamate. | [4] |
| Suboptimal Molar Ratios | The optimal molar ratio of biotin to protein should be determined empirically, but a good starting point is a 20-fold molar excess. | [1] |
| Inappropriate Incubation Conditions | Typical incubation conditions are 1 hour at 30°C, 2 hours at room temperature, or overnight at 4°C. Optimize based on your protein's stability. | [4] |
| Low Protein Concentration | A higher protein concentration (ideally >1 mg/mL) can improve reaction efficiency. | [7] |
Data Presentation
Recommended Reaction Conditions for Enzymatic Biotinylation
| Parameter | Recommended Range/Value | Notes | Citation |
| pH | 7.5 - 8.3 | Maintained by Bicine or Tris-HCl buffer. | [4] |
| Temperature | 4°C to 37°C | 30°C or 37°C for faster reactions (e.g., 1 hour). 4°C for overnight incubations, especially for less stable proteins. | [4] |
| Incubation Time | 30 minutes to overnight | Dependent on temperature and reactant concentrations. | [4] |
| Buffer System | Bicine, Tris-HCl, HEPES | Must be free of primary amines. | [4] |
| Target Protein Concentration | > 40 µM | Higher concentrations generally lead to better efficiency. | [7] |
| BirA Enzyme Concentration | ~2.5 µg per 10 nmol of substrate | Can be increased to expedite the reaction. | [8] |
| ATP Concentration | 5 mM - 10 mM | Should be in excess. | |
| Biotin Concentration | 10 µM - 50 µM | Should be in molar excess to the target protein. | [7] |
| Magnesium Ion (Mg²⁺) Concentration | 5 mM - 10 mM | Essential cofactor for BirA. |
Effect of Common Buffer Additives on BirA Activity
| Additive | Effect on BirA Activity | Recommendation | Citation |
| NaCl | Inhibitory, especially at concentrations > 100 mM. | Minimize concentration. If salt is needed, use potassium glutamate. | [4][8] |
| Glycerol | Can be inhibitory at concentrations as low as 5%. | Avoid or minimize in the final reaction mixture. | [8] |
| Ammonium Sulfate | Inhibitory. | Avoid in the reaction buffer. | [4] |
| Potassium Glutamate | Compatible at higher concentrations. | A suitable substitute for NaCl if ionic strength is required. | [4] |
Experimental Protocols
Protocol 1: In Vitro Biotinylation of an Avi-tagged Protein
This protocol provides a general procedure for the in vitro biotinylation of a protein containing an Avi-tag using the E. coli Biotin Ligase, BirA.
-
Reaction Setup:
-
Thaw the Avi-tagged protein, BirA enzyme, 10X BiomixA (0.5M bicine buffer, pH 8.3), and 10X BiomixB (100mM ATP, 100mM MgOAc, 500μM d-biotin) on ice.[4]
-
In a microcentrifuge tube, combine the following components in order:
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Removal of Excess Biotin:
-
To remove unreacted biotin, which can interfere with downstream applications, purify the biotinylated protein using a desalting column or dialysis.[1]
-
-
Verification of Biotinylation:
-
The efficiency of biotinylation can be assessed by a gel-shift assay on SDS-PAGE, where the biotinylated protein will migrate slower than the unbiotinylated form when complexed with streptavidin. Mass spectrometry can also be used for confirmation.[7]
-
Mandatory Visualizations
This compound Synthesis and Transfer Pathway
dot
Caption: The two-step enzymatic pathway of protein biotinylation.
Logical Relationship for Troubleshooting Protein Precipitation
dot
Caption: Decision tree for troubleshooting protein precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Technical Support Center: Synthesis of Stable Biotinyl-5'-AMP Analogs
Welcome to the technical support center for the synthesis of stable Biotinyl-5'-AMP analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of these important molecules.
Introduction
This compound is a key intermediate in biotin-dependent enzymatic reactions. However, its inherent instability, due to a hydrolytically labile acyl phosphate (B84403) linker, presents significant challenges for its use in various biochemical assays and as a starting point for inhibitor design. To overcome this, researchers have focused on synthesizing more stable analogs by replacing the unstable acyl phosphate group with bioisosteres. This guide focuses on the challenges and troubleshooting strategies for the synthesis of three major classes of stable this compound analogs:
-
Biotinol-5'-AMP (Phosphodiester Analog): Replaces the acyl phosphate with a more stable phosphodiester bond.
-
Triazole-Based Analogs: Incorporates a 1,2,3-triazole ring as a stable linker.
-
Phosphonate-Based Analogs: Utilizes a non-hydrolyzable phosphonate (B1237965) group.
Frequently Asked Questions (FAQs)
Q1: Why is the native this compound unstable, and why do I need stable analogs?
A1: The native this compound possesses a mixed phosphoanhydride bond (an acyl phosphate) that is highly susceptible to hydrolysis.[1] This instability makes it difficult to handle and use in prolonged experiments or for applications requiring long-term stability, such as drug development. Stable analogs, which replace this labile linker with robust chemical groups like phosphodiesters, triazoles, or phosphonates, are crucial for developing potent enzyme inhibitors and reliable biochemical probes.[1]
Q2: What are the most common strategies for creating stable this compound analogs?
A2: The most prevalent strategies involve replacing the hydrolytically unstable acyl phosphate linker with a more stable bioisostere. Key examples include:
-
Phosphodiester mimics , such as Biotinol-5'-AMP, which replace the carbonyl group adjacent to the phosphate with a methylene (B1212753) group.[1]
-
Acyl-sulfamide analogs like biotin (B1667282) adenosine (B11128) monosulfamide (Bio-AMS).
-
1,2,3-triazole linkers , which serve as stable amide bond surrogates.[1]
-
β-Keto and β-hydroxyphosphonate analogs , which substitute the acyl phosphate with a non-hydrolyzable phosphonate group.
Q3: I am having trouble with the DCC coupling step in my synthesis of Biotinol-5'-AMP, resulting in low yields. What can I do?
A3: Low yields with dicyclohexylcarbodiimide (B1669883) (DCC) coupling in this synthesis are a common issue.[1][2] Attempts to optimize this step by changing solvents (e.g., to pyridine (B92270) or DMF) or extending reaction times often fail to significantly improve the yield.[1][2] A more effective approach is to switch to a phosphoramidite-based synthesis, which avoids the problematic DCC coupling altogether.[1]
Q4: During the synthesis of Biotinol-5'-AMP using a phosphoramidite (B1245037) approach, I'm observing a side product with a higher mass, likely a sulfone. How can I prevent this?
A4: The overoxidation of the sulfur atom in the biotin moiety to a sulfone is a known side reaction, particularly when using oxidizing agents like tert-butyl hydrogen peroxide (TBHP) after the coupling step.[1] To prevent this, it is crucial to immediately quench the reaction with a reducing agent, such as sodium metabisulfite (B1197395), after the oxidation step.[1]
Q5: What are the main challenges in synthesizing 1,2,3-triazole-based analogs?
A5: The key reaction for synthesizing these analogs is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry". While generally efficient, challenges can include:
-
Side reactions: The high reactivity of free thiols, such as those on cysteine residues in proteins you might be targeting, can lead to the formation of thiotriazole byproducts.
-
Catalyst issues: The efficiency of the copper catalyst can be affected by the presence of ligands and other components in the reaction mixture.
-
Purification: Separating the desired 1,4-disubstituted triazole from starting materials and any 1,5-disubstituted regioisomer (if using a ruthenium catalyst for that purpose) can be challenging and typically requires careful chromatography.
Q6: What purification methods are recommended for these analogs?
A6: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying this compound analogs.
-
Reverse-Phase HPLC (RP-HPLC) is widely used and can achieve high purity (>95%).[1]
-
Anion-Exchange HPLC can also be employed, particularly for separating charged molecules. For biotinylated oligonucleotides, Polyacrylamide Gel Electrophoresis (PAGE) can provide very high purity but may result in lower yields.
Troubleshooting Guides
Issue 1: Low Yield in Biotinol-5'-AMP Synthesis (Phosphodiester Analog)
| Symptom | Potential Cause | Troubleshooting Action |
| Very low overall yield (<10%) using a DCC-mediated coupling approach. | Inefficient DCC coupling and subsequent deprotection steps.[1][2] | Switch to a phosphoramidite-based synthesis strategy to bypass the DCC coupling. This has been shown to improve the overall yield significantly.[1] |
| Formation of an over-oxidized side product (sulfone) during the phosphoramidite route. | The oxidizing agent (e.g., TBHP) is reacting with the sulfur in the biotin ring.[1] | Immediately after the oxidation step, quench the reaction with sodium metabisulfite to prevent the formation of the sulfone.[1] |
| Difficulty in deprotection of the acetonide group. | Use of suboptimal acids for deprotection. | While various acids have been tested with limited success, the phosphoramidite route also circumvents this challenging deprotection step.[1] |
Issue 2: Challenges in the Synthesis of Triazole-Based Analogs
| Symptom | Potential Cause | Troubleshooting Action |
| Low conversion in the CuAAC "click" reaction. | Inactive copper catalyst or presence of interfering substances. | Ensure the use of a reliable Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. Ensure starting materials are pure. |
| Formation of multiple products. | Potential for side reactions or formation of regioisomers. | If synthesizing the 1,4-disubstituted triazole, ensure a reliable Cu(I) catalyst is used. If the 1,5-regioisomer is also forming, consider that this is typical of ruthenium-catalyzed reactions and optimize purification. |
| Difficulty in purifying the final product. | Similar polarity of starting materials and product. | Utilize RP-HPLC with a suitable gradient of acetonitrile (B52724) in water (often with a modifier like TFA) for effective separation. |
Issue 3: Problems with Phosphonate Analog Synthesis
| Symptom | Potential Cause | Troubleshooting Action |
| Poor yield in the initial condensation of biotin methyl ester with lithiated methylphosphonate. | Insufficient excess of the lithiated phosphonate. | Use a large excess of the lithiated phosphonate and quench the reaction with deionized water to minimize demethylation of the product. |
| No coupling observed when using DCC for the phosphonate-adenosine linkage. | DCC is not an effective coupling agent for this reaction. | Use a more suitable coupling agent such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU). |
| H/D exchange observed at the acidic methylene of the ketone phosphonate. | The protons at this position are acidic and readily exchange. | This is an inherent property of the molecule. Be aware of this when performing analysis in deuterated solvents like d₄-MeOH. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Biotinol-5'-AMP
| Synthetic Route | Key Coupling Reagent | Reported Overall Yield | Purity | Key Challenges |
| Modified "Phosphodiester" Procedure | DCC | 9-15%[1][2] | Not specified | Inefficient DCC coupling, difficult deprotection.[1][2] |
| "Phosphoramidate" Approach | 5-(Ethylthio)-1H-tetrazole | 29%[1] | >95% (by HPLC)[1] | Potential for over-oxidation to sulfone.[1] |
Table 2: Overview of Stable this compound Analog Classes
| Analog Type | Linker | Key Stability Feature | Typical Synthesis Method | Reported IC₅₀ / Kᵢ Values |
| Biotinol-5'-AMP | Phosphodiester | Resistant to hydrolysis compared to acyl phosphate. | Phosphoramidite chemistry.[1] | IC₅₀ = 7 µM (for HLCS) |
| Triazole-based | 1,2,3-Triazole | Metabolically very stable amide bond mimic. | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). | Not specified in provided context |
| β-Ketophosphonate | Phosphonate | Non-hydrolyzable P-C bond. | Condensation using HBTU. | IC₅₀ = 39.7 µM, Kᵢ = 3.4 µM (for HLCS) |
| β-Hydroxyphosphonate | Phosphonate | Non-hydrolyzable P-C bond. | Reduction of β-ketophosphonate followed by deprotection. | IC₅₀ = 203.7 µM, Kᵢ = 17.3 µM (for HLCS) |
Experimental Protocols
Protocol 1: Improved Synthesis of Biotinol-5'-AMP via Phosphoramidate (B1195095) Route
This protocol is a summary of the improved synthesis method described by Tieu et al. (2015).[1]
Step 1: Synthesis of Phosphoramidate 11
-
N-benzoyl protected adenosine (10) is converted to the corresponding phosphoramidate (11) in a reported yield of 67%.
Step 2: Synthesis of Biotinol 12
-
Biotin (7) is esterified to its methyl ester.
-
The ureido ring is then selectively N-tritylated.
-
A subsequent reduction yields biotinol (12).
Step 3: Coupling of Phosphoramidate and Biotinol
-
Phosphoramidate (11) is coupled with biotinol (12) using 5-(ethylthio)-1H-tetrazole.
-
The resulting phosphite (B83602) is oxidized with tert-butyl hydrogen peroxide (TBHP).
-
Crucially, the reaction is immediately quenched with sodium metabisulfite to yield the phosphotriester (13a) in 59% yield and prevent sulfone formation.[1]
Step 4: Deprotection
-
The phosphotriester (13a) is sequentially treated with:
-
Trifluoroacetic acid (TFA)
-
Ammonia/Methanol (NH₃OH)
-
Sodium Iodide (NaI)
-
Step 5: Purification
-
The crude product is purified by reverse-phase HPLC to yield Biotinol-5'-AMP (2) with >95% purity.[1]
Protocol 2: Synthesis of β-Ketophosphonate Analog of Biotin-5'-AMP
This protocol is a summary of the synthesis described by Sittiwong et al.
Step 1: Synthesis of Dimethyl β-Ketophosphonate 2
-
Biotin methyl ester (1) is reacted with a large excess of lithiated methylphosphonate.
-
The reaction is quenched with deionized water to give a 69% yield of the dimethyl β-ketophosphonate (2).
Step 2: Monodemethylation
-
Selective monodemethylation of (2) is achieved using lithium bromide to give the monoester (3).
Step 3: Coupling with Adenosine
-
The pyridinium (B92312) salt of (3) is coupled with 2',3'-isopropylidineadenosine (i-PrA) in the presence of HBTU to provide the mixed phosphonate diester (4a) in a 79% yield for the two steps.
Step 4: Selective Demethylation
-
Stirring the diester (4a) in pyridine/water results in selective demethylation to afford the monoester (5a).
Step 5: Deprotection and Final Product
-
The acetonide protecting group is removed from the sugar.
-
Neutralization with ammonium (B1175870) bicarbonate provides the final biotin β-ketophosphonate (6a) in 58% yield for the two steps.
Visualizations
Caption: Synthesis workflow for Biotinol-5'-AMP via the phosphoramidate route.
Caption: Troubleshooting low yield in DCC coupling for Biotinol-5'-AMP synthesis.
Caption: Simplified degradation pathway of native this compound versus stable analogs.
References
Technical Support Center: 5'-RNA Biotinylation with Biotinyl-5'-AMP
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals increase the yield of 5'-biotinylated RNA when using Biotinyl-5'-AMP.
Troubleshooting Guide
Low or inconsistent yields are common challenges in the enzymatic 5'-biotinylation of RNA. This guide addresses potential issues in a question-and-answer format to help you diagnose and resolve problems in your workflow.
Q1: I am seeing very low or no biotinylated RNA. What are the most common causes?
Low biotinylation efficiency can stem from several factors, from the quality of your starting material to the reaction conditions. The most common issues include:
-
Poor RNA Quality: The starting RNA must be intact and free of contaminants. Degradation by RNases is a frequent cause of failed reactions.
-
Inactive Enzyme: The T4 RNA Ligase may have lost activity due to improper storage or multiple freeze-thaw cycles.
-
Suboptimal Reaction Conditions: The concentration of substrates, buffer components, and incubation parameters are critical for efficient ligation.
-
Issues with the 5'-End of the RNA: T4 RNA Ligase requires a 5'-monophosphate on the RNA for ligation. In vitro transcribed RNAs typically have a 5'-triphosphate that must be removed.[1][2]
Q2: My RNA is newly transcribed in vitro. Why isn't the biotinylation working?
In vitro transcribed RNA has a 5'-triphosphate which is not a substrate for T4 RNA Ligase. You must first dephosphorylate the RNA to generate a 5'-hydroxyl group, and then phosphorylate it to create the required 5'-monophosphate.
-
Dephosphorylation: Treat the RNA with an alkaline phosphatase, such as Calf Intestinal Phosphatase (CIP).[2]
-
Phosphorylation: After removing the phosphatase, use T4 Polynucleotide Kinase (PNK) and ATP to add a phosphate (B84403) group to the 5'-end.[1][2]
Q3: How can I improve the efficiency of the T4 RNA Ligase reaction itself?
Optimizing the ligation reaction is key to achieving high yields. Consider the following factors:
-
Enzyme Concentration: Ensure you are using an adequate amount of high-quality T4 RNA Ligase.
-
PEG as a Molecular Crowding Agent: The addition of Polyethylene Glycol (PEG) can significantly enhance ligation efficiency by increasing the effective concentration of reactants.[3] Concentrations around 25% PEG 8000 have been shown to be effective.[3]
-
Substrate Concentrations: High concentrations of both the RNA acceptor and the this compound donor are generally required for efficient ligation with T4 RNA Ligase.
-
Incubation Time and Temperature: Typical incubation conditions are 37°C for 30-60 minutes or 16°C overnight.[4] Longer incubation at a lower temperature can sometimes improve yields, especially for difficult substrates.
Q4: My RNA has a complex secondary structure. Could this be affecting the yield?
Yes, significant secondary structures at the 5'-end of the RNA can hinder the access of T4 RNA Ligase to the ligation site.[1][5]
-
Denaturation Step: Consider a brief heat denaturation of your RNA followed by snap-cooling on ice immediately before setting up the ligation reaction. This can help to linearize the 5'-end.
-
Splint-Mediated Ligation: For highly structured RNAs, using a short DNA "splint" oligonucleotide that is complementary to the 5'-end of the RNA can help to make the end more accessible to the enzyme.[6][7]
Q5: How do I know if my biotinylation reaction was successful?
It is crucial to verify the outcome of the labeling reaction before proceeding to downstream applications.
-
Gel Shift Assay: The most common method is to run the reaction products on a denaturing polyacrylamide gel. Biotinylated RNA will migrate slower than unlabeled RNA, resulting in a "shift" in the band position. This shift is more pronounced when streptavidin is added to the sample, as the large protein complex dramatically retards the RNA's migration.
-
Dot Blot: Spot the reaction mixture onto a nitrocellulose membrane and probe with streptavidin conjugated to an enzyme like Horseradish Peroxidase (HRP) for colorimetric or chemiluminescent detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an adenylated biotin (B1667282) derivative. In the context of 5'-end labeling, T4 RNA Ligase transfers the biotin moiety to the 5'-monophosphate of the target RNA, releasing AMP. This is a modification of the enzyme's natural activity, which typically joins a 3'-hydroxyl of a donor molecule to a 5'-phosphate of an acceptor.
Q2: Can I use T4 DNA Ligase for 5'-biotinylation of RNA?
While less common for this specific application, T4 DNA ligase can be used to adenylate RNA in a splint-dependent manner, which could then be used in subsequent enzymatic steps.[6][8] However, for direct ligation of a biotin group, T4 RNA Ligase is the standard enzyme.
Q3: What are the critical components of the T4 RNA Ligase reaction buffer?
A typical 10X buffer for T4 RNA Ligase contains Tris-HCl (pH ~7.8), MgCl₂, DTT, and ATP.[4] It is important to use the buffer provided by the enzyme manufacturer and to avoid RNase contamination.
Q4: How do I remove unreacted this compound after the reaction?
Excess biotin can interfere with downstream applications that use streptavidin. It is essential to purify the biotinylated RNA.
-
Spin Columns: Use a size-exclusion spin column designed for nucleotide removal.[2]
-
Ethanol (B145695) Precipitation: Ethanol precipitation can effectively remove unincorporated small molecules.
-
Denaturing PAGE Purification: Excising the band corresponding to the biotinylated RNA from a polyacrylamide gel provides the highest purity.
Q5: Does the position of the biotin label (5'-end vs. 3'-end) matter?
Yes, the choice of labeling end can be important. 5'-end labeling is ideal when the 3'-end needs to remain unmodified for subsequent enzymatic reactions, such as reverse transcription or ligation.[9] Conversely, if the 5'-end is involved in critical interactions or requires a cap structure, 3'-end labeling would be preferred.[6]
Experimental Protocols
Protocol 1: Preparation of 5'-Monophosphorylated RNA from In Vitro Transcripts
This protocol is for researchers starting with in vitro transcribed RNA which has a 5'-triphosphate.
A. Dephosphorylation (Removal of 5'-Triphosphate)
-
In an RNase-free tube, combine:
-
RNA (0.1–10 pmol): x µL
-
10X Dephosphorylation Buffer: 2 µL
-
Calf Intestinal Phosphatase (CIP) (1 U/µL): 1 µL
-
Nuclease-free Water: to a final volume of 20 µL
-
-
Incubate at 37°C for 60 minutes.
-
Inactivate the CIP by phenol/chloroform extraction followed by ethanol precipitation, or by using a dedicated phosphatase removal reagent.[2]
-
Resuspend the RNA pellet in nuclease-free water.
B. Phosphorylation (Addition of 5'-Monophosphate)
-
In an RNase-free tube, combine:
-
Dephosphorylated RNA from the previous step: x µL
-
10X T4 PNK Buffer: 2 µL
-
T4 Polynucleotide Kinase (PNK): 1 µL
-
10 mM ATP: 1 µL
-
Nuclease-free Water: to a final volume of 20 µL
-
-
Incubate at 37°C for 60 minutes.
-
Proceed directly to the biotinylation reaction or purify the RNA if necessary.
Protocol 2: 5'-Biotinylation with this compound
-
In an RNase-free tube, set up the following reaction on ice:
-
5'-Monophosphorylated RNA (10-50 pmol): x µL
-
10X T4 RNA Ligase Buffer: 5 µL
-
This compound (1 mM stock): 5 µL
-
T4 RNA Ligase 1 (10 U/µL): 2 µL
-
50% PEG 8000 (optional, but recommended): 10 µL
-
Nuclease-free Water: to a final volume of 50 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate at 16°C overnight or at 37°C for 1-2 hours.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purify the biotinylated RNA using a suitable method (e.g., spin column or ethanol precipitation) to remove excess this compound.
Quantitative Data Summary
The efficiency of RNA biotinylation is influenced by several reaction parameters. The tables below summarize key variables for optimization.
Table 1: Effect of PEG on Ligation Efficiency
| PEG 8000 Concentration | Relative Ligation Efficiency | Notes |
| 0% | Baseline | Standard reaction without crowding agent. |
| 15% | Moderate Increase | Noticeable improvement in product formation. |
| 25% | High Increase | Often cited as optimal for difficult ligations.[3] |
| >30% | May Decrease | High viscosity can inhibit enzyme activity. |
Table 2: General Reaction Condition Optimization
| Parameter | Recommended Range | Notes |
| RNA Concentration | 1 - 10 µM | Higher concentrations can drive the reaction forward. |
| This compound | 100 - 200 µM | A molar excess over the RNA is required. |
| T4 RNA Ligase 1 | 0.4 - 1 U/µL | Titrate for your specific RNA substrate. |
| Incubation Temp. | 16°C - 37°C | 16°C overnight may improve yield for structured RNA.[4] |
| Incubation Time | 1 - 16 hours | Longer times may be needed for lower temperatures. |
Visualizations
Caption: Workflow for 5'-biotinylation of in vitro transcribed RNA.
Caption: Troubleshooting decision tree for low biotinylation yield.
References
- 1. RNA labeling with Biotin - Molecular Biology [protocol-online.org]
- 2. Protocol for 5' End Labeling RNA | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Simple methods for the 3′ biotinylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing splinted ligation of highly structured small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Efficient RNA 5'-adenylation by T4 DNA ligase to facilitate practical applications. | Semantic Scholar [semanticscholar.org]
- 9. vectorlabs.com [vectorlabs.com]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotinyl-5'-AMP vs. Chemical Alternatives
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins and other macromolecules is an indispensable tool for detection, purification, and functional analysis. The choice of biotinylation reagent is a critical decision that dictates the specificity, efficiency, and potential impact on the biological activity of the target molecule. This guide provides an objective comparison of enzymatic biotinylation, which proceeds via a Biotinyl-5'-AMP intermediate, with widely used chemical biotinylation reagents.
This comparison will delve into the fundamental mechanisms, performance characteristics, and experimental considerations for each approach, supported by experimental data and detailed protocols to inform the selection of the optimal biotinylation strategy for your research needs.
At a Glance: Key Differences
| Feature | Enzymatic Biotinylation (via this compound) | Chemical Biotinylation (e.g., NHS-Biotin) |
| Mechanism | ATP-dependent, catalyzed by biotin ligase (e.g., BirA) | Chemical reaction with specific functional groups |
| Specificity | Site-specific at a defined recognition sequence (e.g., AviTag)[1][2][3] | Targets abundant functional groups (e.g., primary amines on lysines)[4][5] |
| Product Homogeneity | Homogeneous, 1:1 biotin-protein ratio[2] | Heterogeneous, variable number of biotins per protein |
| Control over Labeling Site | High, determined by the location of the recognition tag[1] | Limited, dependent on the location of accessible functional groups |
| Potential Impact on Function | Minimal, as labeling is at a predetermined site[1] | Can disrupt function if labeling occurs in active or binding sites |
| In Vivo/In Vitro | Can be performed both in vivo and in vitro[1] | Primarily in vitro; some cell-permeable reagents exist[4][5] |
| Requirements | Genetically encoded tag, biotin ligase, ATP, biotin[2] | Purified protein, chemical reagent |
Delving Deeper: Mechanisms and Workflows
Enzymatic Biotinylation: The Role of this compound
Enzymatic biotinylation offers unparalleled specificity through the use of biotin protein ligases (BPLs), such as the well-characterized E. coli BirA.[6] This process occurs in a two-step reaction. First, the BPL catalyzes the activation of biotin with ATP to form a highly reactive intermediate, This compound .[7][8][9] This activated biotin remains bound to the enzyme's active site.[10] In the second step, the ligase recognizes a specific 15-amino acid sequence, known as the AviTag, which has been genetically fused to the protein of interest. The activated biotinyl group is then transferred from this compound to a specific lysine (B10760008) residue within the AviTag, resulting in a site-specifically biotinylated protein.[3]
A variation of this enzymatic approach is proximity-dependent biotinylation (BioID) , which utilizes a mutant BirA (BirA*) that has a lower affinity for this compound.[11] This causes the reactive intermediate to be released from the active site, allowing it to biotinylate lysine residues on nearby proteins within a radius of approximately 10 nm.[12] This technique is invaluable for mapping protein-protein interactions and the composition of cellular compartments.[13][14][15][16] More recent developments like TurboID and miniTurboID offer significantly faster labeling kinetics compared to the original BioID.[17][18][19]
Chemical Biotinylation: A Versatile Alternative
Chemical biotinylation reagents are a diverse class of molecules designed to react with specific functional groups on proteins and other macromolecules. The most common type is amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters of biotin (e.g., NHS-biotin).[4][5][20] These reagents efficiently react with primary amines (-NH2), found on the side chains of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[4]
Other classes of chemical biotinylation reagents target different functional groups, including:
-
Sulfhydryl-reactive reagents (e.g., maleimide-biotin): Target cysteine residues.
-
Carboxyl-reactive reagents: Target aspartic and glutamic acid residues.
-
Carbonyl-reactive reagents: Target oxidized carbohydrates.
-
Photoreactive reagents: Non-specifically react upon exposure to UV light.
The choice of chemical reagent depends on the target molecule and the desire to avoid modifying specific residues that may be critical for its function.
Performance Comparison
While direct quantitative head-to-head comparisons in a single study are limited, performance characteristics can be inferred from the mechanisms and available data.
| Performance Metric | Enzymatic Biotinylation (via this compound) | Chemical Biotinylation (e.g., NHS-Biotin) | Supporting Evidence |
| Labeling Efficiency | High, can approach 100% with optimized conditions.[21] | Variable, dependent on reagent concentration, pH, and number of accessible target groups.[4] | Enzymatic reactions are highly efficient due to the specific enzyme-substrate interaction. Chemical reactions can be driven to high levels of modification, but this increases the risk of off-target effects and protein inactivation. |
| Specificity & Off-Target Effects | Highly specific for the recognition tag with virtually no off-target labeling.[1] | Can have off-target reactions with other nucleophilic residues (e.g., serine, tyrosine) under certain conditions.[2] | Mass spectrometry analysis confirms the site-specific nature of enzymatic biotinylation.[22][23][24] Studies on NHS-biotin have shown potential for modification of residues other than primary amines.[25] |
| Impact on Protein Function | Minimal, as the modification site is predetermined and can be placed away from functional domains.[1] | Can be significant if labeling occurs within active sites, binding interfaces, or other functionally important regions.[2] | The site-specific nature of enzymatic biotinylation preserves protein function. The random nature of chemical biotinylation can lead to a loss of activity, which needs to be empirically tested. |
| Reaction Kinetics | Slower, typically requiring 30 minutes to a few hours for completion in vitro.[21][26] Proximity labeling methods like BioID require longer incubation times (hours), while TurboID is much faster (minutes).[17][18] | Fast, typically complete within 30-60 minutes at room temperature.[4] | The reaction rate of BirA has been characterized, with a Kcat of approximately 1 s⁻¹.[26] NHS-ester reactions with primary amines are generally rapid under appropriate pH conditions.[27] |
Experimental Protocols
In Vitro Enzymatic Biotinylation using BirA
This protocol describes the in vitro biotinylation of a purified protein containing an AviTag.
Materials:
-
AviTag-fused protein of interest (POI)
-
Purified BirA enzyme
-
10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3)
-
10 mM ATP solution
-
10 mM D-biotin solution
-
100 mM MgCl₂
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components. A 1:10 to 1:20 molar ratio of BirA to your POI is a good starting point.
-
Purified AviTag-POI (to a final concentration of 10-50 µM)
-
10X Reaction Buffer (to a final concentration of 1X)
-
100 mM MgCl₂ (to a final concentration of 10 mM)
-
10 mM ATP (to a final concentration of 2.5 mM)
-
10 mM D-biotin (to a final concentration of 50 µM)
-
BirA enzyme
-
Nuclease-free water to the final volume.
-
-
Incubation: Mix gently and incubate the reaction at 30°C for 1-2 hours. For temperature-sensitive proteins, the reaction can be performed overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding EDTA to chelate Mg²⁺ or by heat inactivation (if the protein is stable).
-
Purification: Remove excess biotin, ATP, and the BirA enzyme using size-exclusion chromatography or another suitable purification method.
-
Verification: Confirm biotinylation using a streptavidin gel-shift assay or mass spectrometry.[2]
In Vitro Chemical Biotinylation using NHS-Biotin
This protocol describes the biotinylation of a purified protein using an amine-reactive NHS-ester of biotin.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS-Biotin in DMSO or DMF to create a 10-20 mg/mL stock solution.
-
Reaction Setup: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Add a 10- to 50-fold molar excess of the NHS-Biotin stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted biotin reagent and byproducts using a desalting column or dialysis.
-
Quantification: Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.[28][29]
Visualizing the Processes
Enzymatic Biotinylation Signaling Pathway
Caption: Enzymatic biotinylation via a this compound intermediate.
General Experimental Workflow for Biotinylation
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. apexbt.com [apexbt.com]
- 6. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|Activated Biotin Intermediate [benchchem.com]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0004220) [hmdb.ca]
- 9. P. aeruginosa Metabolome Database: this compound (PAMDB000655) [pseudomonas.umaryland.edu]
- 10. Active site conformational changes upon reaction intermediate this compound binding in biotin protein ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Marked by association: techniques for proximity-dependent labeling of proteins in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BioID: A Proximity-Dependent Labeling Approach in Proteomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proximity-Dependent Biotinylation for Identification of Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proximity-Dependent Biotinylation (BioID) of Integrin Interaction Partners | Springer Nature Experiments [experiments.springernature.com]
- 17. Proximity labeling - Wikipedia [en.wikipedia.org]
- 18. blog.addgene.org [blog.addgene.org]
- 19. Proximity Labeling for Weak Protein Interactions Study - Creative Proteomics [creative-proteomics.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. Welcome to Avidity [avidity.com]
- 22. Detection and Quantification of Biotinylated Sites for TurboID-Based Proximity Labeling Mass Spectrometry in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. avidity.com [avidity.com]
- 27. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Biotinyl-5'-AMP Incorporation: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of Biotinyl-5'-AMP incorporation is critical for the success of numerous applications, from elucidating protein-protein interactions to the development of targeted therapeutics. This guide provides an objective comparison of mass spectrometry with alternative validation methods, supported by experimental data and detailed protocols to inform your selection of the most appropriate technique.
The enzymatic incorporation of biotin (B1667282), via the activated intermediate this compound, is a cornerstone of modern molecular biology. This process, catalyzed by biotin protein ligases (BPLs), is essential for a variety of cellular functions and has been harnessed for powerful biotechnological tools such as proximity-dependent biotin identification (BioID). Accurate validation of this incorporation is paramount for data integrity and the advancement of research. This guide will delve into the quantitative and qualitative assessment of this compound incorporation, with a focus on the unparalleled capabilities of mass spectrometry.
Quantitative Comparison of Validation Methods
The choice of a validation method depends on several factors, including the required sensitivity, specificity, and the nature of the desired data. While traditional methods like the HABA assay provide a rapid estimation of biotinylation, they often lack the precision and depth of mass spectrometry.
| Feature | Mass Spectrometry (LC-MS/MS) | HABA Assay | Fluorescent-Based Assays | ELISA |
| Principle | Measures the mass-to-charge ratio of biotinylated peptides, enabling direct identification and quantification. | Colorimetric assay based on the displacement of HABA dye from avidin (B1170675) by biotin.[1][2] | Fluorometric assay based on the displacement of a quencher from a fluorescently labeled avidin.[2] | Enzyme-linked immunosorbent assay utilizing streptavidin-conjugated enzymes for detection.[2] |
| Data Output | Absolute quantification, precise localization of biotinylation sites, and determination of modification stoichiometry.[1] | Estimation of the average number of biotin molecules per protein.[1] | Relative or absolute quantification of biotin incorporation. | Semi-quantitative or quantitative determination of biotinylated protein. |
| Sensitivity | High (femtomole to attomole range). | Low to moderate (nanomole range).[3] | High (picomole to femtomole range). | High (picogram to nanogram range). |
| Specificity | Very high; can distinguish between biotinylated and non-biotinylated peptides and identify the exact site of modification. | Low; susceptible to interference from free biotin and compounds that absorb at 500 nm. | Moderate to high, depending on the specific assay design. | High, dependent on the specificity of the antibody and streptavidin. |
| Throughput | Lower, due to sample preparation and analysis time. | High. | High. | High. |
| Cost | High (instrumentation and expertise).[2] | Low.[2] | Moderate. | Moderate to high. |
| Key Advantages | Provides the most detailed and accurate information, including the precise location of biotinylation.[1] | Simple, rapid, and inexpensive for a quick estimation.[1] | Higher sensitivity than the HABA assay. | High sensitivity and specificity for detecting the biotinylated protein. |
| Key Disadvantages | Requires specialized equipment and expertise.[2] | Prone to inaccuracies due to steric hindrance and interference.[3][4] | Can be more expensive than the HABA assay. | Can be complex to set up and may not provide information on the degree of biotinylation per protein. |
Signaling Pathway and Experimental Workflows
To fully appreciate the validation process, it is essential to understand the underlying biological pathway and the experimental steps involved in each method.
This compound Formation and Transfer Pathway
The incorporation of biotin into proteins is a two-step enzymatic process. First, biotin and ATP are converted by Biotin Protein Ligase (BPL) into the highly reactive intermediate, this compound, with the release of pyrophosphate. In the second step, the activated biotin is transferred from this compound to a specific lysine (B10760008) residue on the acceptor protein, releasing AMP.[5]
Caption: The two-step enzymatic pathway of protein biotinylation.
Experimental Workflow: Mass Spectrometry-Based Validation
The validation of this compound incorporation using mass spectrometry involves a multi-step process, from sample preparation to data analysis. The "Direct Detection of Biotin-containing Tags" (DiDBiT) method, which involves digesting the proteins before enrichment of biotinylated peptides, has shown to significantly improve detection sensitivity.[6][7]
Caption: A typical workflow for the validation of biotinylation by mass spectrometry.
Detailed Experimental Protocols
Mass Spectrometry-Based Validation of this compound Incorporation
This protocol is a generalized procedure for the identification and quantification of biotinylated peptides from a complex protein mixture using LC-MS/MS.
1. Protein Extraction and Digestion: a. Lyse cells or tissues in a suitable buffer containing protease inhibitors. b. Determine the protein concentration using a standard assay (e.g., BCA). c. Denature the proteins by adding urea (B33335) to a final concentration of 8 M. d. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 1 hour at 37°C. e. Alkylate cysteine residues with iodoacetamide (B48618) at a final concentration of 20 mM for 30 minutes at room temperature in the dark. f. Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M. g. Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C. h. Stop the digestion by adding formic acid to a final concentration of 1%.
2. Enrichment of Biotinylated Peptides: a. Equilibrate streptavidin-coated magnetic beads with a wash buffer (e.g., PBS with 0.05% Tween-20). b. Add the digested peptide mixture to the equilibrated beads and incubate for 1-2 hours at room temperature with gentle rotation. c. Pellet the beads using a magnetic stand and discard the supernatant. d. Wash the beads extensively with a series of buffers to remove non-specifically bound peptides. A typical wash series could include:
- Wash Buffer (PBS, 0.05% Tween-20)
- High Salt Buffer (e.g., 1 M NaCl)
- Urea Wash (e.g., 2 M Urea in 50 mM Tris-HCl)
- Ammonium Bicarbonate (50 mM) e. Elute the biotinylated peptides from the beads using a solution containing a high concentration of organic solvent and acid (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).[8]
3. LC-MS/MS Analysis: a. Dry the eluted peptides in a vacuum centrifuge and resuspend in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water). b. Inject the sample onto a reverse-phase LC column. c. Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) into the mass spectrometer. d. Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant peptide ions for fragmentation (MS/MS).
4. Data Analysis: a. Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the MS/MS spectra. b. Search the data against a relevant protein database, specifying the biotin modification on lysine residues (and potentially other amino acids) as a variable modification. c. Quantify the abundance of the identified biotinylated peptides. d. Validate the identified biotinylation sites by manually inspecting the MS/MS spectra.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This protocol provides a quick estimation of the degree of biotinylation.
1. Reagent Preparation: a. Prepare a 10 mM HABA solution in 0.01 M sodium phosphate (B84403) buffer, pH 7.0. b. Prepare a 1 mg/mL avidin solution in the same buffer. c. Prepare the HABA/Avidin pre-mixed reagent by adding the HABA solution to the avidin solution until the absorbance at 500 nm is approximately 0.8-1.0.
2. Assay Procedure: a. Add a known amount of the biotinylated protein sample to a cuvette containing the HABA/Avidin reagent. b. Mix well and incubate for 5-10 minutes at room temperature. c. Measure the absorbance at 500 nm. d. The decrease in absorbance is proportional to the amount of biotin in the sample.
3. Calculation: a. Use the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex to calculate the concentration of biotin. b. Determine the biotin-to-protein molar ratio by dividing the molar concentration of biotin by the molar concentration of the protein.
Conclusion
While methods like the HABA assay offer a rapid and cost-effective means to estimate biotinylation, they are susceptible to inaccuracies and lack the detailed information required for many research and development applications. Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), stands as the gold standard for the validation of this compound incorporation. Its ability to provide precise, quantitative data on the extent and specific sites of biotinylation is unmatched. For researchers, scientists, and drug development professionals who require high-confidence data to drive their projects forward, investing in mass spectrometry-based validation is a critical step toward achieving robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0004220) [hmdb.ca]
- 6. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P. aeruginosa Metabolome Database: this compound (PAMDB000655) [pseudomonas.umaryland.edu]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Biotinyl-5'-AMP and Psoralen-Biotin for RNA Labeling
For researchers, scientists, and drug development professionals, the choice of RNA labeling methodology is critical for the success of a wide range of applications, from nucleic acid detection to the study of RNA-protein interactions. This guide provides an objective comparison of two prominent methods: enzymatic labeling using Biotinyl-5'-AMP and photochemical labeling with psoralen-biotin. We will delve into their mechanisms, performance, and provide detailed experimental protocols to inform your selection.
At the heart of many molecular biology techniques lies the ability to tag and track RNA molecules. Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone of these methods, enabling non-radioactive detection and affinity purification. Two distinct approaches to RNA biotinylation are the co-transcriptional incorporation of a biotinylated nucleotide analog, this compound, and the post-synthesis modification of RNA with a photoactivatable psoralen-biotin conjugate.
Mechanism of Action: A Tale of Two Strategies
This compound utilizes an enzymatic approach for site-specific labeling of the 5' end of an RNA molecule. This method involves the in vitro transcription of a DNA template in the presence of a T7 RNA polymerase and a biotin-adenosine 5'-monophosphate (AMP) conjugate. The T7 RNA polymerase initiates transcription with the this compound, incorporating a single biotin molecule at the very beginning of the newly synthesized RNA transcript.[1][2][3] This results in a uniformly 5'-end-labeled RNA population.
Psoralen-biotin , on the other hand, employs a photochemical strategy for labeling. Psoralen (B192213) is a planar, tricyclic compound that intercalates into the double-helical regions of DNA and RNA.[4][5] Upon exposure to long-wavelength ultraviolet (UV) light (around 350-365 nm), the psoralen moiety forms covalent crosslinks with pyrimidine (B1678525) bases, primarily thymine (B56734) and uracil (B121893).[4][5] When conjugated to biotin, this allows for the post-synthesis labeling of any RNA molecule containing accessible double-stranded regions.[4]
Performance Comparison: A Quantitative Look
| Feature | This compound (Enzymatic) | Psoralen-Biotin (Photochemical) |
| Labeling Strategy | Co-transcriptional | Post-synthesis |
| Labeling Site | Specifically at the 5' end | Internal, at uracil and other pyrimidine bases in double-stranded regions |
| Specificity | High, single biotin per transcript | Less specific, multiple biotins can be incorporated depending on sequence and structure |
| RNA Size Suitability | Particularly useful for RNA > 60 nucleotides[1][2][3] | Applicable to a wide range of RNA and DNA sizes |
| Reported Sensitivity | Standard | Reported to be 2 to 4 times more sensitive than enzymatic labeling with biotinylated nucleotides in Northern blot analysis[4] |
| Potential for RNA Perturbation | Minimal, as the label is at the terminus | Potential for altering RNA structure and function due to intercalation and covalent modification |
| Requirement for Specific Promoter | Yes, typically a T7 promoter for in vitro transcription[1][2][3] | No |
| UV Crosslinking Required | No | Yes |
Experimental Workflows and Signaling Pathways
To visualize the distinct processes of these two labeling methods, the following diagrams illustrate their experimental workflows.
References
- 1. Synthesis of biotin-AMP conjugate for 5' biotin labeling of RNA through one-step in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of biotin–AMP conjugate for 5′ biotin labeling of RNA through one-step in vitro transcription | Springer Nature Experiments [experiments.springernature.com]
- 4. BrightStar Psoralen-Biotin Labeled Probes | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Psoralen-PEG3-Biotin | AAT Bioquest [aatbio.com]
comparative analysis of different biotin ligases for Biotinyl-5'-AMP utilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various biotin (B1667282) ligases utilized in proximity-dependent labeling techniques. The focus is on the utilization of Biotinyl-5'-adenylate (Biotinyl-5'-AMP or bioAMP), the reactive intermediate central to these methods. Proximity labeling has become an indispensable tool for mapping protein-protein interactions, identifying constituents of cellular compartments, and elucidating dynamic biological processes. The evolution of biotin ligases from the wild-type E. coli BirA to highly efficient engineered variants like TurboID has significantly expanded the applications of this technology.
The Biotin Ligase Reaction Mechanism
Biotin ligases catalyze the covalent attachment of biotin to proteins through a conserved two-step mechanism. This process is fundamental to both their natural biological function and their application in proximity labeling.
-
Activation of Biotin: The ligase first catalyzes the condensation of biotin and ATP to form the highly reactive intermediate, this compound, with the release of pyrophosphate.[1][2]
-
Transfer of Biotin: In wild-type enzymes, the activated biotinyl moiety is transferred from bioAMP to a specific lysine (B10760008) residue on a cognate acceptor protein.[1] In the engineered mutants used for proximity labeling, mutations reduce the enzyme's affinity for bioAMP.[3][4] This causes the premature release of the reactive intermediate into the immediate vicinity, where it can covalently label lysine residues on any nearby proteins.[2][3][5]
This two-step process is visualized in the diagram below.
References
- 1. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promiscuous protein biotinylation by Escherichia coli biotin protein ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioID: A Method to Generate a History of Protein Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards improving proximity labeling by the biotin ligase BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted and proximity-dependent promiscuous protein biotinylation by a mutant Escherichia coli biotin protein ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Biotinyl-5'-AMP Systems vs. NHS-Ester Biotin for Targeted Biomolecule Labeling
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and drug discovery, biotinylation remains a cornerstone technique for the detection, purification, and immobilization of proteins and other macromolecules. The selection of the appropriate biotinylating agent is critical and is dictated by the specific experimental goals, particularly the need for labeling specificity versus broad reactivity. This guide provides a detailed comparison between two fundamentally different approaches to biotinylation: the enzymatic generation of Biotinyl-5'-AMP for highly specific labeling and the use of amine-reactive NHS-ester biotin (B1667282) for general, direct chemical modification.
Executive Summary
The primary distinction between these two methodologies lies in their mechanism of action and resulting specificity. Systems utilizing This compound , the activated form of biotin, rely on enzymes like Biotin Protein Ligase (BPL) to catalyze the covalent attachment of biotin to a specific lysine (B10760008) residue within a defined recognition sequence. This enzymatic approach offers unparalleled specificity, yielding a homogeneously labeled product with a precise 1:1 stoichiometry. This is the principle behind techniques like the AviTag™ system for site-specific protein modification and proximity-dependent biotinylation methods such as BioID and TurboID, which use a promiscuous biotin ligase to label proteins in the immediate vicinity of a protein of interest.
In contrast, NHS-ester biotin is a chemical labeling reagent that reacts non-specifically with primary amines, such as the side chains of lysine residues and the N-terminus of proteins.[1][2] This method is straightforward and widely applicable but results in a heterogeneous population of molecules with a random distribution and number of biotin tags.[2] This lack of specificity can lead to off-target effects and may compromise the biological activity of the labeled molecule if critical functional sites are modified.[2][3]
The choice between these two powerful techniques hinges on the specific requirements of the application. For studies demanding high precision, such as quantitative assays, structural biology, or the functional immobilization of proteins, the enzymatic approach using this compound is superior. For more general applications, like the overall labeling of a protein population for western blotting or simple affinity capture, the simplicity and cost-effectiveness of NHS-ester biotin may be advantageous.
Quantitative Data Comparison
| Feature | This compound (Enzymatic/Proximity Labeling) | NHS-Ester Biotin (Chemical Labeling) |
| Specificity | Site-specific at a defined recognition sequence (e.g., AviTag) or proximity-dependent within a nanometer radius (e.g., BioID).[2][4] | Non-specific, targets accessible primary amines (lysines, N-terminus).[2] |
| Homogeneity of Labeled Product | High; produces a uniform population of biotinylated molecules. | Low; results in a heterogeneous mixture with varying degrees and sites of biotinylation.[2] |
| Stoichiometry of Labeling | Precise 1:1 ratio for site-specific enzymatic labeling.[2] | Variable and difficult to control. |
| Potential for Off-Target Labeling | Low for site-specific methods; inherent to the design of proximity labeling. | High; can react with any exposed primary amine on non-target proteins. |
| Impact on Protein Function | Minimal for site-specific labeling as it occurs at a pre-determined, non-essential site.[5] | Can be significant if labeling occurs within active sites or protein-protein interaction domains.[6] |
| Workflow Complexity | More complex; may require genetic engineering to introduce a recognition tag or the expression of a biotin ligase. | Simple, one-step chemical reaction.[2] |
| Typical Applications | Site-specific protein immobilization, quantitative proteomics, protein-protein interaction studies (BioID), live-cell labeling.[4][5] | General protein detection (Western blotting, ELISA), affinity purification of abundant proteins, cell surface labeling.[5][7] |
Signaling Pathways and Experimental Workflows
This compound Generation and Enzymatic Biotinylation
The enzymatic biotinylation process is a two-step reaction catalyzed by a biotin ligase, such as E. coli BirA.[2][8] First, the enzyme activates biotin using ATP to form the reactive intermediate, this compound.[2][8] This intermediate is then transferred to a specific lysine residue within a recognition sequence (e.g., AviTag) on the target protein.[2][9]
NHS-Ester Biotin Chemical Labeling Workflow
The chemical biotinylation workflow using NHS-ester biotin is a direct, one-step process. The NHS ester reacts with primary amines on the protein surface in a nucleophilic acyl substitution reaction, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[6]
Experimental Protocols
I. Site-Specific Enzymatic Biotinylation in vitro
This protocol is for the in vitro biotinylation of a purified protein containing a recognition sequence (e.g., AviTag™) using BirA biotin ligase.
Materials:
-
Purified AviTag-fusion protein in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
BirA biotin ligase.
-
10 mM Biotin solution.
-
200 mM ATP solution.
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Streptavidin-conjugated reporter (e.g., HRP-streptavidin) for validation.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components. The final concentration of the target protein is recommended to be between 1 to 5 mg/mL.
-
AviTag-fusion protein (to a final concentration of 1-5 mg/mL).
-
10 mM Biotin (to a final concentration of 0.1-0.3 mM).
-
200 mM ATP (to a final concentration of at least 5 mM).
-
BirA ligase (typically a 1:20 to 1:40 molar ratio of ligase to target protein).
-
Reaction Buffer to the final volume.
-
-
Incubation: Incubate the reaction mixture for 1 hour at 30°C. For less stable proteins, the incubation can be performed for a longer duration at a lower temperature (e.g., overnight at 4°C).
-
Quenching (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate Mg2+, which is required for ligase activity.
-
Purification: Remove excess biotin and other reaction components by buffer exchange using a desalting column or dialysis.
-
Validation: Confirm biotinylation by Western blot analysis using a streptavidin-HRP conjugate or by a gel-shift assay with streptavidin.
II. Chemical Biotinylation of Proteins using NHS-Ester Biotin
This protocol provides general guidelines for biotinylating a purified protein using an NHS-ester biotin reagent.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
NHS-ester biotin.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis equipment.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the NHS-ester reaction.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin in DMSO or DMF to create a 10 mM stock solution. Do not prepare aqueous stock solutions for storage as the NHS-ester hydrolyzes rapidly.[10]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and byproducts using a desalting column or dialysis against a suitable buffer.
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be estimated using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10]
Conclusion
The choice between this compound-generating systems and NHS-ester biotin is a critical decision in experimental design. For applications where specificity, homogeneity, and preservation of protein function are paramount, the enzymatic approach is the clear choice. This method provides a level of control that is unattainable with chemical methods. Conversely, when the goal is general labeling for detection or when the introduction of a recognition tag is not feasible, NHS-ester biotin offers a simple and effective solution. By understanding the fundamental differences in their mechanisms and performance characteristics, researchers can select the optimal biotinylation strategy to achieve reliable and meaningful results.
References
- 1. The development of proximity labeling technology and its applications in mammals, plants, and microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. What is BiotinylationProtein? | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Biotin Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. Structure and selectivity in post‐translational modification: attaching the biotinyl–lysine and lipoyl–lysine swinging arms in multifunctional enzymes | The EMBO Journal [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Specificity of Biotinyl-5'-AMP-Mediated Labeling: A Comparative Guide to Proximity Labeling Techniques
For researchers, scientists, and drug development professionals, understanding the nuances of protein-protein interactions is paramount. Proximity labeling (PL) has emerged as a powerful tool for mapping these interactions within the native cellular environment. This guide provides an objective comparison of Biotinyl-5'-AMP-mediated labeling, the cornerstone of BioID and its successor TurboID, with the alternative peroxidase-based APEX2 method. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
At the heart of the BioID and TurboID techniques lies the enzymatic generation of a reactive intermediate, this compound (Bio-AMP). This process is catalyzed by a promiscuous biotin (B1667282) ligase, which, when fused to a protein of interest, releases Bio-AMP to covalently label proximal proteins on accessible lysine (B10760008) residues. The specificity of this labeling is a critical factor in the accuracy of interaction mapping. While wild-type biotin protein ligases exhibit extremely high specificity for their single substrate, the mutant versions employed in proximity labeling are engineered for promiscuity, allowing them to label a neighborhood of proteins.[1][2]
Comparative Performance of Proximity Labeling Methods
The choice between biotin ligase-based methods (BioID, TurboID) and peroxidase-based methods (APEX2) depends on the specific experimental goals, as each presents distinct advantages and limitations regarding labeling speed, specificity, and potential for cellular toxicity.
| Feature | BioID | TurboID | APEX2 |
| Enzyme | BirA* (mutant E. coli biotin ligase) | Engineered promiscuous biotin ligase | Engineered ascorbate (B8700270) peroxidase |
| Reactive Intermediate | This compound | This compound | Biotin-phenoxyl radical |
| Labeled Residues | Lysine | Lysine | Tyrosine and other electron-rich amino acids |
| Labeling Time | 18-24 hours[3] | ~10 minutes[4] | ~1 minute[5] |
| Labeling Radius | ~10 nm[2] | ~10 nm[6] | ~20 nm[6] |
| Toxicity | Low (requires excess biotin) | Low (requires excess biotin) | Higher (requires H₂O₂ which can be toxic)[4] |
| Temporal Resolution | Low | High | High |
Quantitative Comparison of Identified Proteins:
A key metric for evaluating proximity labeling methods is the number and nature of the identified proteins. The following table summarizes findings from a comparative study of miniTurbo (a smaller, efficient version of TurboID) and APEX2 for identifying the interactome of the DNA/RNA-binding protein TDP-43.
| Method | Number of High-Confidence Interactors | Overlap with Known TDP-43 Interactors |
| miniTurbo-TDP-43 | 136 | Greater overlap |
| APEX2-TDP-43 | 423 | Less overlap |
Data from a study assessing different labeling enzymes and streptavidin resins.
Another study comparing TurboID and APEX2 across different cellular compartments revealed distinct protein profiles. TurboID identified a greater number of membrane proteins and those associated with RNA processing and protein localization.[6][7] In contrast, APEX2 enriched for proteins involved in metabolic pathways.[6][7] These findings highlight that the choice of enzyme can introduce bias into the identified proteome, a critical consideration during experimental design.[6]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of proximity labeling experiments. Below are generalized protocols for BioID, TurboID, and APEX2.
BioID Experimental Protocol
-
Construct Generation: Fuse the gene of your protein of interest (POI) in-frame with the BioID ligase in a suitable expression vector.
-
Cell Line Generation: Establish a stable cell line expressing the BioID-POI fusion protein. Validate expression levels and subcellular localization via Western blot and immunofluorescence.
-
Biotin Labeling: Induce biotinylation by supplementing the cell culture medium with 10-50 µM biotin for 15-18 hours.
-
Cell Lysis: Harvest cells and lyse them under denaturing conditions to stop the biotinylation reaction and solubilize proteins.
-
Streptavidin Pulldown: Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the captured proteins into peptides using trypsin while they are still bound to the beads.
-
Mass Spectrometry Analysis: Elute the peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins significantly enriched in the BioID-POI sample compared to negative controls (e.g., cells expressing BioID alone).
TurboID Experimental Protocol
The protocol for TurboID is similar to BioID, with the key difference being the labeling time.
-
Construct Generation and Validation: As with BioID, create and validate a stable cell line expressing the TurboID-POI fusion protein.
-
Biotin Labeling: Add biotin to the cell culture medium and incubate for a much shorter duration, typically around 10 minutes.
-
Quenching and Cell Lysis: Stop the reaction by placing the cells on ice and adding a quenching buffer, followed by cell lysis.
-
Streptavidin Pulldown, Washing, Digestion, and MS Analysis: These steps are analogous to the BioID protocol.
APEX2 Experimental Protocol
-
Construct Generation and Validation: Generate and validate a stable cell line expressing the APEX2-POI fusion protein.
-
Biotin-Phenol Incubation: Incubate the cells with biotin-phenol for 30 minutes.
-
H₂O₂ Treatment: Initiate the labeling reaction by adding H₂O₂ to the medium and incubating for approximately 1 minute.
-
Quenching and Cell Lysis: Quench the reaction with an antioxidant solution, followed by cell lysis.
-
Streptavidin Pulldown, Washing, Digestion, and MS Analysis: These subsequent steps are similar to the biotin ligase-based methods.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. Proximity labeling in mammalian cells with TurboID and split-TurboID [mabnus.com]
- 2. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TurboID-Based Proximity Labeling: A Method to Decipher Protein–Protein Interactions in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APEX2 and TurboID define unique subcellular proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APEX2 and TurboID define unique subcellular proteomes - CSHL Scientific Digital Repository [repository.cshl.edu]
Comparative Guide to Cross-Reactivity of Antibodies Against Biotinyl-5'-AMP Labeled Molecules
For researchers, scientists, and drug development professionals utilizing antibodies targeting Biotinyl-5'-AMP, understanding the antibody's specificity is paramount for generating reliable and reproducible data. This compound is a key intermediate in the biotinylation of proteins, catalyzed by biotin (B1667282) protein ligase (BPL).[1][2][3][4][5] An antibody specific to this molecule has significant potential in studying enzyme kinetics, screening for BPL inhibitors, and developing novel diagnostic assays. However, the inherent structure of this compound—a conjugate of biotin and adenosine (B11128) monophosphate (AMP)—presents a risk of cross-reactivity with its constituent parts or other structurally similar molecules.
This guide provides a framework for assessing the cross-reactivity of antibodies against this compound. While direct comparative data for commercially available anti-Biotinyl-5'-AMP antibodies is not readily found in published literature, we present the essential experimental protocols and data presentation formats necessary for a rigorous validation of such an antibody.
Understanding Potential Cross-Reactivity
An antibody raised against this compound may recognize the entire molecule, the biotin moiety, the 5'-AMP moiety, or the phosphodiester linkage. Therefore, potential cross-reactivity with the following molecules should be investigated:
-
Biotin: The vitamin precursor to the active intermediate.
-
5'-Adenosine Monophosphate (5'-AMP): The nucleotide component of the intermediate.
-
Adenosine Triphosphate (ATP): A substrate in the formation of this compound.
-
Biotinylated Proteins: Proteins that have been post-translationally modified with biotin.
-
Other Adenylated Molecules: Molecules containing a 5'-AMP modification.
Data Presentation: Comparative Binding Analysis
Quantitative data from cross-reactivity studies should be summarized for clear comparison. The following tables provide a template for presenting results from competitive ELISA experiments, which are a gold standard for determining antibody specificity.
Table 1: Competitive ELISA for Anti-Biotinyl-5'-AMP Antibody Specificity
| Competitor Molecule | IC50 (nM) | Relative Cross-Reactivity (%) |
| This compound | Value | 100 |
| Biotin | Value | Value |
| 5'-AMP | Value | Value |
| ATP | Value | Value |
| Biotinylated BSA | Value | Value |
IC50 is the concentration of the competitor that inhibits 50% of the antibody binding to the coated this compound antigen. Relative cross-reactivity is calculated as (IC50 of this compound / IC50 of Competitor) x 100.
Table 2: Western Blot Analysis of Cross-Reactivity
| Target Protein on Membrane | Signal Detected with Anti-Biotinyl-5'-AMP Antibody? | Relative Signal Intensity (%) |
| This compound conjugated to Carrier Protein | Yes | 100 |
| Biotinylated BSA | Yes/No | Value |
| Non-biotinylated BSA | No | 0 |
| Cell Lysate (untreated) | Yes/No | Value |
| Cell Lysate (with BPL inhibition) | Yes/No | Value |
Experimental Protocols
Detailed methodologies are critical for obtaining reliable and reproducible cross-reactivity data.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to quantify the specificity of an anti-Biotinyl-5'-AMP antibody by measuring how effectively various related molecules compete with this compound for antibody binding.
Materials:
-
96-well microtiter plates
-
This compound conjugated to a carrier protein (e.g., BSA)
-
Anti-Biotinyl-5'-AMP antibody
-
HRP-conjugated secondary antibody
-
Competitor molecules: this compound, Biotin, 5'-AMP, ATP, Biotinylated BSA
-
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of this compound-BSA solution (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the competitor molecules. In separate tubes, pre-incubate a fixed, non-saturating concentration of the anti-Biotinyl-5'-AMP antibody with each dilution of the competitor molecules for 1-2 hours at room temperature.
-
Binding: Add 100 µL of the antibody/competitor mixtures to the coated wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each competitor.
Western Blot Protocol for Specificity Testing
This protocol assesses the antibody's ability to detect this compound-labeled molecules on a membrane and its cross-reactivity with biotinylated proteins.
Materials:
-
SDS-PAGE apparatus and reagents
-
Nitrocellulose or PVDF membrane
-
Transfer apparatus
-
Protein samples: this compound-carrier protein conjugate, biotinylated protein (e.g., Biotinylated BSA), non-biotinylated protein (negative control)
-
Anti-Biotinyl-5'-AMP antibody
-
HRP-conjugated secondary antibody
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system (X-ray film or digital imager)
Procedure:
-
Protein Separation: Separate the protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[6][7]
-
Primary Antibody Incubation: Incubate the membrane with the anti-Biotinyl-5'-AMP antibody (at an optimized dilution in blocking buffer) overnight at 4°C with gentle shaking.[6][8]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer’s instructions.[7] Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Expose the membrane to X-ray film or capture the signal with a digital imaging system.
-
Analysis: Compare the signal intensity for each lane to assess cross-reactivity.
Visualizing Experimental Workflows and Molecular Relationships
Diagrams are essential for illustrating complex processes and relationships. The following are generated using Graphviz (DOT language) to meet standardized visualization requirements.
Conclusion
The specificity of an antibody against this compound is critical for its effective use in research and development. Due to the composite nature of the target molecule, rigorous testing for cross-reactivity against its constituent parts—biotin and 5'-AMP—as well as related molecules like ATP and biotinylated proteins is not just recommended, but essential. The protocols and data presentation formats provided in this guide offer a standardized framework for researchers to validate their anti-Biotinyl-5'-AMP antibodies, ensuring data integrity and experimental success. By systematically evaluating potential off-target binding, scientists can confidently employ these valuable reagents in their studies of biotin metabolism and beyond.
References
- 1. Improved Synthesis of Biotinol-5′-AMP: Implications for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active site conformational changes upon reaction intermediate this compound binding in biotin protein ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|Activated Biotin Intermediate [benchchem.com]
- 4. P. aeruginosa Metabolome Database: this compound (PAMDB000655) [pseudomonas.umaryland.edu]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0004220) [hmdb.ca]
- 6. CST | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. novopro.cn [novopro.cn]
- 9. benchchem.com [benchchem.com]
The Direct Force in Biotin-Mediated Gene Regulation: A Comparative Guide to Biotinyl-5'-AMP
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of gene regulation is paramount. While biotin (B1667282) is widely recognized for its role as a vitamin and coenzyme, its function in gene expression is more complex, involving an activated intermediate: Biotinyl-5'-adenylate (Biotinyl-5'-AMP). This guide provides a comprehensive comparison of this compound with its precursor, biotin, and other alternatives in gene regulation studies, supported by experimental data, detailed protocols, and pathway visualizations.
Biotin itself is not the direct effector in the repression of the biotin (bio) operon in organisms like Escherichia coli. Instead, it must be enzymatically converted to this compound. This activated molecule then acts as the true corepressor, binding to the biotin repressor protein (BirA in E. coli), which in turn binds to the bio operator DNA sequence to block transcription.[1][2][3] This distinction is crucial for accurately interpreting and designing experiments in gene regulation. In mammals, this compound, synthesized by holocarboxylase synthetase (HCS), is also implicated as a signaling molecule in a pathway proposed to involve soluble guanylate cyclase (sGC) and cGMP-dependent protein kinase (PKG).[4][5]
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound as a corepressor is demonstrably higher than that of biotin, particularly in direct binding assays. The following table summarizes key quantitative data from studies on the E. coli bio operon.
| Compound | Assay | Parameter | Value | Reference |
| This compound | DNA Filter-Binding Assay | K0.5 (half-maximal binding) | 1.1 nM | [1][3] |
| Biotin | DNA Filter-Binding Assay | K0.5 (half-maximal binding) | 1 µM (1000 nM) | [1][3] |
| This compound | In Vitro Transcription-Translation | K0.5 (half-maximal repression) | 10 nM | [1][3] |
| Biotin | In Vitro Transcription-Translation | K0.5 (half-maximal repression) | 7.1 nM | [1][3] |
Note: In the in vitro transcription-translation system, the presence of ATP and the repressor preparation allows for the conversion of biotin to this compound, explaining the comparable efficacy.
Alternative Molecules for Studying Biotin-Mediated Regulation
While this compound is the natural corepressor, several synthetic analogs have been developed for research purposes, primarily as inhibitors of the activating enzymes (Biotin Protein Ligases like BirA and HCS).
| Alternative | Primary Mechanism | Application | Reference |
| Biotinol-5'-AMP | Acyl-AMP mimic; competitive inhibitor of Biotin Protein Ligase (BPL) | Studying BPL kinetics; antibacterial discovery | [6][7] |
| β-keto and β-hydroxyphosphonate analogs of this compound | Nonhydrolyzable isosteres; competitive inhibitors of Holocarboxylase Synthetase (HLCS) | Probing HLCS function and its role in biotinylation events | [6] |
For broader gene regulation studies, systems like the tetracycline-inducible (Tet-On/Tet-Off) or IPTG-inducible lac operon offer alternative methods for controlling gene expression with small molecules.[8][9][10] These systems provide robust, switchable control and are widely used in mammalian cells.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms discussed, the following diagrams illustrate the key pathways and a general experimental workflow for studying corepressor activity.
Experimental Protocols
Key Experiment 1: DNA Filter-Binding Assay
This assay measures the affinity of a protein (repressor) for a specific DNA sequence (operator) in the presence of a corepressor. It relies on the principle that protein-DNA complexes are retained by a nitrocellulose filter, while free, double-stranded DNA passes through.[2][11][12]
Methodology:
-
Preparation of Reagents:
-
Synthesize and purify the operator DNA sequence. Radiolabel the DNA, typically at the 5' end with 32P-ATP and T4 polynucleotide kinase.
-
Purify the repressor protein (e.g., BirA).
-
Prepare a series of dilutions of the corepressor (this compound or biotin) in binding buffer.
-
-
Binding Reaction:
-
In a series of microcentrifuge tubes, combine a constant amount of radiolabeled operator DNA and a constant amount of the repressor protein.
-
Add the varying concentrations of the corepressor to each tube.
-
Include control reactions with no repressor and/or no corepressor.
-
Incubate the reactions at an appropriate temperature (e.g., 37°C) for a sufficient time to allow binding to reach equilibrium (e.g., 20-30 minutes).
-
-
Filtration:
-
Set up a vacuum filtration apparatus with nitrocellulose filters. Pre-wet the filters with wash buffer.
-
Apply each binding reaction to a separate filter under a gentle vacuum.
-
Wash each filter with a small volume of cold wash buffer to remove unbound DNA.
-
-
Quantification and Analysis:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Plot the amount of bound DNA (cpm) against the concentration of the corepressor.
-
Determine the K0.5, the concentration of corepressor required for half-maximal binding, from the resulting saturation curve.
-
Key Experiment 2: In Vitro Coupled Transcription-Translation Assay
This assay measures the ability of a corepressor to inhibit the synthesis of a protein from a specific gene in a cell-free system.[1][3][13]
Methodology:
-
Preparation of Template and System:
-
Prepare a DNA template containing the gene of interest (e.g., a gene from the bio operon) under the control of its native promoter and operator.
-
Use a commercially available or lab-prepared E. coli S30 extract system, which contains all the necessary machinery for transcription and translation (ribosomes, RNA polymerase, tRNAs, etc.).
-
-
Reaction Setup:
-
In a series of tubes, combine the S30 extract, a reaction mix containing amino acids (one of which is radiolabeled, e.g., 35S-methionine), an energy source (ATP, GTP), and the DNA template.
-
Add varying concentrations of the corepressor (this compound or biotin) to the reactions.
-
Include a control reaction with no corepressor.
-
-
Incubation:
-
Incubate the reactions at 37°C for a set period (e.g., 60-90 minutes) to allow for transcription and translation to occur.
-
-
Analysis of Protein Synthesis:
-
Stop the reactions by adding a suitable reagent (e.g., RNase or by placing on ice).
-
Precipitate the newly synthesized proteins using an acid like trichloroacetic acid (TCA).
-
Collect the precipitated protein on a filter and wash to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the precipitated protein using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of repression for each corepressor concentration relative to the no-corepressor control.
-
Plot the percentage of repression against the corepressor concentration to determine the K0.5 for repression.
-
References
- 1. Biotinyl 5'-adenylate: corepressor role in the regulation of the biotin genes of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Biotinyl 5'-adenylate: corepressor role in the regulation of the biotin genes of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0004220) [hmdb.ca]
- 5. P. aeruginosa Metabolome Database: this compound (PAMDB000655) [pseudomonas.umaryland.edu]
- 6. β-Keto and β-hydroxyphosphonate analogs of biotin-5’-AMP are inhibitors of holocarboxylase synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Synthesis of Biotinol-5'-AMP: Implications for Antibacterial Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule-inducible gene regulatory systems in mammalian cells: progress and design principles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Filter binding assay - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
TurboID vs. BioID2: A Comparative Guide to Proximity-Dependent Biotinylation
In the landscape of proteomics, the ability to map protein-protein interactions (PPIs) within a native cellular environment is paramount. Proximity-dependent biotinylation techniques, such as BioID2 and TurboID, have emerged as powerful tools for identifying both stable and transient interactions. This guide provides a detailed comparison of the efficiency of TurboID and BioID2 when utilizing biotinyl-5'-AMP, offering researchers the necessary information to select the optimal system for their experimental needs.
Performance Comparison: Speed vs. Specificity
The primary distinction between TurboID and BioID2 lies in their enzymatic kinetics and, consequently, their labeling speed. TurboID, a product of directed evolution of the E. coli biotin (B1667282) ligase BirA, exhibits significantly higher catalytic efficiency compared to BioID2.[1][2] This enhanced activity allows for rapid labeling of proximal proteins, often within minutes, a stark contrast to the 18-24 hours typically required for BioID2.[3][4]
This key difference positions TurboID as the ideal choice for studying dynamic or transient PPIs. However, its high activity can also lead to a larger labeling radius and potentially higher instances of non-specific biotinylation, which may result in increased background signals.[3] Conversely, the slower kinetics of BioID2 are advantageous for mapping more stable, long-term interactions, often yielding a cleaner dataset with higher precision.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters from comparative studies of TurboID and BioID2, providing a clear overview of their respective performance characteristics.
| Feature | TurboID | BioID2 | Reference |
| Labeling Time | 10 minutes - 1 hour | 18 - 24 hours | [3][4] |
| Optimal Temperature | Room Temperature to 37°C | 37°C | [5] |
| Biotin Concentration | 50 - 500 µM | 50 µM | [1] |
| Relative Efficiency | High | Moderate | [1][2] |
| Background Labeling | Can be higher | Generally lower | [3] |
| Suitability | Dynamic, transient interactions | Stable, long-term interactions | [4][6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of proximity labeling experiments. Below are generalized protocols for both TurboID and BioID2, which should be optimized for specific cell types and proteins of interest.
General Protocol for TurboID-based Proximity Labeling
-
Construct Generation: Clone the gene of interest in-frame with the TurboID sequence in a suitable expression vector.
-
Cell Transfection and Expression: Transfect the construct into the desired cell line and select for stable expression.
-
Biotin Labeling: Add biotin to the cell culture medium at a final concentration of 50-500 µM and incubate for 10 minutes to 1 hour at 37°C.[1]
-
Cell Lysis: Harvest and lyse the cells under denaturing conditions to solubilize all proteins and stop the biotinylation reaction.
-
Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the biotinylated proteins from the beads and perform on-bead or in-solution tryptic digestion.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[7]
General Protocol for BioID2-based Proximity Labeling
-
Construct Generation: Clone the gene of interest in-frame with the BioID2 sequence in an appropriate expression vector.
-
Cell Transfection and Expression: Establish a stable cell line expressing the BioID2-fusion protein.
-
Biotin Labeling: Supplement the culture medium with 50 µM biotin and incubate for 18-24 hours at 37°C.[4]
-
Cell Lysis: Harvest and lyse the cells using a lysis buffer containing detergents and protease inhibitors.
-
Affinity Purification: Capture biotinylated proteins from the lysate using streptavidin-conjugated beads.
-
Washing: Conduct extensive washes to minimize background protein contamination.
-
Elution and Digestion: Elute the bound proteins and prepare them for mass spectrometry analysis through tryptic digestion.
-
Mass Spectrometry: Identify the enriched proteins using LC-MS/MS.[8]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: Mechanism of Proximity-Dependent Biotinylation.
Caption: Experimental Workflow for Proximity Labeling.
References
- 1. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-proteomics.com [creative-proteomics.com]
- 4. Comparing BioID, BioID2, TurboID, and miniTurbo [creative-proteomics.com]
- 5. TurboID-Based Proximity Labeling: A Method to Decipher Protein–Protein Interactions in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing BioID and TurboID Technologies - Creative Proteomics [creative-proteomics.com]
- 7. A brief guide to analyzing TurboID-based proximity labeling-mass spectrometry in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Protein Biotinylation: Biotinyl-5'-AMP vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise labeling and quantification of proteins are fundamental to a myriad of applications, from elucidating protein-protein interactions to developing novel diagnostics and therapeutics. Biotinylation, the covalent attachment of biotin (B1667282) to a protein, is a cornerstone technique, prized for the remarkably strong and specific interaction between biotin and streptavidin. This guide provides an objective, data-driven comparison of protein biotinylation methods, with a focus on the role of Biotinyl-5'-AMP in enzymatic approaches versus other prevalent chemical and enzymatic alternatives.
The Central Role of this compound in Enzymatic Biotinylation
This compound is the activated intermediate in enzyme-catalyzed biotinylation.[1][2] This reaction is mediated by biotin ligases, such as the E. coli enzyme BirA or the human holocarboxylase synthetase (HCS).[1][3] The process occurs in two steps: first, the enzyme catalyzes the reaction of biotin and ATP to form this compound, and second, the activated biotin is transferred to a specific lysine (B10760008) residue on the target protein.[1]
Proximity-dependent biotinylation identification (BioID) is a powerful technique that leverages a promiscuous mutant of BirA.[1][4] This engineered enzyme has a reduced affinity for this compound, causing the reactive intermediate to be released from the active site and covalently label primary amines (such as on lysine residues) of proteins in its immediate vicinity (typically within a 10-15 nm radius).[4] This allows for the mapping of protein-protein interactions and the proteomic analysis of subcellular compartments in living cells.[1][4]
Comparison of Protein Biotinylation Methodologies
The choice of biotinylation strategy is dictated by the specific experimental goals, including the desired specificity of labeling, the potential impact on protein function, and the required labeling efficiency. Here, we compare the key features of enzymatic biotinylation involving this compound with common chemical and other enzymatic alternatives.
| Feature | Enzymatic Biotinylation (e.g., BioID) | Chemical Biotinylation (e.g., NHS-esters) |
| Specificity | Site-specific (to a specific lysine within a recognition tag) or proximity-based.[5] | Random, targeting accessible primary amines (lysine residues and N-terminus).[5] |
| Mechanism | Biotin ligase (e.g., BirA) generates reactive this compound which labels proximal proteins.[1] | Chemical reagents react with specific functional groups on the protein.[5] |
| Stoichiometry | Typically results in a 1:1 biotin-to-protein ratio at a specific site (for site-specific tagging) or variable labeling of proximal proteins. | Multiple and variable number of biotins per protein molecule.[5] |
| Effect on Protein Function | Minimal impact when using a specific tagging system, as the tag can be placed away from functional domains.[5] | Potential for disruption of protein function if critical lysine residues are modified.[5] |
| In Vivo/In Vitro | Can be performed in living cells (in vivo) or with purified components (in vitro).[6] | Primarily performed on purified proteins (in vitro), though cell-surface labeling is possible.[6][7] |
Quantitative Analysis of Protein Biotinylation
Accurate quantification of the degree of biotinylation is crucial for ensuring experimental reproducibility and for the correct interpretation of results. Several methods are available, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| HABA Assay | Colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from the avidin-HABA complex by biotin.[8] | Rapid, inexpensive, and requires a standard spectrophotometer.[8] | Low sensitivity, can be affected by steric hindrance, and may underestimate the degree of biotinylation.[8][9] |
| Fluorescent Assays | Based on the change in fluorescence of a labeled avidin (B1170675) or streptavidin upon binding to biotin.[10][11] | High sensitivity and low sample consumption.[10] | Can be more expensive than the HABA assay and requires a fluorescence plate reader.[10][12] |
| ELISA | A competition-based assay where free biotin in the sample competes with a biotinylated molecule for binding to an anti-biotin antibody or streptavidin.[13][14] | High specificity and sensitivity.[13] | More complex and time-consuming than direct assays.[13] |
| Mass Spectrometry | Directly measures the mass increase of a protein or peptide due to the addition of biotin.[8] | Highly accurate, provides site-specific information, and is considered the gold standard for quantification.[8][9] | Requires expensive instrumentation and specialized expertise.[8][9] |
Experimental Workflows and Protocols
To provide a practical guide for researchers, we present generalized workflows and detailed protocols for key biotinylation and quantification techniques.
Proximity Labeling Workflow using BioID
The following diagram illustrates the typical workflow for a proximity labeling experiment using BioID, from cell transfection to mass spectrometry analysis and data interpretation.
Caption: Workflow for BioID proximity labeling.
Detailed Experimental Protocols
This protocol describes the biotinylation of a purified protein containing an AviTag sequence using BirA ligase.[6]
Materials:
-
Purified AviTagged protein
-
BirA enzyme
-
10X Reaction Buffer (0.5 M Bicine buffer, pH 8.3)
-
10 mM ATP
-
10 mM Magnesium Acetate
-
50 mM Biotin
-
Stop Buffer (e.g., 100 mM EDTA)
Procedure:
-
Set up the reaction mixture on ice by adding the following components in order:
-
Nuclease-free water to the final volume
-
10X Reaction Buffer (to a final concentration of 1X)
-
10 mM ATP (to a final concentration of 1 mM)
-
10 mM Magnesium Acetate (to a final concentration of 1 mM)
-
50 mM Biotin (to a final concentration of 50 µM)
-
Purified AviTagged protein (e.g., 100 µg)
-
BirA enzyme (e.g., 15 units)
-
-
Mix gently by pipetting up and down.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding Stop Buffer.
-
Remove excess biotin using a desalting column or dialysis.
-
Quantify the degree of biotinylation using a suitable method (e.g., HABA assay or fluorescent assay).
This protocol outlines the general procedure for biotinylating a purified protein using an amine-reactive NHS-ester of biotin.[6]
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-ester of biotin (e.g., Sulfo-NHS-LC-Biotin)
-
Amine-free solvent (e.g., DMSO or water for sulfo-NHS esters)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare a stock solution of the NHS-biotin reagent in the appropriate solvent immediately before use.
-
Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, non-reacted biotin reagent using a desalting column or dialysis.
-
Determine the degree of biotinylation.
This protocol provides a general procedure for determining the biotin-to-protein molar ratio using the HABA assay.[14][15]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample of known concentration
-
Spectrophotometer capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Equilibrate the HABA/Avidin solution to room temperature.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500 HABA/Avidin).
-
Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Incubate for a few minutes until the absorbance reading stabilizes.
-
Measure the absorbance of the mixture at 500 nm (A500 HABA/Avidin/Biotin).
-
Calculate the change in absorbance (ΔA500 = A500 HABA/Avidin - A500 HABA/Avidin/Biotin).
-
Use the molar extinction coefficient of the HABA-avidin complex to calculate the concentration of biotin.
-
Calculate the moles of biotin per mole of protein.
Logical Relationship of Biotinylation Strategies
The choice between enzymatic and chemical biotinylation depends on the specific experimental requirements. The following diagram illustrates the decision-making process.
Caption: Decision tree for choosing a biotinylation method.
Conclusion
The quantitative analysis of protein biotinylation is a critical aspect of modern biological research and drug development. While this compound-mediated enzymatic methods like BioID offer unparalleled specificity for studying protein interactions in their native cellular context, chemical biotinylation methods provide a versatile and often simpler approach for in vitro applications. The choice of quantification method is equally important, with a trade-off between the simplicity of colorimetric assays and the precision of mass spectrometry. By carefully considering the experimental goals and the strengths and weaknesses of each technique, researchers can select the optimal combination of biotinylation and quantification strategies to achieve robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. mesoscale.com [mesoscale.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. anaspec.com [anaspec.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Biotinyl-5'-AMP
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the proper handling and disposal of Biotinyl-5'-AMP, a key intermediate in biotin-dependent enzymatic processes. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
I. Chemical and Physical Properties
A comprehensive summary of the key quantitative data for this compound is presented below. This information is vital for a thorough understanding of the compound's characteristics to ensure safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈N₇O₉PS | PubChem |
| Molecular Weight | 573.5 g/mol | PubChem |
| Physical State | Solid | Human Metabolome Database[1] |
| Water Solubility | Not Available | Human Metabolome Database[1] |
| LogP | -2.4 | PubChem |
II. Proper Disposal Procedures
Step-1: Waste Identification and Segregation
-
Solid Waste: Collect unused or expired solid this compound in a designated, clearly labeled, and sealed container for non-hazardous chemical waste. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Liquid Waste: For solutions containing this compound, the disposal method is dictated by the solvent.
-
Aqueous solutions of this compound, in the absence of other hazardous components, may be suitable for drain disposal with copious amounts of water, pending approval from your institution's EHS.
-
Solutions containing organic or hazardous solvents must be collected in a designated hazardous waste container that is compatible with the solvent. The container must be clearly labeled with all chemical constituents and their approximate concentrations.
-
Step-2: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound waste. This includes:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves
Step-3: Container Labeling and Storage
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and the approximate quantity.
-
For liquid waste, include the solvent and its concentration.
-
Store sealed waste containers in a designated, secure area away from incompatible materials until they are collected by the institution's waste management service.
Step-4: Documentation and Compliance
-
Maintain a log of all chemical waste, including the name of the chemical, quantity, and date of disposal.
-
Always consult and adhere to your institution's specific chemical hygiene plan and local, state, and federal regulations for chemical waste disposal.[2][3][4][5][6]
III. Biological Pathway and Experimental Context
This compound is a critical intermediate in the biological process of protein biotinylation, which is essential for various metabolic pathways.[1][7][8] This process is catalyzed by the enzyme holocarboxylase synthetase (HCS).[9][10][11][12][13]
The diagram below illustrates the two-step reaction mechanism of HCS, where this compound is formed and subsequently used to biotinylate an apocarboxylase.
This pathway is fundamental to cellular metabolism, and its understanding is crucial for researchers working with this compound and related compounds.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0004220) [hmdb.ca]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound|Activated Biotin Intermediate [benchchem.com]
- 8. P. aeruginosa Metabolome Database: this compound (PAMDB000655) [pseudomonas.umaryland.edu]
- 9. Holocarboxylase synthetase - Wikipedia [en.wikipedia.org]
- 10. Novel roles of holocarboxylase synthetase in gene regulation and intermediary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Holocarboxylase synthetase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 12. pnas.org [pnas.org]
- 13. thinkgenetic.org [thinkgenetic.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
